molecular formula C9H10ClN3O2 B1473507 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde CAS No. 1820740-39-3

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Cat. No.: B1473507
CAS No.: 1820740-39-3
M. Wt: 227.65 g/mol
InChI Key: NGKSZDVQUGXYAX-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde (CAS 1820740-39-3) is a key chemical intermediate in medicinal chemistry, particularly valued for the synthesis of novel anticancer agents . Its core structure incorporates a morpholine ring and a pyrimidine core, which is a privileged scaffold in the design of kinase inhibitors . This compound is specifically utilized in the development of dual PI3K/mTOR inhibitors . The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in many human cancers and is a viable target for cancer treatment . Inhibiting this pathway can effectively inhibit tumor cell proliferation and promote apoptosis . Researchers employ this aldehyde as a versatile building block to create more complex molecules, such as Schiff bases and other derivatives, which have shown excellent antiproliferative activity in assays against cancer cell lines like leukemia SR . The reactive chloro and aldehyde groups allow for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs . Store under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-9-11-5-7(6-14)8(12-9)13-1-3-15-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKSZDVQUGXYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and scientifically validated pathway for the synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings of each reaction step, and detailed, field-proven experimental protocols. By integrating theoretical principles with practical application, this document serves as an essential resource for researchers and process chemists engaged in the synthesis of complex pyrimidine derivatives.

Introduction: The Significance of a Versatile Scaffold

The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The title compound, this compound, is a particularly valuable synthetic intermediate due to its trifunctional nature. The morpholine moiety often improves pharmacokinetic properties, the reactive chlorine atom at the C2 position allows for further derivatization via nucleophilic substitution, and the aldehyde group at C5 serves as a versatile handle for a wide range of chemical transformations, including reductive amination, condensation reactions, and oxidation.[3][4] This guide outlines an efficient and scalable three-step synthesis commencing from the readily available starting material, uracil.

Chapter 1: Retrosynthetic Analysis and Strategic Pathway

The synthesis strategy hinges on the sequential functionalization of a pyrimidine ring. The core logic is to first install the aldehyde functionality, followed by the conversion of hydroxyl groups to more reactive chloro groups, and culminating in a regioselective nucleophilic substitution. This approach ensures high efficiency and control over the final product's structure.

G Target 2-Chloro-4-morpholino- pyrimidine-5-carbaldehyde Intermediate2 2,4-Dichloro- pyrimidine-5-carbaldehyde Target->Intermediate2 SNAr with Morpholine Intermediate1 2,4-Dihydroxy- pyrimidine-5-carbaldehyde Intermediate2->Intermediate1 Chlorination StartingMaterial Uracil Intermediate1->StartingMaterial Vilsmeier-Haack Formylation

Caption: High-level retrosynthetic pathway for the target compound.

Chapter 2: Synthesis of the Key Intermediate: 2,4-Dichloro-5-pyrimidinecarbaldehyde

The cornerstone of this entire synthesis is the successful preparation of 2,4-dichloro-5-pyrimidinecarbaldehyde. This is achieved in a two-step sequence starting from uracil.

Part 2.1: Vilsmeier-Haack Formylation of Uracil

The introduction of the C5-aldehyde is accomplished via a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate an electron-rich substrate.[5][6] In this protocol, the reagent is generated in situ from dimethylformamide (DMF) and thionyl chloride (SOCl₂).[7] The pyrimidine ring of uracil, being electron-rich, undergoes electrophilic substitution at the C5 position to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Part 2.2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

The hydroxyl groups of the pyrimidine ring, which exist in a tautomeric equilibrium with the pyrimidinedione form, are poor leaving groups. To facilitate subsequent nucleophilic substitution, they must be converted into a more reactive species. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces both hydroxyl groups with chlorine atoms, yielding the crucial intermediate, 2,4-dichloro-5-pyrimidinecarbaldehyde.[7][8] This is a standard and widely used method for the chlorination of hydroxypyrimidines.[9][10]

G cluster_0 Synthesis of Dichloro Intermediate Uracil Uracil Dihydroxy 2,4-Dihydroxy- pyrimidine-5-carbaldehyde Uracil->Dihydroxy 1. DMF, SOCl₂ Temp: 35-40°C Dichloro 2,4-Dichloro- pyrimidine-5-carbaldehyde Dihydroxy->Dichloro 2. POCl₃ Temp: 80°C G cluster_0 Final SNAr Step Dichloro 2,4-Dichloro- pyrimidine-5-carbaldehyde Target 2-Chloro-4-morpholino- pyrimidine-5-carbaldehyde Dichloro->Target Morpholine, Base (e.g., K₂CO₃) Solvent (e.g., DMF) Room Temp

References

physicochemical properties of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Abstract

This compound is a substituted pyrimidine that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive aldehyde, an electrophilic chloropyrimidine core, and a morpholine moiety—makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and the experimental methodologies required for its characterization. By synthesizing data from established chemical principles and outlining self-validating experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to utilize this compound in their synthetic and therapeutic programs.

Introduction: A Scaffold of Therapeutic Potential

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous clinically active agents, including anticancer drugs like 5-fluorouracil.[1] The functionalization of this core scaffold allows for the fine-tuning of pharmacological activity. In the case of this compound, the substituents are strategically positioned to impart specific reactivity and properties.

  • 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary site for introducing further molecular diversity.

  • 4-Morpholino Group: The morpholine ring is a common feature in modern drug candidates, often used to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Morpholinopyrimidines have demonstrated significant antiproliferative activity, notably as inhibitors of pathways like PI3K/mTOR.[1]

  • 5-Carbaldehyde Group: The aldehyde function is a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of larger, more complex molecules.[1]

The convergence of these three groups in a single molecule makes it a high-value intermediate for creating libraries of compounds for screening and lead optimization.[1][2] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective application in drug development.[3]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical profile is essential for predicting its behavior in both chemical reactions and biological systems.[4] The key properties of this compound are summarized below.

PropertyValueSource / MethodSignificance in Drug Development
IUPAC Name 2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehyde---Standardized identification.
CAS Number 1820740-39-3[5][6]Unique registry number for database tracking.
Molecular Formula C₉H₁₀ClN₃O₂[5]Determines exact mass and elemental composition.
Molecular Weight 227.65 g/mol [5]Crucial for stoichiometric calculations in synthesis.
Physical Form Solid (Predicted)Inferred from related structuresAffects handling, formulation, and dissolution.
Melting Point Not Experimentally ReportedCapillary Method (See Protocol 3.1)Indicator of purity and lattice energy.[7]
Solubility Not Experimentally ReportedShake-Flask Method (See Protocol 3.2)Critical for reaction conditions and bioavailability.[8]
Lipophilicity (LogP) Not Experimentally ReportedHPLC or Shake-Flask (See Protocol 3.3)Governs membrane permeability and protein binding.[9][10]
pKa Not Experimentally ReportedPotentiometric Titration[8]Determines the ionization state at physiological pH.

Experimental Methodologies & Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination.[3] The following protocols represent standard, validated approaches in the field.

Physicochemical Characterization Workflow

The logical flow for characterizing a new chemical entity like this compound is outlined below. This process ensures that foundational data is gathered efficiently to inform subsequent, more complex studies.

G cluster_0 Step 1: Identity & Purity cluster_1 Step 2: Core Property Determination cluster_2 Step 3: Stability & Formulation A Synthesis & Purification B Spectroscopic Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC) B->C D Melting Point (Protocol 3.1) C->D If Pure E Aqueous & Organic Solubility (Protocol 3.2) C->E If Pure F Lipophilicity (LogP) (Protocol 3.3) C->F If Pure G pKa Determination C->G If Pure I Solid-State Characterization (XRPD, DSC) D->I Inform Solid-State Studies H Forced Degradation Study (pH, Light, Temp) E->H Inform Stability Studies

Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination via Capillary Method
  • Rationale: This technique provides a sharp melting range, which is a primary indicator of compound purity. A broad melting range often suggests the presence of impurities.

  • Methodology:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover).

    • Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Protocol 3.2: Thermodynamic Solubility via Shake-Flask Method
  • Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, a critical parameter for both synthetic reaction design and predicting oral bioavailability.[8][10]

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.

    • Agitate the vial at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol 3.3: Lipophilicity (LogP) via HPLC Method
  • Rationale: High-performance liquid chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[9]

  • Methodology:

    • Establish a correlation between the retention time on a reverse-phase HPLC column (e.g., C18) and the known LogP values of a series of standard compounds.

    • Prepare a solution of this compound in the mobile phase.

    • Inject the sample onto the calibrated HPLC system.

    • Measure the retention time of the compound.

    • Calculate the LogP of the compound by interpolating its retention time on the calibration curve generated in step 1.

Spectroscopic & Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized molecule.[11]

¹H NMR Spectroscopy

The expected proton NMR spectrum would show characteristic signals for each unique proton environment:

  • Aldehyde Proton (-CHO): A highly deshielded singlet, expected to appear far downfield around δ 9.8-10.2 ppm.

  • Pyrimidine Ring Proton: A singlet for the proton at the C6 position, expected in the aromatic region around δ 8.5-8.8 ppm.

  • Morpholine Protons: Two distinct multiplets (or triplets) corresponding to the protons adjacent to the nitrogen and oxygen atoms, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all nine carbon atoms:

  • Carbonyl Carbon (-CHO): The most deshielded signal, expected above δ 185 ppm.

  • Pyrimidine Ring Carbons: Signals for the four carbons in the pyrimidine ring, with the carbon bearing the chlorine atom (C2) and the aldehyde-substituted carbon (C5) having distinct chemical shifts.

  • Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, typically between δ 45-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[11] Key absorption bands would include:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weaker bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

  • C=N and C=C Stretches (Pyrimidine Ring): Multiple absorptions in the 1500-1650 cm⁻¹ region.

  • C-O-C Stretch (Morpholine): A strong band around 1115 cm⁻¹.

Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) would confirm the molecular weight.

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 227. A characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

Stability and Synthetic Reactivity

Stability and Storage

Like many aldehydes, this compound may be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It should be stored long-term in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Key Synthetic Transformations

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it a powerful synthetic intermediate.

G cluster_0 Aldehyde Reactions cluster_1 SNAr Reactions at C2 A 2-Chloro-4-morpholino- pyrimidine-5-carbaldehyde B Reductive Amination (+ R-NH2, NaBH3CN) A->B Forms C-N bond C Wittig Reaction (+ Ph3P=CHR) A->C Forms C=C bond D Schiff Base Formation (+ R-NH2) A->D Forms C=N bond E Amination (+ R-NH2, Base) A->E Displaces Cl F Thiolation (+ R-SH, Base) A->F Displaces Cl G Suzuki Coupling (+ R-B(OH)2, Pd catalyst) A->G Displaces Cl

Caption: Key Synthetic Transformations of the Title Compound.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery. This guide has detailed its fundamental physicochemical identity and outlined the robust, validated experimental protocols necessary for its full characterization. The strategic arrangement of its functional groups provides a platform for diverse synthetic modifications, enabling the exploration of new chemical space. For researchers in medicinal chemistry, a firm grasp of these properties and methodologies is the first step toward unlocking the therapeutic potential of the novel molecules that can be synthesized from this versatile intermediate.

References

An In-Depth Technical Guide to 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is emerging, this document consolidates available information and provides expert insights into its chemical properties, probable synthesis, and potential applications in drug discovery, drawing from the well-established chemistry of pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of novel pyrimidine-based scaffolds.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1820740-39-3

Proposed Chemical Structure

While a definitive entry for this specific CAS number is not yet available in major chemical databases like PubChem, the structure can be confidently inferred from its IUPAC name.

PropertyValue
Molecular FormulaC₉H₁₀ClN₃O₂
Molecular Weight227.65 g/mol
IUPAC Name2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehyde

Synthesis and Mechanistic Insights

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The most probable precursor for this synthesis is 2,4-dichloropyrimidine-5-carbaldehyde.

Proposed Synthetic Pathway

The reaction involves the selective displacement of one of the chlorine atoms on the pyrimidine ring by the secondary amine, morpholine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electronic effects of the ring nitrogens and the aldehyde group.[1]

Synthesis_Pathway start 2,4-Dichloropyrimidine-5-carbaldehyde product This compound start->product Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., DMF) morpholine Morpholine morpholine->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar morpholinopyrimidine derivatives.[2]

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a mild inorganic base, for instance, potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Addition of Nucleophile: Slowly add morpholine (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices
  • Solvent: DMF is an excellent choice due to its high polarity, which helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the morpholine, increasing its nucleophilicity, while being mild enough to avoid unwanted side reactions with the aldehyde functionality.

  • Temperature: Room temperature is often sufficient for this type of reaction, making the process energy-efficient and minimizing the risk of thermal degradation of the product.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] The presence of the morpholine moiety often enhances the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Anti-inflammatory Activity

Morpholinopyrimidine derivatives have been investigated as potent anti-inflammatory agents. They have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[2][4][5][6] The aldehyde group at the 5-position of this compound offers a reactive handle for further chemical modifications to develop novel anti-inflammatory drugs.

Anti_inflammatory_Pathway LPS LPS Stimulation Macrophages Macrophages LPS->Macrophages iNOS_COX2 iNOS & COX-2 Expression Macrophages->iNOS_COX2 Compound Morpholinopyrimidine Derivatives Compound->iNOS_COX2 Inhibition NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation

Caption: Inhibition of inflammatory pathways by morpholinopyrimidine derivatives.

Anticancer Potential

The pyrimidine nucleus is a key component of many anticancer drugs.[3] Morpholinopyrimidine derivatives, in particular, have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), which are crucial signaling proteins in cancer cell proliferation and survival.[3] The title compound could serve as a valuable intermediate for the synthesis of novel PI3K/mTOR inhibitors.

Safety and Handling

Given the presence of a reactive aldehyde and a chlorinated pyrimidine ring, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in the field of medicinal chemistry. Based on the established reactivity of related compounds, its synthesis is feasible and scalable. The inherent biological potential of the morpholinopyrimidine scaffold suggests that this compound and its derivatives could be valuable leads in the development of novel anti-inflammatory and anticancer therapeutics. Further research is warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential.

References

A Technical Guide to the Preliminary Biological Screening of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy for the discovery of novel therapeutic agents. This guide focuses on 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a compound integrating the biologically versatile pyrimidine core with a pharmacologically significant morpholine moiety. Pyrimidine derivatives are renowned for their extensive pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the morpholine ring is a common feature in approved drugs, often enhancing pharmacokinetic profiles.[6][7][8] This document outlines a structured, rationale-driven approach for the preliminary biological evaluation of this target compound. We provide detailed, self-validating protocols for a primary screening cascade covering three critical areas of therapeutic interest: cytotoxicity against cancer cell lines, broad-spectrum antimicrobial activity, and antioxidant potential. The methodologies are designed to be robust, reproducible, and serve as a foundational dataset for guiding subsequent, more focused investigations into the compound's mechanism of action and potential for therapeutic development.

Introduction and Rationale for Screening

The process of drug discovery often begins with the identification of molecular scaffolds that are known to interact with biological systems. The title compound, this compound, is built upon two such high-value structural motifs.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[2] This inherent biological relevance has made it a "fortunate scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[2][4][9] Its utility is demonstrated in numerous clinically approved drugs, including anticancer agents like 5-Fluorouracil and antibacterial drugs such as Trimethoprim.[1] The capacity of the pyrimidine ring to engage in hydrogen bonding and π-stacking interactions with various biological targets underpins its broad therapeutic potential.[10]

The Morpholine Moiety: Enhancing Pharmacological Profiles

The morpholine ring is a saturated heterocycle frequently incorporated into drug candidates to improve their physicochemical properties. Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for drug design. Beyond its role as a pharmacokinetic modifier, the morpholine nucleus is also an integral part of many biologically active compounds, contributing to their overall pharmacological profile, including antimicrobial and anti-inflammatory activities.[5][6][7][8]

Compound of Interest and Strategic Hypothesis

The target molecule, this compound, combines the biologically active pyrimidine core, a reactive carbaldehyde group, a chloro substituent, and a morpholine ring. This unique combination suggests the potential for synergistic or novel biological effects. Our hypothesis is that this compound is a prime candidate for broad-based preliminary screening to uncover its dominant pharmacological properties.

Proposed Screening Cascade

To efficiently probe the biological potential of this compound, we propose a three-pronged primary screening approach. This cascade is designed to assess the compound's activity in the most common areas associated with its structural components: oncology, infectious disease, and cellular oxidative stress.

G cluster_0 cluster_1 Primary Screening Assays cluster_2 Potential Therapeutic Areas Compound Test Compound: This compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Compound->Antimicrobial Antioxidant Antioxidant Capacity (DPPH Assay) Compound->Antioxidant Oncology Oncology Cytotoxicity->Oncology Identifies cytotoxic potential InfectiousDisease Infectious Disease Antimicrobial->InfectiousDisease Identifies antibacterial/ antifungal activity OxidativeStress Oxidative Stress-Related Diseases Antioxidant->OxidativeStress Identifies radical scavenging ability MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. A->B C 3. Incubation Incubate for 48-72h to allow the compound to take effect. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F AgarWell_Workflow A 1. Inoculation Spread a standardized microbial inoculum onto an agar plate. B 2. Well Creation Aseptically punch wells (6-8 mm) into the agar. A->B C 3. Compound Loading Add a fixed volume of the test compound solution into the wells. B->C D 4. Incubation Incubate the plates under appropriate conditions (e.g., 37°C for 24h). C->D E 5. Zone Measurement Measure the diameter of the clear zone of inhibition around each well. D->E DPPH_Workflow A 1. Reagent Preparation Prepare DPPH working solution and compound dilutions in methanol. B 2. Reaction Initiation Mix the test compound solution with the DPPH solution. A->B C 3. Incubation Incubate the mixture in the dark at room temperature (e.g., 30 min). B->C D 4. Absorbance Reading Measure the absorbance of the solution at 517 nm. C->D E 5. Calculation Calculate the percentage of radical scavenging activity. D->E

References

A Technical Guide to the Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry. Its trifunctional nature—comprising a reactive aldehyde, a selectively displaceable chlorine atom, and a versatile morpholine moiety—renders it a highly valuable scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth examination of the prevalent and efficient synthetic pathways to this key building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The intended audience includes researchers, chemists, and professionals engaged in pharmaceutical and process development.

Overall Synthetic Strategy

The most industrially viable and scientifically robust synthesis of this compound is a two-part process. It commences with readily available and cost-effective starting materials and proceeds through a key dichlorinated intermediate.

  • Part I: Synthesis of the Key Intermediate, 2,4-Dichloro-5-pyrimidinecarbaldehyde. This stage employs a Vilsmeier-Haack formylation of uracil, followed by a chlorination step.

  • Part II: Selective Nucleophilic Aromatic Substitution (SNAr). The dichlorinated intermediate undergoes a regioselective reaction with morpholine to yield the final target compound.

G Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation (SOCl₂ / DMF) Intermediate2 2,4-Dichloro-5-pyrimidinecarbaldehyde Intermediate1->Intermediate2 Chlorination (POCl₃) FinalProduct 2-Chloro-4-morpholinopyrimidine- 5-carbaldehyde Intermediate2->FinalProduct SNAr (Morpholine)

Caption: Overall two-stage synthetic workflow.

Part I: Synthesis of Key Intermediate: 2,4-Dichloro-5-pyrimidinecarbaldehyde

The foundation of this synthesis lies in the efficient conversion of uracil into a highly reactive dichlorinated pyrimidine. This is achieved through a classic formylation reaction followed by exhaustive chlorination.

The Vilsmeier-Haack Approach: Rationale and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Uracil, with its two electron-donating nitrogen atoms, is an excellent substrate for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.

First, N,N-dimethylformamide (DMF) reacts with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[2][3] This reagent is the active formylating agent.

The electron-rich pyrimidine ring of uracil then attacks the Vilsmeier reagent, leading to the introduction of a formyl group at the C5 position, the most nucleophilic carbon on the ring. Subsequent hydrolysis during workup yields the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Uracil Uracil Iminium Iminium Salt Intermediate Uracil->Iminium + Vilsmeier Reagent Aldehyde 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Iminium->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of uracil.

Step 1: Formylation of Uracil to 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

This initial step transforms the basic pyrimidine structure by installing the crucial aldehyde functional group.

Experimental Protocol:

  • To a suitable reaction vessel, charge N,N-dimethylformamide (DMF, 1.5-3 equivalents) and uracil (1 equivalent).[4]

  • Cool the mixture to below 40°C.

  • Slowly add thionyl chloride (SOCl₂, 2-4 equivalents) dropwise, ensuring the temperature is maintained between 35-40°C.[4]

  • After the addition is complete, maintain the reaction at 35-40°C for approximately 8-12 hours.[4] Monitor the reaction for the complete consumption of uracil using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water, which will cause the product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, to precipitate.

  • Isolate the solid product by filtration, wash with water, and dry.

ParameterValueSource
Starting Material Uracil[4][5]
Reagents Thionyl Chloride, DMF[4]
Temperature 35-40°C[4]
Reaction Time 8-12 hours[4]
Workup Precipitation in water[4]
Step 2: Chlorination to 2,4-Dichloro-5-pyrimidinecarbaldehyde

The dihydroxy intermediate is converted to the highly reactive dichloro derivative, setting the stage for the subsequent substitution reaction.

Experimental Protocol:

  • Charge the 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1 equivalent) obtained from the previous step into a reaction vessel.

  • Add phosphorus oxychloride (POCl₃, 3-6 equivalents).[4]

  • Heat the mixture under reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • The product, 2,4-dichloro-5-pyrimidinecarbaldehyde, will precipitate as a solid.

  • Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product has limited stability and should be used promptly or stored under an inert atmosphere at low temperature.[4]

ParameterValueSource
Starting Material 2,4-Dihydroxy-5-pyrimidinecarbaldehyde[4]
Reagent Phosphorus Oxychloride (POCl₃)[4][5]
Temperature Reflux[5]
Reaction Time 2-5 hours[4]
Workup Quenching on ice, filtration[4][6]
Yield High[4]

Part II: Synthesis of this compound

This final stage involves the selective substitution of one of the two chlorine atoms with morpholine.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are both activated towards substitution. However, the C4 position is generally more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4 by the adjacent ring nitrogen and the C5-aldehyde group. This inherent electronic preference allows for a highly regioselective reaction, which is critical for avoiding a mixture of products and simplifying purification.

G DCP 2,4-Dichloro-5- pyrimidinecarbaldehyde Product 2-Chloro-4-morpholinopyrimidine- 5-carbaldehyde DCP->Product C4 attack Morpholine Morpholine Morpholine->Product Base Base (e.g., Et₃N) Byproduct Et₃N·HCl Base->Byproduct

Caption: Selective substitution at the C4 position.

Experimental Protocol

The following is a generalized protocol based on standard procedures for the reaction of dichloropyrimidines with amine nucleophiles.[7][8]

  • Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Add morpholine (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, the triethylamine hydrochloride salt will precipitate. Remove the salt by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

ParameterValueSource
Starting Material 2,4-Dichloro-5-pyrimidinecarbaldehyde[4]
Reagents Morpholine, Triethylamine[7][8]
Solvent Tetrahydrofuran (THF)[4]
Temperature Room Temperature[4]
Reaction Time 1-4 hours[4]
Workup Filtration, Concentration[8]
Purification Recrystallization or Chromatography[4]

Conclusion

The synthesis of this compound is a well-established and efficient process. By leveraging the Vilsmeier-Haack formylation of inexpensive uracil, a key dichlorinated intermediate is produced in high yield. The inherent electronic properties of the pyrimidine ring then allow for a highly regioselective nucleophilic substitution with morpholine, affording the target compound with excellent purity and control. This synthetic route provides a reliable and scalable method for producing a valuable building block for the discovery and development of new therapeutic agents.

References

Spectroscopic Characterization of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a reactive aldehyde group and a chlorine atom offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount, and for this, a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable. This guide will delve into the theoretical and practical aspects of obtaining and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can cause transitions between these states, and the specific frequency required for this resonance is highly dependent on the local electronic environment of the nucleus. This gives rise to the concept of chemical shift (δ) , which helps in differentiating various protons and carbons within a molecule. Furthermore, the interaction between neighboring nuclei leads to spin-spin splitting , providing information about the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift values for similar structural motifs and can be calculated using various NMR prediction software.[1][2][3][4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~8.5 - 8.7Singlet1HPyrimidine H-6
~3.8 - 4.0Triplet4HMorpholine protons (-N-CH₂-)
~3.6 - 3.8Triplet4HMorpholine protons (-O-CH₂-)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185 - 190Aldehyde carbonyl carbon (C=O)
~160 - 165Pyrimidine C-4
~158 - 162Pyrimidine C-2
~155 - 158Pyrimidine C-6
~110 - 115Pyrimidine C-5
~66 - 68Morpholine carbons (-O-CH₂-)
~44 - 46Morpholine carbons (-N-CH₂-)
Experimental Protocol for NMR Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[5][6]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied.

  • Filtration and Transfer:

    • To remove any particulate matter, which can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard:

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹³C, etc.) lock_shim->acquire process Process Raw Data (FT, Phasing, etc.) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) process->analyze

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending).[8] Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. An IR spectrum is typically a plot of transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorptions

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2830-2695MediumAldehyde C-H stretch (often a doublet)[9][10][11]
~1710-1685StrongAldehyde C=O stretch (conjugated)[12][13]
~1600-1450Medium-StrongC=C and C=N stretching of the pyrimidine ring
~1300-1100StrongC-O-C stretching of the morpholine ring
~1250-1000MediumC-N stretching of the morpholine and pyrimidine rings
~800-600Medium-StrongC-Cl stretch
Experimental Protocol for IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the thin solid film method are commonly used.[14][15][16][17]

Methodology (ATR):

  • Sample Preparation: Ensure the solid sample is dry.

  • Data Acquisition:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the background spectrum (of the empty ATR crystal).

    • Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Solid Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Acquire Background Spectrum apply_pressure->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for IR Spectroscopy (ATR).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[18][19]

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized.[20] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[21] The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion.

Expected Mass Spectrum Data

For this compound (C₉H₁₀ClN₃O₂), the expected molecular weight is approximately 227.65 g/mol .

  • Molecular Ion (M⁺): In the mass spectrum, a peak corresponding to the molecular ion would be expected at m/z ≈ 227. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z ≈ 229 with about one-third the intensity of the M⁺ peak should be observed.[18]

  • Fragmentation: The molecular ion can undergo fragmentation, and some plausible fragmentation pathways for pyrimidine derivatives include the loss of the aldehyde group (-CHO), the morpholine ring, or the chlorine atom.[22][23][24][25]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum using a direct infusion ESI-MS.[26]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

    • Acquire the mass spectrum over a suitable m/z range.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_solution Prepare Dilute Solution infuse Infuse into Ion Source (e.g., ESI) prepare_solution->infuse ionize Ionize Sample infuse->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum analyze Analyze Molecular Ion and Fragmentation Pattern generate_spectrum->analyze

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a detailed spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra reveal the specific proton and carbon environments, IR spectroscopy confirms the presence of key functional groups such as the aldehyde and the pyrimidine ring, and mass spectrometry establishes the molecular weight and isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of the target molecule, which is a critical step in any research and development endeavor involving novel chemical entities.

References

The Morpholinopyrimidine Scaffold: A Privileged Motif for Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, certain chemical scaffolds emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity and specificity. The morpholinopyrimidine core is a prime example of such a scaffold, demonstrating remarkable versatility in the design of potent and selective inhibitors, particularly against various protein kinases. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a morpholine group, which can establish critical interactions within the ATP-binding pocket of kinases, has made it a cornerstone for the development of numerous clinical candidates and approved drugs.[1][2] This guide provides a comprehensive technical overview of the key therapeutic targets of morpholinopyrimidine compounds, delving into the mechanistic rationale, experimental validation, and future prospects for this remarkable chemical entity.

The core structure of a morpholinopyrimidine compound features a pyrimidine ring substituted with a morpholine group. The nitrogen atom of the pyrimidine ring and the oxygen atom of the morpholine can act as hydrogen bond acceptors, while the scaffold itself provides a rigid framework for the attachment of various substituents that can be tailored to achieve desired potency and selectivity against specific targets.

Caption: Core chemical structure of the morpholinopyrimidine scaffold.

Part 1: Targeting the PI3K/AKT/mTOR Pathway - A Central Node in Cancer Biology

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most attractive targets for cancer therapy.[3][4] Morpholinopyrimidine-based compounds have been extensively developed as potent inhibitors of key kinases within this pathway, namely PI3K and mTOR.[1]

Rationale for Targeting PI3K/mTOR

The PI3K/AKT/mTOR pathway is often constitutively activated in cancer cells due to mutations or deletions in key regulatory genes like PTEN, or activating mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K).[4] This leads to uncontrolled cell growth and resistance to apoptosis.[3][5] The central role of this pathway in tumorigenesis provides a strong rationale for the development of targeted inhibitors.[1] Dual inhibition of both PI3K and mTOR is often pursued to achieve a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[3]

Mechanism of Action of Morpholinopyrimidine-based PI3K/mTOR Inhibitors

Morpholinopyrimidine inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR.[6] The morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase domain, a common feature observed in many kinase inhibitors.[1] The pyrimidine ring serves as a scaffold, and modifications at other positions are used to enhance potency and selectivity for different PI3K isoforms or for dual PI3K/mTOR activity.[2]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibitors Morpholinopyrimidine Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) PI3Ki PI3K Inhibitors (e.g., BKM-120) PI3Ki->PI3K inhibit mTORi mTOR Inhibitors mTORi->mTORC2 inhibit mTORi->mTORC1 inhibit Dual_i Dual PI3K/mTOR Inhibitors (e.g., GDC-0980) Dual_i->PI3K inhibit Dual_i->mTORC2 inhibit Dual_i->mTORC1 inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of intervention by morpholinopyrimidine inhibitors.

Notable Morpholinopyrimidine-based PI3K/mTOR Inhibitors

Several morpholinopyrimidine-based compounds have progressed into clinical trials, highlighting the clinical relevance of this scaffold.

Compound NameTarget(s)Highest Development Stage
Buparlisib (BKM-120) Pan-Class I PI3KPhase III (for breast cancer)[3]
Pictilisib (GDC-0941) Pan-Class I PI3KPhase II[3]
Apitolisib (GDC-0980) Dual PI3K/mTORPhase II[3]
PI-103 Dual PI3K/mTORPreclinical/Phase I[3]
Experimental Workflow for Target Validation

A robust and self-validating experimental workflow is crucial to confirm the on-target activity of novel morpholinopyrimidine compounds.

workflow cluster_workflow Experimental Workflow for PI3K/mTOR Inhibitor Validation A Biochemical Kinase Assay (IC50 determination) B Cell-Based Target Engagement Assay (e.g., Western Blot for p-AKT, p-S6K) A->B Confirm on-target activity in cells C Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C Assess functional consequences D In Vivo Xenograft Model C->D Evaluate in vivo efficacy E Pharmacodynamic (PD) Biomarker Analysis (in tumor tissue) D->E Confirm target inhibition in vivo

Caption: A typical experimental workflow for validating a novel PI3K/mTOR inhibitor.

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U87MG) and allow them to adhere overnight.[2] Treat cells with varying concentrations of the morpholinopyrimidine compound for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., BKM-120).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended antibodies include: p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin).[4][5]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. A dose-dependent decrease in the phosphorylation of AKT and S6K indicates successful inhibition of the PI3K/mTOR pathway.[3]

Part 2: Targeting the DNA Damage Response (DDR) Pathway - Exploiting Synthetic Lethality

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Key players in the DDR are the phosphatidylinositol 3-kinase-related kinases (PIKKs), including DNA-dependent protein kinase (DNA-PK), ataxia telangiectasia mutated (ATM), and ATM and Rad3-related (ATR).[7][8][9] The structural similarity of the PIKK family to PI3Ks has enabled the adaptation of the morpholinopyrimidine scaffold to target these crucial DDR kinases.[9]

Rationale for Targeting DDR Kinases

Many cancer cells have defects in certain DDR pathways, making them highly dependent on the remaining intact pathways for survival.[8] This creates a vulnerability that can be exploited through a concept known as "synthetic lethality," where inhibiting a second pathway in a cancer cell with a pre-existing DDR defect leads to cell death, while normal cells with intact DDR pathways are spared.[8][10] DDR inhibitors can also be used to sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy.[11][12][13]

Morpholinopyrimidine-based DDR Inhibitors

The morpholinopyrimidine scaffold has been successfully employed to develop inhibitors of DNA-PK, ATM, and ATR.

  • DNA-PK Inhibitors: DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[9] Morpholinopyrimidine-based compounds have been developed as potent DNA-PK inhibitors, with some showing promise in combination with radiotherapy.[14]

  • ATM and ATR Inhibitors: ATM and ATR are master regulators of the DDR, activated by DSBs and single-strand DNA (ssDNA) or replication stress, respectively.[10][11] Inhibitors of ATM and ATR can prevent cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage in cancer cells.[7][15] Some morpholinopyrimidine-based mTOR inhibitors have been found to also possess activity against ATR.[7]

DDR_Pathway cluster_DDR DNA Damage Response (DDR) Pathway cluster_inhibitors_DDR Morpholinopyrimidine Inhibitors DNA_Damage DNA Damage (DSBs, SSBs, Replication Stress) ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates DNAPK DNA-PK DNA_Damage->DNAPK activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates NHEJ NHEJ Repair DNAPK->NHEJ promotes CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest Apoptosis Apoptosis CHK2->Apoptosis CHK1->CellCycleArrest ATMi ATM Inhibitors ATMi->ATM inhibit ATRi ATR Inhibitors ATRi->ATR inhibit DNAPKi DNA-PK Inhibitors DNAPKi->DNAPK inhibit

Caption: Overview of the DNA Damage Response pathway and targets for morpholinopyrimidine inhibitors.

Experimental Protocol: Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. It can be used to assess the ability of a DDR inhibitor to prevent DNA repair following a damaging insult.

  • Cell Treatment: Treat cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of the morpholinopyrimidine-based DDR inhibitor.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA (with breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail relative to the head using image analysis software. A longer comet tail indicates more DNA damage. An effective DDR inhibitor will result in longer comet tails in cells treated with a DNA-damaging agent compared to cells treated with the damaging agent alone.

Part 3: Emerging and Other Potential Targets

The versatility of the morpholinopyrimidine scaffold extends beyond the PI3K and DDR pathways, with research pointing to other potential therapeutic targets.

SMG1 Inhibition in Nonsense-Mediated mRNA Decay

SMG1 is a PIKK family kinase that plays a crucial role in nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons.[16] Inhibition of SMG1 can stabilize these transcripts, which can be beneficial in certain genetic diseases.[17][18] Some morpholinopyrimidine compounds have been identified as SMG1 inhibitors, opening up new therapeutic avenues.[16][19]

Anti-inflammatory Activity via iNOS and COX-2 Inhibition

Chronic inflammation is implicated in various diseases, including cancer. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory response. Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells, suggesting their potential as anti-inflammatory agents.[20][21][22]

Conclusion and Future Directions

The morpholinopyrimidine scaffold has proven to be a highly successful and adaptable platform for the design of potent and selective kinase inhibitors. Its impact is most profound in the development of inhibitors for the PI3K/AKT/mTOR and DNA Damage Response pathways, with several compounds advancing into clinical trials for cancer therapy. The emerging roles of morpholinopyrimidine derivatives as inhibitors of SMG1 and inflammatory mediators like iNOS and COX-2 further underscore the broad therapeutic potential of this chemical class.

Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific kinase isoforms or to design inhibitors with a desired polypharmacology profile.

  • Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance to current therapies.

  • Exploring New Targets: Systematically screening morpholinopyrimidine libraries against a broader range of biological targets to uncover novel therapeutic applications.

  • Combination Therapies: Rational design of combination therapies that leverage the mechanisms of action of morpholinopyrimidine-based inhibitors to achieve synergistic effects and improve patient outcomes.

The continued exploration of the chemical space around the morpholinopyrimidine core, coupled with a deeper understanding of the biology of its targets, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.

References

Methodological & Application

Application Notes: The Strategic Utility of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Rise of a Versatile Intermediate

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents, from anticancer drugs to antivirals. Its prevalence is a direct result of its ability to engage in biologically relevant hydrogen bonding patterns and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a molecule. Within this privileged scaffold class, 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde has emerged as a particularly valuable synthetic intermediate. Its trifunctional nature—a reactive aldehyde, a displaceable chlorine atom via Nucleophilic Aromatic Substitution (SNAr), and a solubilizing morpholine group—provides chemists with a powerful tool for generating diverse molecular libraries with remarkable efficiency. This guide details the synthesis, properties, and core applications of this intermediate, providing field-tested insights and detailed protocols for its strategic deployment in drug development programs, particularly in the synthesis of kinase inhibitors.

Physicochemical & Structural Data

A thorough understanding of an intermediate's properties is critical for its effective use. The data for this compound is summarized below.

PropertyValueSource / Method
Molecular Formula C₉H₁₀ClN₃O₂Calculated
Molecular Weight 227.65 g/mol Calculated
Appearance Expected to be a pale yellow to off-white solidBased on analogous compounds[1]
IUPAC Name 2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehydeIUPAC Nomenclature
Solubility Soluble in DCM, Chloroform, DMF, DMSO; Poorly soluble in waterPredicted from structure
CAS Number Not definitively assigned in public databasesLiterature Survey

Synthesis of the Core Intermediate

The most logical and efficient synthesis of this compound begins with the widely available precursor, 2,4-dichloro-5-pyrimidinecarbaldehyde. This precursor can be synthesized from uracil via a Vilsmeier-Haack formylation followed by chlorination with an agent like phosphorus oxychloride (POCl₃)[2][3].

The subsequent key step is a regioselective nucleophilic aromatic substitution (SNAr) with morpholine. On a 2,4-dichloropyrimidine ring bearing an electron-withdrawing group (EWG) at the C5 position (such as our carbaldehyde), nucleophilic attack is overwhelmingly favored at the C4 position[4][5]. This selectivity is due to the C4 position being para to one ring nitrogen and ortho to the other, while also being sterically accessible and electronically activated by the C5-aldehyde. The C2 position is flanked by two nitrogen atoms, which provides significant stabilization for the Meisenheimer intermediate formed during C4-attack.

Synthesis_of_Intermediate precursor 2,4-dichloro-5-pyrimidinecarbaldehyde product This compound precursor->product 0 °C to RT morpholine Morpholine (1.0 eq) base DIPEA (1.1 eq) solvent THF or DCM

Figure 1: Synthesis of the title intermediate.
Protocol 1: Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) and a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution. DIPEA is a non-nucleophilic base used to quench the HCl byproduct of the substitution.

  • Nucleophile Addition: Add morpholine (1.0 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C. The use of a single equivalent of morpholine is crucial to prevent undesired disubstitution at the C2 position.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by flash column chromatography on silica gel to afford the title compound as a solid.

Core Synthetic Applications & Protocols

The strategic value of this intermediate lies in the orthogonal reactivity of its two electrophilic sites. The C2-chloro position is ideal for late-stage diversification via SNAr, while the aldehyde allows for a host of classical transformations.

Application 1: C2-Substitution via Nucleophilic Aromatic Substitution (SNAr)

The remaining chloro group at the C2 position is now the primary site for further functionalization. This reaction is fundamental to the construction of many kinase inhibitors, where a substituted amine at this position often forms critical hydrogen bonds with the kinase hinge region[6].

SNAr_Reaction start_mat 2-Chloro-4-morpholino- pyrimidine-5-carbaldehyde product 2-((R)-amino)-4-morpholino- pyrimidine-5-carbaldehyde start_mat->product S_NAr nucleophile R-NH₂ (e.g., Aniline) nucleophile->product conditions Conditions: - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., Dioxane, DMF) - Heat (80-120 °C) conditions->product

Figure 2: General workflow for C2-functionalization.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

While traditional SNAr with heating works well, modern cross-coupling methods can offer milder conditions and broader substrate scope.

  • Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq), the desired amine nucleophile (e.g., 3-fluoroaniline, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq).

  • Reagents: Add a base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq), and an anhydrous solvent like 1,4-Dioxane or Toluene.

  • Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture to 100-120 °C (either via conventional heating or in a microwave reactor) for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired 2-aminopyrimidine product.

Application 2: Derivatization of the C5-Aldehyde

The aldehyde functional group is a gateway to numerous structural modifications, allowing for modulation of polarity, introduction of new pharmacophoric elements, or creation of covalent warheads.

Aldehyde_Chemistry center C5-Aldehyde reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) center->reductive_amination oxidation Oxidation (e.g., Pinnick) center->oxidation reduction Reduction (NaBH₄) center->reduction wittig Wittig Olefination (Ph₃P=CHR) center->wittig condensation Condensation (e.g., Knoevenagel) center->condensation prod_amine Aminomethyl reductive_amination->prod_amine forms C-N bond prod_acid Carboxylic Acid oxidation->prod_acid forms C(O)OH prod_alcohol Alcohol reduction->prod_alcohol forms CH₂OH prod_alkene Alkene wittig->prod_alkene forms C=C bond prod_enone α,β-Unsaturated System condensation->prod_enone forms α,β-Unsaturated System

Figure 3: Versatile transformations of the C5-aldehyde.
Protocol 3: Reductive Amination of the C5-Aldehyde

This protocol is ideal for introducing diverse amine side chains, which can be used to tune solubility or target specific interactions in a binding pocket.

  • Setup: Dissolve the pyrimidine-5-carbaldehyde starting material (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a small amount of acetic acid (0.1 eq), which catalyzes the formation of the intermediate iminium ion.

  • Stir: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This reagent is selective for iminium ions in the presence of aldehydes, minimizing side reactions.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.

Conclusion

This compound is more than a simple building block; it is a strategic platform for accelerated drug discovery. By understanding the regiochemical principles governing its synthesis and the orthogonal reactivity of its functional groups, researchers can rapidly access complex and diverse chemical matter. The protocols outlined herein provide a robust framework for leveraging this intermediate to its full potential, enabling the efficient construction of novel pyrimidine-based compounds for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Formation of Schiff Bases with 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical framework for the synthesis, purification, and characterization of Schiff bases derived from 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. Pyrimidine-based Schiff bases are a class of compounds with significant interest in medicinal chemistry and drug discovery, owing to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a morpholine moiety, a well-established pharmacophore, further enhances the potential for biological activity. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes. We begin with the synthesis of the key precursor aldehyde, followed by a detailed exploration of the Schiff base formation, and conclude with robust protocols for characterization and purification.

Introduction: The Strategic Importance of Pyrimidine-Morpholine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold present in nucleic acids and a plethora of synthetic compounds with therapeutic value.[1] Its derivatives are known to exhibit a wide spectrum of biological activities. The strategic functionalization of the pyrimidine core allows for the fine-tuning of these properties. The aldehyde group at the 5-position serves as a versatile handle for introducing further molecular complexity.

When coupled with a morpholine substituent at the 4-position, the resulting scaffold combines the attributes of two privileged structures in medicinal chemistry. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The formation of an imine (Schiff base) from the 5-carbaldehyde function provides a robust and efficient method to link this valuable pyrimidine core to various primary amines, thereby generating extensive libraries of novel chemical entities for biological screening.[5] These Schiff bases are not only targets in themselves but also serve as intermediates for further synthetic transformations.[3]

Synthesis of the Key Precursor: this compound

A reliable synthesis of the starting aldehyde is paramount. While not commercially available in abundance, this compound can be efficiently prepared in a two-step sequence starting from uracil. This pathway involves a Vilsmeier-Haack type formylation/chlorination followed by a regioselective nucleophilic aromatic substitution (SNAr).

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

The initial step transforms a readily available starting material, uracil, into the highly reactive 2,4-dichloro-5-pyrimidinecarbaldehyde. The reaction proceeds via a Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which also serves to chlorinate the hydroxyl groups on the pyrimidine ring.[6]

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add uracil (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.0 eq) to the flask.

  • Vilsmeier Reagent Formation: Cool the mixture in an ice bath (0-5 °C). Slowly add dimethylformamide (DMF) (2.5 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the collected solid under vacuum to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 2: Regioselective Synthesis of this compound

The second step involves the selective substitution of the chlorine atom at the C4 position of the pyrimidine ring with morpholine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems, allowing for a high degree of regioselectivity.[7]

Protocol 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

  • Base and Nucleophile Addition: Add a mild base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.2 eq), to the solution.

  • Morpholine Addition: Add morpholine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Diagram of Precursor Synthesis

G Uracil Uracil Dichloro 2,4-Dichloro-5-pyrimidinecarbaldehyde Uracil->Dichloro 1. POCl₃, DMF 2. Reflux TargetAldehyde This compound Dichloro->TargetAldehyde Morpholine, TEA Ethanol, RT

Caption: Synthetic route to the target aldehyde.

The Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The reaction is typically catalyzed by either an acid or a base, although it can sometimes proceed without a catalyst. The overall process involves a nucleophilic addition followed by a dehydration step.[8]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom occurs, forming a neutral intermediate called a carbinolamine or hemiaminal.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then helps to eliminate the water molecule, forming a protonated imine (an iminium ion).

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final neutral Schiff base (imine) and regenerating the catalyst.

The removal of water from the reaction mixture is crucial as it shifts the equilibrium towards the product side, thereby increasing the yield of the Schiff base.[9]

Schiff Base Formation Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Proton Transfer cluster_2 Dehydration cluster_3 Deprotonation A R'-NH₂ C Intermediate A->C B R-CHO B->C D Carbinolamine C->D E Iminium Ion D->E - H₂O F Schiff Base (Imine) E->F - H⁺

Caption: Key steps in Schiff base formation.

Experimental Protocols for Schiff Base Synthesis

The following protocols provide a general framework for the synthesis of Schiff bases from this compound. Optimization of solvent, catalyst, and temperature may be required for specific primary amines.

General Protocol (Catalytic Acetic Acid)

This is a widely applicable method that uses a catalytic amount of acid to promote the reaction.

Protocol 3: Acetic Acid Catalyzed Schiff Base Formation

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (or methanol).

  • Amine Addition: Add the desired primary amine (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) for 2-8 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature or in an ice bath. Collect the precipitated product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue.

Protocol with Azeotropic Water Removal

For less reactive amines or when higher yields are desired, removing the water by-product azeotropically is highly effective.

Protocol 4: Synthesis using a Dean-Stark Apparatus

  • Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and the primary amine (1.0-1.1 eq).

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • Purification: If the product is soluble in the reaction solvent, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[10]

ParameterProtocol 3 (Catalytic)Protocol 4 (Dean-Stark)Rationale
Solvent Ethanol, MethanolToluene, BenzenePolar protic solvents for Protocol 3; azeotropic solvents for Protocol 4.
Catalyst Glacial Acetic Acid (catalytic)None required (can be added)Acid protonates the carbonyl, increasing its electrophilicity.
Temperature Room Temperature to RefluxRefluxHigher temperatures and water removal drive the equilibrium to completion.
Reaction Time 2-8 hours4-12 hoursGenerally longer for the azeotropic method to ensure complete water removal.
Yield Good to ExcellentOften higher, especially for challenging substrates.Water removal is a key driver for maximizing yield.

Table 1: Comparison of Synthetic Protocols for Schiff Base Formation.

Purification and Characterization

Purity is critical for subsequent biological testing or synthetic steps. The following methods are standard for the purification and characterization of pyrimidine-based Schiff bases.

Purification
  • Recrystallization: This is the most common method for purifying solid products. A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) should be chosen where the Schiff base is soluble at high temperatures but sparingly soluble at room or lower temperatures.[10]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a common eluent system. It is advisable to use neutral alumina if the Schiff base is sensitive to the acidic nature of silica gel.[10]

Characterization

The structure of the synthesized Schiff bases should be confirmed using a combination of spectroscopic methods.[7]

TechniqueExpected Observations for Schiff Base Product
FT-IR Disappearance of the C=O stretch from the aldehyde (approx. 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (approx. 3300-3500 cm⁻¹). Appearance of a characteristic C=N (imine) stretching band (approx. 1600-1650 cm⁻¹).
¹H NMR Disappearance of the aldehyde proton signal (approx. 9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the pyrimidine, morpholine, and amine-derived moieties will also be present.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (approx. 190-200 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the range of 150-165 ppm.
Mass Spec. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.

Table 2: Key Spectroscopic Data for Characterization.

Overall Experimental Workflow

The entire process from starting materials to the final, characterized Schiff base is summarized in the following workflow diagram.

G cluster_0 Precursor Synthesis cluster_1 Schiff Base Formation cluster_2 Purification & Analysis A 2,4-Dichloro-5-pyrimidinecarbaldehyde Synthesis B This compound Synthesis A->B SₙAr Reaction C Condensation Reaction (Protocol 3 or 4) B->C Primary Amine D Purification (Recrystallization / Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Pure Schiff Base E->F

Caption: Comprehensive experimental workflow.

Applications and Future Directions

Schiff bases derived from this compound are valuable scaffolds in drug discovery. The presence of the reactive C-Cl bond at the 2-position allows for further derivatization through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of highly complex and diverse molecular architectures. Given the known activities of similar pyrimidine derivatives, these compounds are prime candidates for screening as:

  • Kinase Inhibitors: Many pyrimidine derivatives are known to target kinases like PI3K and mTOR, which are crucial in cancer cell signaling pathways.

  • Anticancer Agents: The pyrimidine core is a key feature in many approved anticancer drugs, and novel derivatives are continuously explored for their cytotoxic potential.[4]

  • Anti-inflammatory and Antimicrobial Agents: The versatile pyrimidine scaffold has also been shown to possess potent anti-inflammatory and antimicrobial activities.[2]

The protocols detailed herein provide a robust foundation for the exploration of this promising area of medicinal chemistry.

References

Strategic Synthesis of Fused Pyrimidines from 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides researchers, scientists, and drug development professionals with detailed synthetic protocols for creating diverse fused pyrimidine heterocycles, beginning with the versatile building block, 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. We delve into the strategic considerations behind key synthetic transformations, including the Gewald aminothiophene synthesis and annulation reactions for building pyrimido[4,5-d]pyrimidine systems. Each protocol is accompanied by mechanistic explanations, expert insights, and visual workflows to ensure reproducibility and facilitate further discovery.

Introduction: The Strategic Value of the Starting Material

Fused pyrimidines exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The starting material, this compound, is a highly valuable precursor for constructing these complex scaffolds due to its distinct and orthogonally reactive functional groups:

  • The Aldehyde Group (C5-CHO): Serves as a primary electrophilic site for condensation reactions, enabling the formation of a new C-C double bond, which is often the initial step in ring-closure (annulation) reactions.

  • The Chloro Group (C2-Cl): A competent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This position allows for late-stage functionalization to modulate the final compound's physicochemical properties and biological target engagement.[3][4]

  • The Morpholino Group (C4-morpholine): A stable, electron-donating group that influences the reactivity of the pyrimidine ring. Its presence can direct the regioselectivity of certain reactions and often enhances the drug-like properties of the resulting molecules.

This guide focuses on leveraging the aldehyde group to construct new fused rings, creating thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, two classes of compounds with significant therapeutic potential.[5][6]

Synthetic Strategy I: Thieno[2,3-d]pyrimidine Synthesis via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[7][8] By employing this compound, we can efficiently fuse a thiophene ring onto the pyrimidine core, yielding the valuable thieno[2,3-d]pyrimidine scaffold. This scaffold is found in molecules targeting microtubules and other key biological targets.[6]

Mechanistic Rationale

The reaction proceeds through a well-elucidated pathway.[7] The choice of a base is critical; an amine base like morpholine or triethylamine can act as both a base and a catalyst for the initial condensation step.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the pyrimidine-5-carbaldehyde and an active methylene nitrile (e.g., ethyl cyanoacetate). This forms a stable electron-deficient alkene intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the β-carbon of the newly formed alkene.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur-anion attacking the nitrile carbon. A subsequent tautomerization yields the stable aromatic 2-aminothiophene ring.

Visualization of Synthetic Workflow

Gewald Reaction Workflow start Combine Starting Material, Ethyl Cyanoacetate, Sulfur, and Ethanol in Flask add_base Add Morpholine (Base) Stir at Room Temp start->add_base reflux Heat to Reflux (e.g., ~80°C) Monitor by TLC (2-4 h) add_base->reflux cool Cool to Room Temp Precipitate Forms reflux->cool filter Filter the Solid Product cool->filter wash Wash with Cold Ethanol and then Water filter->wash dry Dry Under Vacuum wash->dry product Characterize Final Product (NMR, MS, IR) dry->product

Caption: Workflow for Thieno[2,3-d]pyrimidine Synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of Ethyl 2-amino-6-chloro-4-morpholinothieno[2,3-d]pyrimidine-5-carboxylate

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • Elemental Sulfur (1.2 eq)

    • Morpholine (2.0 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Thin-Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound, ethyl cyanoacetate, elemental sulfur, and 20 mL of ethanol.

    • Stir the suspension at room temperature for 10 minutes.

    • Add morpholine dropwise to the stirring suspension over 5 minutes. The mixture may warm slightly.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting aldehyde spot is consumed.

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.

    • Filter the solid product using a Büchner funnel and wash it sequentially with cold ethanol (2 x 10 mL) and distilled water (2 x 10 mL) to remove unreacted reagents and salts.

    • Dry the collected solid under vacuum at 50°C for 4 hours.

    • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthetic Strategy II: Pyrimido[4,5-d]pyrimidine Synthesis

The construction of a second pyrimidine ring fused to the starting material creates the pyrimido[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[9][10] This transformation is typically achieved by reacting the aldehyde with a molecule containing both an active methylene group and an amidine or urea functionality, such as 6-aminouracil derivatives.

Mechanistic Rationale

This synthesis follows a condensation-cyclization-aromatization sequence. The choice of catalyst is crucial; a weak base like piperidine or an acid catalyst can facilitate the reaction without promoting unwanted side reactions.

  • Initial Condensation: The reaction begins with a piperidine-catalyzed Knoevenagel-type condensation between the C5-aldehyde of our starting material and the active C5-methylene group of a 6-aminouracil derivative.

  • Intramolecular Cyclization (Annulation): The amino group at the C6 position of the uracil derivative then acts as an intramolecular nucleophile, attacking the C4 position of the original pyrimidine ring. While the C4 position is substituted with a morpholino group, under forcing conditions or with appropriate activation, cyclization can occur. A more common and efficient strategy involves prior modification of the C4 position to a better leaving group if needed, or utilizing a substrate where cyclization onto the C6 position is favored. For this guide, we focus on the direct condensation that forms a key intermediate, which can subsequently be cyclized. The most direct cyclization involves the amino group attacking the imine formed after condensation and subsequent ring closure.

  • Dehydration/Aromatization: The cyclized intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrimido[4,5-d]pyrimidine ring system.

Visualization of Synthetic Workflow

Pyrimido Synthesis Workflow start Combine Pyrimidine-aldehyde and 6-Aminouracil in Ethanol add_cat Add Piperidine (catalyst) Stir at Room Temp start->add_cat reflux Heat to Reflux (e.g., ~80°C) Monitor by TLC (4-8 h) add_cat->reflux cool Cool to Room Temp Filter Precipitate reflux->cool wash Wash with Cold Ethanol and Diethyl Ether cool->wash dry Dry Product Under Vacuum wash->dry product Characterize Final Product (NMR, MS, IR) dry->product

Caption: Workflow for Pyrimido[4,5-d]pyrimidine Synthesis.

Detailed Experimental Protocol

Protocol 2: Synthesis of a 2-Chloro-4-morpholino-pyrimido[4,5-d]pyrimidine Derivative

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 6-Amino-1,3-dimethyluracil (1.0 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound and 6-Amino-1,3-dimethyluracil in 30 mL of ethanol.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the suspension.

    • Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

    • Maintain the reflux for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde. The product is often intensely colored and may precipitate from the hot solution.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 15 mL) followed by diethyl ether (1 x 15 mL) to remove impurities.

    • Dry the product in a vacuum oven at 60°C.

    • Confirm the structure of the resulting fused pyrimidine using appropriate analytical methods (NMR, MS).

Data Summary and Troubleshooting

The described protocols provide robust pathways to valuable heterocyclic scaffolds. The yields and reaction times can be optimized by modifying catalysts, solvents, and temperatures.

StrategyFused Ring SystemKey ReagentsCatalyst/BaseTypical SolventTemp. (°C)Approx. TimeTypical Yield
I Thieno[2,3-d]pyrimidineActive Methylene Nitrile, SulfurMorpholineEthanol802-4 h65-85%
II Pyrimido[4,5-d]pyrimidine6-Aminouracil derivativePiperidineEthanol804-8 h60-80%

Expert Insights & Troubleshooting:

  • Purity of Starting Material: Ensure the this compound is pure, as impurities can lead to side reactions, particularly unwanted condensations.

  • Monitoring the Reaction: TLC is indispensable. For the Gewald reaction, co-spotting with the starting aldehyde is essential. For the pyrimido[4,5-d]pyrimidine synthesis, the product is often a brightly colored solid, providing a visual cue of reaction progress.

  • Solubility Issues: If the product or starting materials have poor solubility in ethanol, dimethylformamide (DMF) can be used as an alternative solvent, though this will require higher temperatures for removal during work-up.

  • Purification: While these reactions often yield products that precipitate in high purity, column chromatography (silica gel) may be necessary if TLC indicates the presence of significant impurities.

References

Application Notes and Protocols for the Synthesis and Evaluation of Morpholinopyrimidine-Based PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and evaluation of a specific class of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors built upon a morpholinopyrimidine scaffold. This document is intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug discovery. It offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and provides troubleshooting guidance.

Introduction: The Rationale for Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of various human cancers.[2] This makes the PI3K/mTOR pathway a prime target for therapeutic intervention.[3]

Dual inhibition of both PI3K and mTOR is a promising strategy. It can lead to a more profound and sustained blockade of the pathway compared to targeting either kinase alone, potentially overcoming resistance mechanisms.[2] The morpholinopyrimidine scaffold has emerged as a privileged structure in the design of PI3K/mTOR inhibitors. The morpholine moiety is known to form a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[4]

This application note will focus on the synthesis of a representative morpholinopyrimidine-based PI3K/mTOR inhibitor, detailing the synthetic route from readily available starting materials and providing protocols for its biological evaluation.

Visualizing the PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) TSC TSC1/2 Akt->TSC Inhibition Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb GTP Hydrolysis mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Synthetic Strategy: A Modular Approach

The synthesis of morpholinopyrimidine-based PI3K/mTOR inhibitors can be approached in a modular fashion, allowing for the introduction of diversity at key positions to explore structure-activity relationships (SAR). The general strategy involves the construction of a central pyrimidine core, followed by the introduction of the crucial morpholine moiety and subsequent functionalization through cross-coupling reactions.

Visualizing the General Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., Dichloropyrimidine) Step1 Nucleophilic Substitution: Introduction of Morpholine Start->Step1 Step2 Cross-Coupling Reaction: (e.g., Suzuki, Sonogashira) Step1->Step2 Step3 Further Functionalization (Optional) Step2->Step3 Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Morpholinopyrimidine Inhibitor Characterization->FinalProduct

Caption: General workflow for the synthesis of morpholinopyrimidine inhibitors.

Detailed Synthetic Protocol

This protocol details the synthesis of a representative morpholinopyrimidine inhibitor, starting from commercially available 2,4,6-trichloropyrimidine.

Part 1: Synthesis of 2,4-Dichloro-6-morpholinopyrimidine

Rationale: The first step involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom of 2,4,6-trichloropyrimidine with morpholine. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reaction conditions are controlled to favor monosubstitution.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Slowly add a solution of morpholine (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2,4-dichloro-6-morpholinopyrimidine as a solid.[5]

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. In this step, one of the remaining chlorine atoms on the pyrimidine ring is selectively coupled with an aryl or heteroaryl boronic acid. The C4 position of the pyrimidine is generally more reactive towards Suzuki coupling than the C2 position.[6]

Materials:

  • 2,4-Dichloro-6-morpholinopyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, combine 2,4-dichloro-6-morpholinopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and heat to 80-90 °C under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.[7][8]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-chloro-4-aryl-6-morpholinopyrimidine.[9]

Part 3: Introduction of the 2-Amino Group

Rationale: The final step involves the introduction of an amino group at the C2 position, a common feature in many PI3K/mTOR inhibitors. This is typically achieved through a nucleophilic substitution of the remaining chlorine atom with an amine.

Materials:

  • 2-Chloro-4-aryl-6-morpholinopyrimidine

  • Amine (e.g., ammonia in methanol or a primary/secondary amine)

  • Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

  • Base (if using an amine salt, e.g., diisopropylethylamine)

Procedure:

  • Dissolve the 2-chloro-4-aryl-6-morpholinopyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Add the amine (excess, e.g., 5-10 eq). If using an amine salt, add a non-nucleophilic base like diisopropylethylamine (2-3 eq).

  • Heat the reaction mixture in a sealed tube at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.[10]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final morpholinopyrimidine-based PI3K/mTOR inhibitor.[5]

Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons on the pyrimidine ring typically appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns will be influenced by the substituents. The morpholine protons will exhibit characteristic signals in the range of δ 3.5-4.0 ppm.[4][11]

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 150-170 ppm).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the synthesized compounds. The [M+H]⁺ ion is typically observed.[7]

Troubleshooting Common Synthetic Issues

Problem Possible Cause Suggested Solution
Low yield in Suzuki coupling Inactive catalyst, insufficient degassing, poor quality of boronic acid.Use fresh catalyst, ensure thorough degassing of the reaction mixture, and use high-purity boronic acid.[12]
Formation of side products in amination Reaction temperature too high, leading to decomposition.Lower the reaction temperature and extend the reaction time.
Difficulty in purification High polarity of the final compound.Use reverse-phase chromatography or recrystallization from a suitable solvent system.[5]

Biological Evaluation Protocols

In Vitro Kinase Assays

Rationale: To determine the inhibitory potency of the synthesized compounds against PI3K and mTOR kinases, in vitro kinase assays are performed. These assays measure the phosphorylation of a substrate by the respective kinase in the presence of varying concentrations of the inhibitor.

PI3K Kinase Assay Protocol (General):

  • Prepare a reaction buffer containing ATP and a lipid substrate (e.g., PIP2).

  • Add the PI3K enzyme (e.g., PI3Kα, β, δ, or γ isoform) to the reaction buffer.

  • Add serial dilutions of the synthesized inhibitor or a known inhibitor (e.g., LY294002) as a positive control.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of phosphorylated product (PIP3) using a suitable method, such as an antibody-based detection system (e.g., ELISA or TR-FRET).[13][14]

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

mTOR Kinase Assay Protocol (General):

  • Immunoprecipitate mTORC1 or mTORC2 from cell lysates.

  • Prepare a kinase assay buffer containing ATP and a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2).

  • Add the immunoprecipitated mTOR complex to the assay buffer.

  • Add serial dilutions of the synthesized inhibitor or a known mTOR inhibitor (e.g., rapamycin for mTORC1).

  • Incubate the reaction at 30 °C for 30-60 minutes.

  • Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.[7][9]

  • Quantify the band intensities to determine the IC₅₀ value.

Cell-Based Assays

Rationale: Cell-based assays are crucial to assess the ability of the synthesized compounds to inhibit the PI3K/mTOR pathway in a cellular context and to evaluate their anti-proliferative effects.

Western Blot Analysis of Pathway Inhibition:

  • Culture cancer cells known to have an activated PI3K/mTOR pathway (e.g., MCF-7, U87MG).

  • Treat the cells with various concentrations of the synthesized inhibitor for a specified time (e.g., 2-24 hours).

  • Lyse the cells and perform Western blot analysis using antibodies against key downstream targets of the PI3K/mTOR pathway, such as phospho-Akt (Ser473 and Thr308), phospho-S6K, and phospho-4E-BP1.

  • A decrease in the phosphorylation of these proteins indicates inhibition of the pathway.[15]

Cell Proliferation Assay (e.g., MTS or SRB assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized inhibitor.

  • Incubate for 48-72 hours.

  • Add a viability reagent (e.g., MTS or SRB) and measure the absorbance or fluorescence according to the manufacturer's protocol.[16]

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Data Presentation

Table 1: Summary of a Hypothetical Synthesis

StepReactionKey ReagentsConditionsYield
1Morpholine Substitution2,4,6-trichloropyrimidine, morpholine, TEADCM, 0 °C to rt, 16h75%
2Suzuki Coupling2,4-dichloro-6-morpholinopyrimidine, arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 85 °C, 10h65%
3Amination2-chloro-4-aryl-6-morpholinopyrimidine, NH₃/MeOHSealed tube, 110 °C, 18h50%

Table 2: Biological Activity of a Hypothetical Inhibitor

AssayTarget/Cell LineIC₅₀ / GI₅₀ (nM)
PI3Kα Kinase AssayRecombinant PI3Kα15
mTOR Kinase AssayImmunoprecipitated mTORC125
Cell ProliferationMCF-7 (Breast Cancer)80
Cell ProliferationU87MG (Glioblastoma)120

Conclusion

The morpholinopyrimidine scaffold represents a versatile platform for the development of potent PI3K/mTOR inhibitors. The synthetic routes outlined in this application note, particularly those involving sequential nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, provide a robust and adaptable strategy for generating diverse libraries of these compounds. The provided protocols for in vitro and cell-based assays offer a clear framework for evaluating the biological activity of these inhibitors. Through a systematic approach to synthesis, characterization, and biological evaluation, researchers can effectively explore the potential of morpholinopyrimidine derivatives as novel anticancer agents.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chloropyrimidines in Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in biologically active molecules and functional materials.[1] Chloropyrimidines, in particular, serve as highly versatile synthetic intermediates. The electron-deficient nature of the pyrimidine ring, further activated by the presence of one or more electronegative chlorine atoms, renders the carbon atoms attached to chlorine susceptible to nucleophilic attack. This reactivity profile makes nucleophilic aromatic substitution (SNAr) a powerful and widely employed strategy for the elaboration of the pyrimidine core.[2]

This guide provides a comprehensive overview of SNAr reactions on chloropyrimidines, delving into the mechanistic underpinnings that govern their reactivity and regioselectivity. It further offers a collection of detailed, field-proven protocols for the substitution of chloro groups with a variety of nucleophiles, equipping researchers with the practical knowledge to effectively utilize this critical transformation in their synthetic endeavors.

Mechanistic Insights: Understanding Reactivity and Regioselectivity

The facility of SNAr reactions on chloropyrimidines is a direct consequence of the electronic properties of the pyrimidine ring. The two nitrogen atoms within the ring act as strong electron-withdrawing groups, polarizing the C-Cl bonds and creating electrophilic centers at the chlorinated carbon atoms. The reaction proceeds via a two-step addition-elimination mechanism.

First, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial to the reaction's progress. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. In the second, typically rapid, step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Regioselectivity: A Predictable Nuance

In di- and trichloropyrimidines, the site of nucleophilic attack is not random. The regioselectivity is dictated by the relative stability of the possible Meisenheimer intermediates. For instance, in the case of 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position over the C2 position.[4] This preference can be rationalized by considering the resonance structures of the corresponding Meisenheimer complexes. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogen atoms, whereas attack at C2 results in delocalization onto only one nitrogen.

However, this inherent selectivity can be modulated by the presence of other substituents on the pyrimidine ring. Electron-donating groups can alter the electronic landscape of the ring, influencing the position of nucleophilic attack.[4] For example, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct the substitution to the C2 position.[4] Similarly, the nature of the nucleophile and the reaction conditions can also play a significant role in determining the regiochemical outcome.[5]

Visualizing the Mechanism

To illustrate the mechanistic principles, the following diagrams depict the SNAr reaction pathway.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Chloropyrimidine Chloropyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Chloropyrimidine->Meisenheimer Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Pyrimidine Substituted Pyrimidine Meisenheimer->Substituted_Pyrimidine Loss of Cl⁻ Chloride Chloride Ion (Cl⁻) Meisenheimer->Chloride

Caption: General Mechanism of SNAr on Chloropyrimidines.

Regioselectivity cluster_c4 C4 Attack cluster_c2 C2 Attack Start 2,4-Dichloropyrimidine C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Favored Pathway C2_Attack Nucleophilic Attack at C2 Start->C2_Attack Disfavored Pathway Meisenheimer_C4 More Stable Meisenheimer Complex C4_Attack->Meisenheimer_C4 Product_C4 4-Substituted Pyrimidine (Major Product) Meisenheimer_C4->Product_C4 Meisenheimer_C2 Less Stable Meisenheimer Complex C2_Attack->Meisenheimer_C2 Product_C2 2-Substituted Pyrimidine (Minor Product) Meisenheimer_C2->Product_C2

Caption: Regioselectivity in SNAr of 2,4-Dichloropyrimidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of chloropyrimidines with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and nucleophile.

Protocol 1: Amination of 2,4-Dichloropyrimidine (N-Nucleophiles)

This protocol describes a general procedure for the regioselective mono-amination of 2,4-dichloropyrimidine at the C4 position.

Materials:

Reagent/SolventSupplierGrade
2,4-DichloropyrimidineSigma-Aldrich98%
Amine (e.g., morpholine)Acros Organics99%
Triethylamine (TEA)Fisher Scientific≥99.5%
Ethanol (EtOH)Decon LabsAnhydrous

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol (0.2 M), add the desired amine (1.0 eq) and triethylamine (1.1 eq).[6]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the 4-amino-2-chloropyrimidine derivative.

Expected Results:

AmineConditionsYieldReference
MorpholineEtOH, reflux, 3 h~85%[6]
Anilinei-PrOH, reflux, 12 h~75%[7]
BenzylamineEtOH, rt, 24 h~90%[8]
Protocol 2: Alkoxylation of 4,6-Dichloropyrimidine (O-Nucleophiles)

This protocol details the synthesis of a 4-alkoxy-6-chloropyrimidine derivative.

Materials:

Reagent/SolventSupplierGrade
4,6-DichloropyrimidineAlfa Aesar98%
Alcohol (e.g., benzyl alcohol)J.T. Baker99%
Sodium Hydride (NaH), 60% dispersion in mineral oilOakwood Chemical
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.

  • Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-6-chloropyrimidine.

Expected Results:

AlcoholConditionsYieldReference
Benzyl alcoholDMF, 0 °C to rt, 4 h~86%[9]
Methanol (using NaOMe)MeOH, reflux, 2 h~90%[9]
Phenol (with K₂CO₃)Acetonitrile, reflux, 12 h~80%[10]
Protocol 3: Thiolation of 2-Chloropyrimidine (S-Nucleophiles)

This protocol outlines the preparation of a 2-(arylthio)pyrimidine.

Materials:

Reagent/SolventSupplierGrade
2-ChloropyrimidineCombi-Blocks97%
Thiol (e.g., thiophenol)TCI America>98.0%
Potassium Carbonate (K₂CO₃)VWR≥99.0%
Acetonitrile (MeCN)HoneywellAnhydrous

Procedure:

  • To a mixture of 2-chloropyrimidine (1.0 eq) and the desired thiol (1.1 eq) in acetonitrile (0.3 M), add potassium carbonate (1.5 eq).[3]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2-(arylthio)pyrimidine product.

Expected Results:

ThiolConditionsYieldReference
ThiophenolMeCN, reflux, 6 h~92%[3]
4-MethylthiophenolDMF, 80 °C, 4 h~88%[11]
EthanethiolEtOH, NaOEt, rt, 2 h~95%[3]

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

The SNAr reaction on chloropyrimidines is a pivotal step in the synthesis of numerous blockbuster drugs, particularly kinase inhibitors used in cancer therapy.

  • Imatinib (Gleevec®): A key step in the synthesis of Imatinib involves the SNAr reaction between a substituted aniline and a chloropyrimidine derivative.[5]

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®): The syntheses of these EGFR inhibitors rely on the SNAr reaction of a substituted aniline with a 4-chloroquinazoline (a fused pyrimidine system).[12][13]

  • Pazopanib (Votrient®): The construction of this multi-kinase inhibitor involves the sequential SNAr reaction of 2,4-dichloropyrimidine with two different amine nucleophiles.[8]

The robustness and predictability of the SNAr reaction make it an indispensable tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution reaction on chloropyrimidines is a mature yet continually evolving field. Its reliability, predictability, and broad scope make it a cornerstone of modern heterocyclic chemistry. The ongoing development of more sustainable and efficient protocols, such as those employing microwave irradiation or aqueous reaction media, promises to further enhance the utility of this powerful transformation.[8][14] For researchers in drug discovery and materials science, a thorough understanding of the principles and practicalities of SNAr reactions on chloropyrimidines is essential for the successful design and synthesis of novel functional molecules.

References

Application Notes & Protocols for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of cancer therapy is undergoing a paradigm shift, moving away from the broad-spectrum cytotoxicity of traditional chemotherapy towards highly targeted and potent therapeutic modalities. This evolution is driven by sophisticated synthetic chemistry, enabling the rational design and construction of novel anticancer agents that exploit specific molecular vulnerabilities of cancer cells. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of cutting-edge synthetic strategies. We delve into the core principles, field-proven insights, and detailed experimental protocols for the synthesis of several key classes of modern anticancer agents, including Targeted Covalent Inhibitors (TCIs), Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), with a special focus on enabling technologies like Click Chemistry. Each section is designed to be a self-validating system, offering not just procedural steps but the critical causality behind experimental choices, complete with characterization and validation checkpoints.

Introduction: The Imperative for Precision in Oncology

For decades, the mainstay of cancer treatment has been cytotoxic chemotherapy. While effective in certain contexts, these agents primarily target rapidly dividing cells, a hallmark of cancer, but also of healthy tissues like bone marrow and intestinal epithelia, leading to severe side effects[1]. The limited therapeutic window and the emergence of drug resistance are significant clinical challenges that underscore the urgent need for more precise and effective treatments[2][3].

Modern anticancer drug discovery focuses on developing agents that selectively target molecules or pathways driving tumorigenesis[3]. This targeted approach promises greater efficacy and a wider therapeutic index. The success of this strategy hinges on the power of synthetic chemistry to create complex molecules with tailored properties. This guide will illuminate the synthetic pathways to three revolutionary classes of anticancer agents that exemplify this precision-medicine approach.

The Modular Power of Click Chemistry in Anticancer Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions[4]. The most prominent example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole ring, a versatile linker and pharmacophore in medicinal chemistry[5][6][7]. This modularity allows for the efficient assembly of complex molecules from smaller, readily available building blocks, accelerating lead identification and optimization[7][8].

Causality in Application: The triazole ring formed is not merely a passive linker; it is a bioisostere for the amide bond but with improved stability and can engage in hydrogen bonding and dipole interactions with biological targets. Its formation under biocompatible conditions also makes it ideal for bioconjugation, such as in the synthesis of ADCs or PROTACs[4]. Click chemistry has been successfully applied to synthesize a wide array of anticancer agents, including kinase inhibitors, topoisomerase inhibitors, and histone deacetylase inhibitors[5][6][7].

Logical Workflow for Click Chemistry-based Synthesis

The following diagram illustrates a generalized workflow for using click chemistry to synthesize a library of potential anticancer agents.

G cluster_1 Combinatorial Assembly cluster_2 Purification & Analysis cluster_3 Biological Evaluation A Synthesize Scaffold with Alkyne Group C CuAAC 'Click' Reaction (e.g., CuSO4, Na-Ascorbate) A->C B Synthesize Diverse Fragments with Azide Group B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, LC-MS, HRMS) D->E F Screening Library (e.g., Cell Viability Assays) E->F

Caption: Generalized workflow for synthesizing anticancer agents via Click Chemistry.

Targeted Covalent Inhibitors (TCIs): Engineering Irreversible Potency

While most drugs bind non-covalently to their targets, TCIs are designed to form a permanent covalent bond, typically with a nucleophilic amino acid residue (like cysteine) in the target protein's active site[9][10]. This irreversible inhibition offers distinct advantages, including enhanced potency, prolonged pharmacodynamic effects independent of drug concentration, and the ability to overcome resistance mechanisms associated with high ATP concentrations or target mutations[9][11].

Causality in Design: The key to a successful TCI is balancing reactivity. The "warhead" — the electrophilic group that forms the bond — must be reactive enough to bind its target but not so reactive that it indiscriminately modifies other proteins, which would lead to toxicity[11][12]. The design involves a two-step process: initial reversible binding driven by the inhibitor's scaffold, followed by the irreversible covalent bond formation facilitated by the proximity and orientation of the warhead to the target residue[13]. As of December 2023, 12 TCIs have been approved for cancer treatment, targeting proteins like EGFR, BTK, and KRAS G12C[9].

Data Presentation: Common Electrophilic Warheads for TCIs

The choice of warhead is critical and is matched to the target nucleophile. Cysteine is the most common target due to its relatively low abundance and high nucleophilicity at physiological pH[13].

Warhead StructureTarget ResidueRepresentative Drug ClassReactivity Profile
Acrylamide CysteineEGFR Inhibitors (Osimertinib)[12]Michael Acceptor, moderate reactivity
Vinyl Sulfonamide CysteineBTK InhibitorsMichael Acceptor, tunable reactivity
Cyanoacrylamide CysteineKRAS G12C InhibitorsMichael Acceptor, higher reactivity
Propargylamide CysteineKinase InhibitorsMechanism-based, requires activation
Sulfonyl Fluoride Serine, LysineVariousHigher reactivity, requires careful tuning
Experimental Protocol: Synthesis of a Pyrimidine-Based Covalent Aurora Kinase A Inhibitor

This protocol is adapted from the synthesis of pyrimidine-based inhibitors designed to target Aurora A kinase, which is often upregulated in cancers and stabilizes the MYC oncoprotein[14][15]. The strategy involves creating a core pyrimidine scaffold and then appending a covalent acrylamide warhead.

Rationale: The pyrimidine core provides the initial non-covalent binding affinity to the kinase hinge region. The pyrrolidine linker positions the acrylamide warhead to form a covalent bond with a specific cysteine residue in the kinase, ensuring targeted and irreversible inhibition.

Step 1: Synthesis of the Dichloropyrimidine Core (Compound 29)

  • Reaction: To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol)[14][15].

  • Procedure: Heat the reaction mixture at 50 °C and stir for 16 hours. Monitor reaction completion by TLC (e.g., 30% EtOAc in hexanes).

  • Work-up & Purification: Quench the reaction with brine (100 mL). Extract the aqueous phase with ethyl acetate (3 x 200 mL). Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography (silica gel) to yield the dichloropyrimidine intermediate.

  • Validation: Confirm structure by ¹H NMR and LC-MS. Expected M+H⁺ peak for C₉H₇Cl₂N₅.

Step 2: Nucleophilic Aromatic Substitution with Amino-pyrrolidine

  • Reaction: Dissolve the dichloropyrimidine from Step 1 in a suitable solvent like DMSO. Add N-Boc-3-aminopyrrolidine and a non-nucleophilic base (e.g., DIPEA).

  • Procedure: Heat the mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Purify the crude product by column chromatography.

  • Validation: Confirm structure by ¹H NMR and LC-MS.

Step 3: Boc Deprotection

  • Reaction: Dissolve the Boc-protected intermediate from Step 2 in a solvent like dichloromethane (DCM).

  • Procedure: Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

  • Validation: Confirm deprotection by LC-MS (observation of the mass change).

Step 4: Acrylamide Warhead Installation

  • Reaction: Dissolve the amine salt from Step 3 in DCM or DMF. Add a base (e.g., triethylamine or DIPEA) to neutralize the salt.

  • Procedure: Cool the solution to 0 °C. Slowly add acryloyl chloride. Let the reaction warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Quench with saturated sodium bicarbonate solution and extract with DCM. Purify the final compound by preparative HPLC.

  • Final Validation: Confirm the structure, purity (>95%), and identity of the final targeted covalent inhibitor by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PROteolysis TArgeting Chimeras (PROTACs): Hijacking the Cellular Machinery for Protein Degradation

PROTACs represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own ubiquitin-proteasome system to achieve targeted protein degradation[16][17]. These heterobifunctional molecules consist of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[18].

Causality in Action: By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome[16]. This event-driven, catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple target proteins[16]. This approach is particularly promising for targeting proteins previously considered "undruggable," such as scaffolding proteins or transcription factors[17].

Diagram: PROTAC Mechanism of Action

G cluster_PROTAC cluster_Cell PROTAC PROTAC POI_Ligand POI Ligand Linker Linker E3_Ligand E3 Ligand Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI_Ligand->POI Binds E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Catalyzes Transfer Proteasome Proteasome Ub_POI->Proteasome Enters Proteasome->PROTAC Releases Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTACs form a ternary complex, leading to ubiquitination and degradation of the target protein.

Experimental Protocol: General Synthesis of a CRBN-recruiting PROTAC

This protocol outlines a convergent synthetic route for a PROTAC targeting a kinase (as the POI) and recruiting the Cereblon (CRBN) E3 ligase using a pomalidomide-based ligand[16][19].

Rationale: The synthesis is modular. Three key pieces—the POI ligand, the linker, and the E3 ligase ligand—are synthesized separately and then coupled together. Amide bond formation is a common and reliable method for the final conjugation steps[19].

Step 1: Synthesis of Linker-functionalized POI Ligand

  • Objective: Modify a known kinase inhibitor to incorporate a reactive handle (e.g., a terminal carboxylic acid or amine) on a solvent-exposed part of the molecule, attached via a polyethylene glycol (PEG) or alkyl chain linker.

  • Procedure:

    • Start with a kinase inhibitor scaffold that has a suitable attachment point (e.g., a phenol, amine, or halide).

    • Perform an alkylation or acylation reaction with a linker building block (e.g., tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate).

    • If the linker was installed with a protecting group (like a tert-butyl ester), deprotect it (e.g., with TFA in DCM) to reveal the terminal carboxylic acid.

  • Validation: Purify the intermediate and confirm its structure by NMR and MS.

Step 2: Synthesis of Linker-functionalized Pomalidomide (E3 Ligand)

  • Objective: Modify pomalidomide, a common CRBN ligand, with a complementary reactive handle.

  • Procedure:

    • Start with 4-fluoropomalidomide.

    • Perform a nucleophilic substitution reaction with a linker that has a terminal amine and a protected functional group on the other end (e.g., N-Boc-amino-PEG-amine).

    • Deprotect the terminal group to reveal the reactive amine.

  • Validation: Purify and confirm the structure by NMR and MS.

Step 3: Final PROTAC Assembly via Amide Coupling

  • Reaction: Couple the functionalized POI ligand (with the carboxylic acid) and the functionalized E3 ligand (with the amine).

  • Procedure:

    • Dissolve the carboxylic acid-containing fragment (from Step 1) in DMF.

    • Add a peptide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-20 minutes to activate the acid.

    • Add the amine-containing fragment (from Step 2) to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor completion by LC-MS.

  • Work-up & Purification: Dilute the reaction with water and extract with an appropriate organic solvent. The crude product is then purified, typically using reverse-phase preparative HPLC to achieve high purity.

  • Final Validation: The final PROTAC's identity, structure, and purity (>95%) must be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS. Biological validation involves Western blot analysis to confirm dose-dependent degradation of the target protein.

Antibody-Drug Conjugates (ADCs): Guided Missile Cancer Therapy

ADCs are a powerful class of therapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug[20][21]. This "guided missile" approach allows for the targeted delivery of chemotherapy directly to cancer cells that overexpress a specific surface antigen, thereby minimizing systemic exposure and associated toxicity[21][22].

Causality in Construction: An ADC's success depends on the synergy of its three components: the antibody, the linker, and the payload[22]. The linker is particularly critical; it must be stable in circulation to prevent premature drug release but cleavable once inside the target cell[21]. Synthesis involves precise bioconjugation chemistry to attach the small-molecule payload to the large antibody protein without compromising the antibody's ability to bind its target[20][23].

Experimental Protocol: Cysteine-Based ADC Synthesis (Thiol-Maleimide Ligation)

This protocol describes the stochastic conjugation of a drug-linker containing a maleimide group to a monoclonal antibody via native or engineered cysteine residues.

Rationale: The interchain disulfide bonds in an antibody's hinge region can be selectively reduced to provide reactive thiol groups. These thiols readily react with the maleimide group on the drug-linker to form a stable thioether bond[20][23]. This method is widely used and allows for a drug-to-antibody ratio (DAR) of up to 8[23].

Step 1: Antibody Reduction

  • Objective: To partially or fully reduce the interchain disulfide bonds of the mAb to generate free sulfhydryl (-SH) groups.

  • Materials: Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4), Tris(2-carboxyethyl)phosphine (TCEP) reducing agent.

  • Procedure:

    • Prepare a stock solution of TCEP in water or buffer.

    • Add a calculated molar excess of TCEP to the antibody solution (e.g., 2-5 equivalents).

    • Incubate the reaction at 37 °C for 1-2 hours.

  • In-process Control: The reduction process must be carefully controlled to avoid denaturing the antibody. The resulting free thiols can be quantified using Ellman's reagent.

Step 2: Drug-Linker Conjugation

  • Objective: To conjugate the maleimide-functionalized drug-linker to the reduced antibody's free thiols.

  • Materials: Reduced antibody solution, drug-linker-maleimide dissolved in a co-solvent like DMSO, quenching agent (e.g., N-acetylcysteine).

  • Procedure:

    • Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with EDTA).

    • Slowly add a slight molar excess of the drug-linker-maleimide solution to the reduced antibody solution with gentle stirring.

    • Allow the conjugation reaction to proceed at room temperature or 4 °C for 1-4 hours.

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Causality: The use of an EDTA-containing buffer is crucial to chelate any trace metals that could catalyze re-oxidation of the thiol groups.

Step 3: Purification and Characterization of the ADC

  • Objective: To remove unconjugated drug-linker and other reagents and to characterize the final ADC product.

  • Purification: The ADC is typically purified by size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove small molecule impurities and aggregates. The purified ADC is then transferred into a formulation buffer.

  • Characterization & Validation:

    • Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute. It can be determined using HIC-HPLC or UV-Vis spectroscopy (measuring absorbance of the protein and the payload).

    • Purity and Aggregation: Assessed by SEC-HPLC.

    • Identity: Confirmed by mass spectrometry (LC-MS).

    • Biological Activity: The binding affinity of the ADC to its target antigen is confirmed by ELISA or surface plasmon resonance (SPR). The cytotoxic potency is evaluated in vitro using cell-based assays on antigen-positive cancer cell lines.

Conclusion and Future Directions

The synthesis of novel anticancer agents is a dynamic and innovative field. Strategies like targeted covalent inhibition, protein degradation via PROTACs, and targeted delivery with ADCs are not merely incremental improvements; they represent fundamental shifts in how we approach cancer therapy. The modularity provided by techniques like click chemistry will continue to accelerate the discovery and optimization of these complex molecules[4][6].

Future challenges and opportunities lie in developing even more selective conjugation strategies for ADCs to produce homogeneous products, designing PROTACs for a wider range of E3 ligases to expand targeting capabilities, and creating TCIs with finely tuned reactivity to minimize off-target effects[11][17][23]. As our understanding of cancer biology deepens, synthetic chemistry will remain the indispensable tool that translates those biological insights into life-saving medicines.

References

Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory scale-up synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The protocol detailed herein is based on the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich heterocyclic systems.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and critical safety information to ensure a successful and safe synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The presence of the reactive aldehyde and chloro functionalities allows for a variety of subsequent chemical transformations, making it a versatile intermediate in drug discovery pipelines.

The synthesis of pyrimidine aldehydes is a topic of significant interest, with various methods being developed for their preparation.[5][6][7][8] Among these, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to a wide range of substrates.[1][2][3][9] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1][2]

This application note details a reliable and scalable protocol for the synthesis of this compound, starting from the readily available 2,4-dichloropyrimidine. The multi-step synthesis involves a nucleophilic substitution followed by a Vilsmeier-Haack formylation.

Synthetic Strategy

The overall synthetic strategy involves a two-step process, as illustrated in the workflow diagram below. The first step is the regioselective nucleophilic substitution of a chlorine atom in 2,4-dichloropyrimidine with morpholine. The resulting 2-chloro-4-morpholinopyrimidine serves as the substrate for the subsequent Vilsmeier-Haack formylation to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,4-Dichloropyrimidine C 2-Chloro-4-morpholinopyrimidine A->C K2CO3, DMF Room Temp, 4-6h B Morpholine B->C E This compound C->E 0°C to Room Temp, 6.5h D POCl3, DMF (Vilsmeier Reagent) D->E

Caption: Overall synthetic workflow for this compound.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Hazards
2,4-Dichloropyrimidine3934-20-1148.98Harmful if swallowed, skin/eye irritant
Morpholine110-91-887.12Flammable, corrosive, harmful if swallowed/inhaled
Potassium Carbonate (K₂CO₃)584-08-7138.21Skin/eye irritant
N,N-Dimethylformamide (DMF)68-12-273.09Reproductive toxicity, irritant
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Severe skin burns and eye damage, toxic if inhaled
Sodium Acetate (NaOAc)127-09-382.03Generally low hazard
Dichloromethane (DCM)75-09-284.93Skin/eye irritant, suspected carcinogen
Ethyl Acetate (EtOAc)141-78-688.11Highly flammable, eye/respiratory irritant
Hexane110-54-386.18Highly flammable, skin/respiratory irritant, neurotoxin
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Generally low hazard
This compound1820740-39-3227.65Skin/eye irritant, may cause respiratory irritation[10]

Detailed Experimental Protocol

PART A: Synthesis of 2-Chloro-4-morpholinopyrimidine

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in DMF (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq).

  • Slowly add morpholine (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-chloro-4-morpholinopyrimidine as a white solid.

PART B: Synthesis of this compound (Vilsmeier-Haack Formylation)

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add DMF (10 mL per gram of 2-chloro-4-morpholinopyrimidine).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 2-chloro-4-morpholinopyrimidine (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.[9] Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion. This reagent is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 Substrate 2-Chloro-4-morpholinopyrimidine Iminium Intermediate Iminium Intermediate Substrate->Iminium Intermediate + Vilsmeier Reagent Product This compound Iminium Intermediate->Product + H2O

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The reaction is initiated by the attack of the electron-rich pyrimidine ring on the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate furnishes the final aldehyde product.[1][9]

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] All manipulations should be performed in a well-ventilated fume hood.

Reagent Handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • This compound: May cause skin, eye, and respiratory irritation.[10] Avoid breathing dust and ensure adequate ventilation.[10]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected to show characteristic peaks for the aldehyde proton, morpholine protons, and the pyrimidine proton.

  • ¹³C NMR: Will show signals corresponding to the carbonyl carbon of the aldehyde, as well as the carbons of the pyrimidine and morpholine rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the synthesized compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the laboratory synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The use of the Vilsmeier-Haack reaction offers a direct and effective means of formylating the pyrimidine core.

References

Application Notes and Protocols for Catalytic Reactions Involving Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Aldehyde Scaffold in Modern Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules, including several anticancer and antiviral drugs.[1][2][3] The introduction of an aldehyde moiety onto this privileged scaffold creates a uniquely versatile synthetic intermediate. The aldehyde group serves as a reactive handle for a vast array of chemical transformations, enabling late-stage functionalization and the construction of complex molecular architectures.[4][5] Its electrophilic carbon and adjacent C-H bond are susceptible to a wide range of catalytic transformations, from C-C and C-N bond formation to reduction and olefination.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic methodologies applicable to pyrimidine aldehydes. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. The protocols described herein are designed as self-validating systems, grounded in authoritative literature to empower your research and development endeavors.

Strategic Overview: Selecting the Right Catalytic Tool

The choice of catalytic strategy depends entirely on the desired molecular transformation. The pyrimidine ring's electronic nature—generally electron-deficient—can significantly influence the reactivity of the aldehyde and the efficacy of the chosen catalyst. The following diagram outlines a decision-making workflow for common synthetic goals involving pyrimidine aldehydes.

G start Synthetic Goal (Starting with Pyrimidine Aldehyde) cc_bond C-C Bond Formation start->cc_bond Extend carbon framework? cn_bond C-N Bond Formation start->cn_bond Introduce nitrogen functionality? reduction Reduction (Aldehyde -> Alcohol/Amine) start->reduction Reduce aldehyde functionality? sub_cc Type of C-C bond? cc_bond->sub_cc reductive_amination Reductive Amination cn_bond->reductive_amination sub_reduction Target Functional Group? reduction->sub_reduction olefination Alkene Synthesis (C=C double bond) sub_cc->olefination C=C cross_coupling Aryl/Alkyl Introduction (C-C single bond) sub_cc->cross_coupling C(sp2)-C(sp2/sp3) alkylation Asymmetric Alkylation (Chiral Alcohol Synthesis) sub_cc->alkylation Chiral C-OH wittig Wittig / HWE Reaction olefination->wittig suzuki Suzuki / Negishi Coupling (Requires Halogenated Pyrimidine) cross_coupling->suzuki soai Soai Asymmetric Autocatalysis alkylation->soai alcohol Alcohol (-CH2OH) sub_reduction->alcohol Alcohol amine Amine (-CH2NR2) sub_reduction->amine Amine hydrogenation Catalytic Hydrogenation alcohol->hydrogenation amine->reductive_amination photoredox_ra Photoredox Reductive Amination amine->photoredox_ra

Caption: Decision workflow for catalytic transformations of pyrimidine aldehydes.

Application Note 1: Horner-Wadsworth-Emmons (HWE) Olefination

Principle and Mechanism: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol.[6] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.[6] Compared to the classic Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are more nucleophilic, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[7] The reaction typically exhibits a strong preference for the formation of the (E)-alkene, which is thermodynamically favored.[6][7]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Catalyst System and Rationale: The "catalyst" in the HWE reaction is the base used for deprotonation. The choice of base and solvent system is critical for reaction efficiency and stereoselectivity.

  • Strong Bases (NaH, LiHMDS, n-BuLi): Used for less acidic phosphonates (e.g., alkyl phosphonates). These reactions are typically run at low temperatures (-78 °C to 0 °C) in anhydrous aprotic solvents like THF or DME to prevent side reactions.[7]

  • Weaker Bases (K₂CO₃, DBU): Effective for stabilized phosphonates where the α-proton is more acidic (e.g., adjacent to an ester or cyano group). These conditions are generally milder and more functional-group tolerant.[8]

For pyrimidine aldehydes, the electron-withdrawing nature of the ring can sometimes influence the reactivity of the carbonyl, but it is generally well-tolerated. The choice of phosphonate reagent dictates the structure of the resulting alkene.

Detailed Protocol: Synthesis of (E)-ethyl 3-(pyrimidin-5-yl)acrylate

This protocol is a representative example for reacting a pyrimidine aldehyde with a stabilized phosphonate ylide.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).

  • Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) to the THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear, indicating complete formation of the ylide.

  • Aldehyde Addition: Dissolve pyrimidine-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-alkene.

ParameterConditionRationale / Notes
Base Sodium Hydride (NaH)Strong, non-nucleophilic base suitable for generating the phosphonate carbanion.[7]
Solvent Anhydrous THFAprotic solvent stabilizes the intermediates and prevents quenching of the base/ylide.
Temperature 0 °C to RTControlled addition at 0 °C minimizes side reactions. Reaction proceeds efficiently at RT.
Stoichiometry ~1.1 eq Base/PhosphonateA slight excess ensures complete conversion of the limiting aldehyde.
Stereoselectivity >95:5 (E:Z)Stabilized ylides under these conditions strongly favor the (E)-isomer.[6]

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle and Mechanism: The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[9] For applications with pyrimidine aldehydes, this reaction is typically used to functionalize a halogenated pyrimidine aldehyde, leaving the aldehyde group intact. The aldehyde is generally tolerant of the reaction conditions, although protection may be required in some cases with highly reactive systems. The choice of palladium precursor, and particularly the ligand, is critical for reaction success.[9]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product R1X Pyrimidine-CHO-X R1X->OxAdd R2B Ar-B(OR)2 R2B->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System and Rationale: Modern Suzuki couplings often employ pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine or N-heterocyclic carbene (NHC) ligand.

  • Palladium Source: Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.

  • Ligand: The ligand stabilizes the Pd(0) center, prevents catalyst decomposition, and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryl halides like chloropyrimidines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) are often required to promote the challenging oxidative addition step.[10]

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

Detailed Protocol: Suzuki Coupling of 2-Chloro-pyrimidine-5-carbaldehyde with Phenylboronic Acid

  • Reaction Setup: In a vial suitable for inert atmosphere reactions, combine 2-chloro-pyrimidine-5-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst system. For example, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the pyrimidine.

  • Inert Atmosphere: Seal the vial and purge thoroughly with argon or nitrogen for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain 2-phenyl-pyrimidine-5-carbaldehyde.[11]

ParameterConditionRationale / Notes
Pd Source Pd(OAc)₂Air-stable and effective pre-catalyst.[12]
Ligand SPhosA bulky, electron-rich phosphine ligand ideal for coupling with less reactive chloro-heteroarenes.[10]
Base K₂CO₃Common, inexpensive base sufficient for activating most arylboronic acids.
Solvent Dioxane/WaterA polar aprotic/protic mixture that helps solubilize both organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are often required to drive the catalytic cycle, especially the oxidative addition step.

Application Note 3: Asymmetric Alkylation via Soai Autocatalysis

Principle and Insight: The Soai reaction is a remarkable and highly studied transformation in which a chiral product acts as the catalyst for its own formation, often leading to dramatic amplification of enantiomeric excess (ee).[13] This phenomenon, known as asymmetric autocatalysis, can amplify a minuscule initial enantiomeric imbalance to produce a nearly enantiopure product.[14] The reaction involves the addition of diisopropylzinc (i-Pr₂Zn) to a pyrimidine-5-carbaldehyde, catalyzed by the chiral pyrimidyl alkanol product.[13][15] This reaction is of profound fundamental interest for studies on the origin of homochirality.[14]

Catalyst System and Rationale: The catalytic system is unique:

  • Reagent/Catalyst Precursor: Diisopropylzinc (i-Pr₂Zn) is the alkylating agent.

  • Autocatalyst: The product, a chiral (pyrimidyl)isopropanol, forms a complex with zinc, which serves as the true chiral catalyst. The reaction rate and amplification power are highly dependent on the structure of the pyrimidine aldehyde and the reaction conditions.[15] An intriguing feature is the inverse temperature dependence observed in some cases, where lower temperatures can lead to faster reaction rates.[15]

Detailed Protocol: Asymmetric Autocatalytic Alkylation of a Pyrimidine-5-carbaldehyde

This protocol requires stringent anhydrous and anaerobic conditions.

  • Setup: All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of dry argon.

  • Initial Catalyst: In a Schlenk flask, dissolve the pyrimidine-5-carbaldehyde (e.g., 2-alkynylpyrimidine-5-carbaldehyde, 1.0 eq) in anhydrous toluene.

  • Chiral Trigger: Add a small amount of the corresponding chiral pyrimidyl alkanol product with a known, non-racemic ee (e.g., 0.1 mol%, 10% ee) to act as the initial chiral trigger.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). Add a solution of diisopropylzinc (i-Pr₂Zn) in hexanes or toluene (e.g., 1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at the constant temperature. The reaction can have a significant induction period before accelerating.[15] Monitor the conversion by taking aliquots (under inert atmosphere), quenching them, and analyzing by GC or HPLC.

  • Quenching: Once the reaction is complete, cool to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Determine the final enantiomeric excess of the product by chiral HPLC analysis.

ParameterConditionRationale / Notes
Alkylating Agent Diisopropylzinc (i-Pr₂Zn)The specific zinc reagent required for the Soai reaction.[13]
Solvent Anhydrous Toluene/HexaneAprotic, non-coordinating solvents are essential.
Atmosphere Strictly Inert (Argon)i-Pr₂Zn is pyrophoric and reacts violently with water and oxygen.
Temperature Typically 0 °C or lowerTemperature can have a profound and non-intuitive effect on the reaction rate and amplification.[15]
Catalyst Product-Zn ComplexThe reaction is catalyzed by its own product, leading to exponential amplification of ee.[14]

References

Application Notes & Protocols: One-Pot Synthesis of Pyrimidine Derivatives from Chalcone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Traditional multi-step syntheses of these heterocycles are often plagued by issues of low yield, arduous purification processes, and significant solvent waste. This guide provides a comprehensive overview and a detailed, field-proven protocol for the one-pot synthesis of highly functionalized pyrimidine derivatives utilizing versatile chalcone precursors. We will delve into the underlying chemical principles, offer a step-by-step experimental workflow, and discuss the critical parameters that ensure a robust and reproducible synthesis.

The Strategic Advantage of One-Pot Synthesis

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, represent a cornerstone of green and efficient chemistry. This approach circumvents the need for isolating and purifying intermediates, leading to a significant reduction in reaction time, solvent usage, and overall cost. For the synthesis of pyrimidine derivatives, a one-pot strategy starting from readily accessible chalcones offers an elegant and powerful route to generate molecular diversity, a crucial aspect in drug discovery and lead optimization.

The Chemistry: From Chalcones to Pyrimidines

The synthesis of 2-amino-4,6-diarylpyrimidines through the reaction of chalcones with guanidine is a well-established and reliable method. The reaction proceeds via a sequence of nucleophilic addition, cyclization, and subsequent dehydration/oxidation, as outlined below.

Reaction Mechanism

The generally accepted mechanism involves the following key steps:

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of guanidine to the α,β-unsaturated carbonyl system of the chalcone. This forms a key intermediate.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization through the nucleophilic attack of a nitrogen atom from the guanidine moiety onto the carbonyl carbon of the former chalcone.

  • Dehydration & Oxidation: The resulting heterocyclic intermediate readily dehydrates and is subsequently oxidized to yield the stable aromatic pyrimidine ring. In many protocols, an oxidizing agent is implicitly present or atmospheric oxygen can play a role, though some variations may include an explicit oxidant to drive the reaction to completion.

The overall transformation is a robust method for forging the pyrimidine core with substituents derived directly from the chalcone precursor.

Visualizing the Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol detailed in this guide.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Prepare Chalcone Solution C Combine Reactants & Catalyst A->C B Prepare Guanidine Solution B->C D Reflux Reaction Mixture C->D Heat E Monitor Reaction Progress (TLC) D->E E->D Continue if incomplete F Cool & Precipitate Product E->F Upon completion G Filter & Wash Crude Product F->G H Recrystallize for Purity G->H I Characterize Final Product H->I

Caption: A streamlined workflow for the one-pot synthesis of pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This protocol provides a detailed method for the synthesis of a model compound, 2-amino-4,6-diphenylpyrimidine, from (E)-1,3-diphenylprop-2-en-1-one (benzalacetophenone).

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
Benzalacetophenone (Chalcone)ReagentPlus®, 99%Sigma-AldrichThe α,β-unsaturated ketone precursor.
Guanidine HydrochlorideACS Reagent, ≥99.0%Sigma-AldrichThe source of the N-C-N fragment.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher ScientificUsed as a base to free guanidine.
Ethanol (EtOH)200 Proof, AbsoluteVWRThe reaction solvent.
Thin Layer Chromatography (TLC)Silica Gel 60 F254MilliporeSigmaFor reaction monitoring.
Round-bottom flask100 mLN/A
Reflux CondenserN/A
Magnetic Stirrer/HotplateN/A
Buchner Funnel and FlaskN/AFor filtration.
Step-by-Step Procedure
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of sodium hydroxide (25 mmol) in 30 mL of absolute ethanol. Stir until the NaOH is fully dissolved. This creates the ethanolic base solution.

    • To this solution, add 2.4 g of guanidine hydrochloride (25 mmol). Stir the mixture for 15-20 minutes at room temperature. A precipitate of sodium chloride will form as the free guanidine base is generated in situ.

  • Reaction Setup:

    • To the flask containing the guanidine solution, add 4.16 g of benzalacetophenone (20 mmol).

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) with continuous stirring.

    • Maintain the reflux for 6-8 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring:

    • Every 2 hours, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.

    • Elute the TLC plate using a solvent system such as ethyl acetate/hexane (30:70 v/v).

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting chalcone has disappeared.

  • Product Isolation and Workup:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Pour the cooled reaction mixture into 100 mL of ice-cold water in a beaker.

    • Stir the aqueous mixture vigorously for 15-20 minutes. A solid precipitate of the crude pyrimidine derivative will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with copious amounts of cold water to remove any inorganic salts and residual base.

  • Purification:

    • The crude product can be purified by recrystallization from hot ethanol.

    • Dissolve the crude solid in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization:

    • The final product, 2-amino-4,6-diphenylpyrimidine, should be a white to off-white crystalline solid.

    • Characterize the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Visualizing the Reaction Mechanism

The following diagram illustrates the chemical transformation from the chalcone precursor to the final pyrimidine product.

G Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Guanidine Guanidine Guanidine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Product Cyclized_Intermediate->Pyrimidine Dehydration & Oxidation

Caption: Mechanism of pyrimidine formation from chalcones and guanidine.

Scope and Limitations

This one-pot protocol is versatile and can be applied to a wide range of substituted chalcones, allowing for the synthesis of a library of pyrimidine derivatives with diverse functionalities. The electronic nature of the substituents on the aryl rings of the chalcone can influence the reaction rate. Electron-withdrawing groups can accelerate the initial Michael addition, while electron-donating groups may slow it down. It is crucial to empirically optimize the reaction time and temperature for each new substrate to achieve the best results.

Conclusion

The one-pot synthesis of pyrimidine derivatives from chalcone precursors is a highly efficient, atom-economical, and scalable method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can rapidly generate a diverse array of pyrimidine compounds for applications in drug discovery, agrochemicals, and materials science. This protocol serves as a robust starting point for further exploration and optimization in the synthesis of this important class of heterocyclic compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this reaction.

The primary and most effective route to this molecule is the Vilsmeier-Haack formylation of 2-chloro-4-morpholinopyrimidine.[1][2] This reaction introduces a formyl (-CHO) group onto an electron-rich heteroaromatic ring using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF).[3][4] While powerful, this reaction requires careful control of conditions to achieve high yields and purity.

This document provides a structured approach to troubleshooting, answers frequently asked questions, and presents an optimized protocol grounded in established chemical literature.

Section 1: Reaction Mechanism and Workflow

Understanding the reaction mechanism is critical for effective troubleshooting. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic aromatic substitution of the pyrimidine substrate.

1.1. Vilsmeier-Haack Reaction Mechanism

The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] The electron-donating morpholine group on the pyrimidine ring activates the C5 position, making it susceptible to attack by this reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Mechanism cluster_reactants Reactant Preparation cluster_reagent Vilsmeier Reagent Formation cluster_attack Electrophilic Substitution cluster_workup Hydrolysis (Workup) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrimidine 2-Chloro-4-morpholinopyrimidine Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack at C5 Product Final Product: 2-Chloro-4-morpholino- pyrimidine-5-carbaldehyde Iminium_Salt->Product + H₂O (Quench)

Caption: Vilsmeier-Haack reaction pathway.

1.2. General Experimental Workflow

The synthesis follows a logical progression from reagent preparation to product purification. Each step presents unique challenges and opportunities for optimization.

Experimental_Workflow start Start reagent_prep 1. Vilsmeier Reagent Prep (Add POCl₃ to DMF at 0-5°C) start->reagent_prep substrate_add 2. Substrate Addition (Add 2-Chloro-4-morpholino- pyrimidine) reagent_prep->substrate_add reaction 3. Reaction Heating (Heat to 70-80°C) substrate_add->reaction monitoring 4. Monitor Progress (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete? quench 5. Reaction Quench (Pour onto ice water) monitoring->quench Complete? neutralize 6. Neutralization (Add base, e.g., NaHCO₃) quench->neutralize extract 7. Product Extraction (e.g., Dichloromethane) neutralize->extract purify 8. Purification (Column Chromatography) extract->purify end End purify->end

Caption: A typical experimental workflow diagram.
Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material, 2-chloro-4-morpholinopyrimidine. What went wrong?

Answer: This is a common issue that typically points to problems with the Vilsmeier reagent formation or insufficient reaction conditions.

  • Probable Cause A: Inactive or Improperly Formed Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive and its formation is exothermic.

    • Expert Analysis: Phosphorus oxychloride (POCl₃) readily hydrolyzes with atmospheric moisture, rendering it inactive. Similarly, using "wet" DMF can consume the POCl₃ before it reacts with the amide to form the reagent. The order of addition is also critical; POCl₃ should be added slowly to cold DMF (0-5 °C) to control the exotherm and ensure complete formation of the chloroiminium salt.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly opened or distilled POCl₃ and anhydrous DMF.

      • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C with vigorous stirring before adding the pyrimidine substrate. A reddish or yellow color change is often indicative of reagent formation.[3]

  • Probable Cause B: Suboptimal Reaction Temperature or Time. The pyrimidine ring, while activated by the morpholino group, is still less reactive than systems like pyrrole or aniline.[1] Insufficient thermal energy can prevent the reaction from proceeding.

    • Expert Analysis: The electrophilic attack on the pyrimidine ring has a significant activation energy barrier. Room temperature is often insufficient for this transformation.

    • Troubleshooting Steps:

      • After adding the substrate, slowly warm the reaction mixture to a temperature between 60-80 °C.[3]

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC. A typical reaction time can range from a few hours to overnight.[5]

      • If the reaction stalls, consider a modest increase in temperature (e.g., to 90 °C), but be aware that higher temperatures can promote byproduct formation.

Question 2: My reaction mixture is dark, and TLC analysis shows multiple new spots, leading to a low yield of the desired product. How can I improve selectivity?

Answer: The formation of multiple byproducts often indicates that the reaction conditions are too harsh or the stoichiometry is incorrect, leading to side reactions or decomposition.

  • Probable Cause A: Incorrect Stoichiometry. An excess of the Vilsmeier reagent can potentially lead to undesired side reactions.

    • Expert Analysis: While a slight excess of the Vilsmeier reagent is often used to drive the reaction to completion, a large excess can promote side reactions, such as diformylation or reaction with other nucleophilic sites, though less likely for this specific substrate.[3]

    • Troubleshooting Steps:

      • Carefully control the stoichiometry. Start with 1.1 to 1.5 equivalents of both POCl₃ and DMF relative to the pyrimidine substrate.

      • See the data summary table below for recommended reagent ratios.

  • Probable Cause B: Reaction Temperature is Too High. Excessive heat can cause decomposition of the starting material, the Vilsmeier reagent, or the product.

    • Expert Analysis: Pyrimidine derivatives and iminium salts can be thermally sensitive. Uncontrolled heating can lead to charring and the formation of a complex mixture of byproducts.

    • Troubleshooting Steps:

      • Maintain a consistent internal reaction temperature using an oil bath and a thermometer. Avoid aggressive heating.

      • A target temperature of 70-80 °C is a good starting point.[3] If byproduct formation is observed, reduce the temperature and allow for a longer reaction time.

Question 3: I am struggling with the workup. My final product is difficult to isolate or purify.

Answer: Workup and purification issues often stem from incomplete hydrolysis of the iminium intermediate or suboptimal extraction and chromatography techniques.

  • Probable Cause A: Incomplete Hydrolysis of the Iminium Intermediate. The immediate product of the Vilsmeier reaction is a stable iminium salt, which must be hydrolyzed to the aldehyde.[2][4]

    • Expert Analysis: The hydrolysis requires water and is typically facilitated under neutral or slightly basic conditions. Quenching the reaction in acid can keep the product protonated and water-soluble, hindering extraction.

    • Troubleshooting Steps:

      • Quench the reaction by pouring it slowly into a vigorously stirred beaker of crushed ice. This hydrolyzes the excess POCl₃ and the iminium salt.

      • Carefully neutralize the acidic solution by adding a base such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

      • The product should precipitate or become extractable into an organic solvent like dichloromethane or ethyl acetate.

  • Probable Cause B: Suboptimal Purification Strategy. The crude product may contain residual DMF or polar byproducts.

    • Expert Analysis: DMF is a high-boiling point solvent and can be difficult to remove. The product itself has moderate polarity, requiring a well-chosen solvent system for chromatography.

    • Troubleshooting Steps:

      • During the workup, wash the combined organic extracts thoroughly with water and then with a saturated brine solution to remove most of the DMF.

      • For column chromatography, use a silica gel stationary phase. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane) is often effective.[6] Start with a low polarity eluent and gradually increase the polarity to first elute nonpolar impurities and then the desired product.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the optimal stoichiometry of POCl₃ to DMF and the pyrimidine substrate?

    • A slight excess of the Vilsmeier reagent is recommended. A good starting point is a molar ratio of 1.0 (Substrate) : 1.2 (DMF) : 1.2 (POCl₃). Using a large excess of DMF is possible as it can also serve as the solvent.[7]

  • Q2: Besides DMF, can other solvents be used for this reaction?

    • While DMF is the most common choice as it is both a reagent and a solvent, other inert solvents like dichloroethane, chloroform, or benzene have been used.[3][7] However, using DMF as the solvent often leads to higher yields and shorter reaction times for this type of formylation.[7]

  • Q3: How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexane). The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. HPLC can also be used for more quantitative tracking.[8]

  • Q4: My starting material, 2-chloro-4-morpholinopyrimidine, is impure. How will this affect the reaction?

    • Purity is crucial. Nucleophilic impurities (e.g., residual morpholine) can consume the Vilsmeier reagent. Non-nucleophilic impurities may not react but will complicate purification and lower the overall yield. It is highly recommended to purify the starting material (e.g., by recrystallization or chromatography) before use.[5]

Section 4: Data Summary & Optimized Protocol
4.1. Key Reaction Parameter Table
ParameterRecommended Value / ConditionRationale & Citation
Substrate Purity >98%Impurities can consume reagents and complicate purification.[5]
Reagent Stoichiometry 1 : 1.2 : 1.2 (Substrate:DMF:POCl₃)A slight excess of Vilsmeier reagent drives the reaction to completion.
Solvent N,N-Dimethylformamide (DMF), anhydrousActs as both reagent and solvent, often providing the best results.[7]
Vilsmeier Reagent Prep Temp. 0 - 5 °CControls the exothermic reaction during reagent formation.
Reaction Temperature 70 - 80 °CProvides sufficient energy for electrophilic substitution without causing degradation.[3]
Reaction Time 4 - 12 hoursSubstrate dependent; must be monitored by TLC/HPLC.[5][8]
Workup Quench on ice, neutralize with NaHCO₃Ensures complete hydrolysis of the iminium salt to the aldehyde.[2]
Purification Silica Gel Column ChromatographyEffective for separating the moderately polar product from impurities.[6]
Typical Yield 65 - 85%Achievable with optimized conditions and pure starting materials.
4.2. Optimized Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system for achieving a high yield of this compound.

  • Glassware and Reagent Preparation:

    • Ensure all glassware (a three-neck round-bottom flask, dropping funnel, condenser) is thoroughly oven-dried and assembled under a positive pressure of dry nitrogen.

    • Use anhydrous N,N-dimethylformamide (DMF) (5.0 mL) as the solvent.

    • Equip the flask with a magnetic stirrer and a thermometer to monitor the internal temperature.

  • Vilsmeier Reagent Formation:

    • Cool the DMF in the reaction flask to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Reaction Execution:

    • Dissolve 2-chloro-4-morpholinopyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.

    • Slowly warm the reaction mixture to 75 °C using an oil bath.

    • Maintain the temperature at 75 °C and monitor the reaction's progress every hour using TLC (e.g., 40% ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible.

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice water.

    • Neutralize the resulting acidic solution by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is approximately 8.

    • Extract the aqueous mixture three times with dichloromethane (DCM).

    • Combine the organic layers, wash with water, then with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to afford the pure this compound as a solid.

Section 5: Troubleshooting Decision Tree

If you encounter issues, use the following logic tree to diagnose the problem.

Troubleshooting_Tree start Analyze TLC after 4h at 75°C sm_only Only Starting Material (SM) Visible start->sm_only sm_and_product SM and Product (P) Visible start->sm_and_product multiple_spots Multiple Unidentified Spots start->multiple_spots check_reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) sm_only->check_reagents Yes check_temp Increase Temperature to 85°C and monitor for 2h sm_only->check_temp No continue_rxn Continue Reaction Monitor every 2h sm_and_product->continue_rxn check_stoich Verify Stoichiometry (Used >1.5 eq reagent?) multiple_spots->check_stoich Yes lower_temp Restart Reaction Run at lower temp (65-70°C) multiple_spots->lower_temp No

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.

Understanding the Molecule: Key Physicochemical Properties and Potential Impurities

This compound is a moderately polar molecule. The presence of the morpholine and carbaldehyde groups introduces polarity, while the chloropyrimidine core contributes to some lipophilicity. Understanding this dual nature is crucial for selecting an appropriate purification strategy.

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts of Chlorination: Over-chlorinated or hydrolyzed species.[1]

  • Byproducts of Morpholine Substitution: Di-substituted products or unreacted chloro-pyrimidine precursors.

  • Oxidation Product: The corresponding carboxylic acid, resulting from the oxidation of the aldehyde group, is a common impurity.[2][3]

  • Polymeric Materials: Aldehydes can sometimes form polymeric byproducts.

Choosing Your Purification Strategy: A Decision-Making Workflow

The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following workflow can guide your decision-making process.

Purification_Workflow start Crude 2-Chloro-4-morpholinopyrimidine- 5-carbaldehyde tlc Analyze by TLC to assess purity and impurity profile start->tlc high_purity High Purity with Minor Impurities? tlc->high_purity recrystallization Recrystallization high_purity->recrystallization Yes complex_mixture Complex Mixture or Impurities with Similar Polarity? high_purity->complex_mixture No final_product Pure Product recrystallization->final_product column Column Chromatography complex_mixture->column Yes acidic_impurity Presence of Acidic Impurity (e.g., Carboxylic Acid)? complex_mixture->acidic_impurity No column->final_product acidic_impurity->column No extraction Aqueous Wash/ Extraction acidic_impurity->extraction Yes extraction->column Followed by

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization

Question 1: My compound does not crystallize upon cooling. What should I do?

Answer: This is a common issue that can arise from several factors:

  • Solution is not supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.[4]

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[4][5] You may need to screen for a new solvent or use a solvent/anti-solvent system.

  • Cooling too quickly: Rapid cooling can lead to oiling out or the formation of a precipitate instead of crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4][6]

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4]

Question 2: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[4] To resolve this:

  • Add a small amount of hot solvent to dissolve the oil.

  • Allow the solution to cool very slowly.

  • Consider using a different solvent system.

Question 3: The recovery of my crystalline product is very low. What went wrong?

Answer: Low recovery can be due to:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.[4] You can try to recover more product by evaporating some of the solvent from the mother liquor and performing a second recrystallization.

  • Significant solubility in cold solvent: If the compound is still considerably soluble in the cold solvent, your yield will be reduced. Ensure you have cooled the solution sufficiently in an ice bath. If solubility is still high, a different solvent is needed.

Column Chromatography

Question 4: I am seeing poor separation or overlapping peaks in my column chromatography. How can I improve this?

Answer: Poor separation is typically due to an inappropriate solvent system or improper column packing.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system. The desired compound should have an Rf value of approximately 0.35 for good separation.[7]

    • If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase.[4]

    • If it is moving too quickly (high Rf), decrease the polarity.[4]

  • Proper Column Packing: Ensure the column is packed homogeneously without any air bubbles or channels, as these can lead to poor resolution.[7]

  • Column Overloading: Do not overload the column. The amount of crude material should generally be 1-5% of the mass of the stationary phase.[4]

Question 5: My compound is not eluting from the silica gel column. What should I do?

Answer: This indicates that your compound is too polar for the current solvent system or is irreversibly adsorbing to the silica gel.

  • Increase Solvent Polarity: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[4]

  • Test for Decomposition: Before running the column, spot the compound on a TLC plate and let it sit for an hour. Then, elute it to check for any degradation.[4]

  • Switch Stationary Phase: Silica gel is acidic and can sometimes cause decomposition of sensitive compounds. Consider using a less acidic stationary phase like neutral alumina or trying reversed-phase chromatography.[4][8]

Question 6: My aldehyde seems to be decomposing on the silica gel column. How can I prevent this?

Answer: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.

  • Use a Different Stationary Phase: As mentioned, neutral alumina can be a good alternative.[4][8]

  • Deactivate the Silica Gel: You can try deactivating the silica gel by adding a small percentage of water.

  • Add a Modifier: For basic compounds that may be present as impurities and streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help by neutralizing acidic sites.[4]

Extraction

Question 7: An emulsion has formed during my liquid-liquid extraction. How do I break it?

Answer: Emulsions are a common problem in extractions.

  • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[4]

Question 8: How can I selectively remove the carboxylic acid impurity?

Answer: An aqueous wash with a mild base is effective for removing acidic impurities.

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and heat the mixture while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate or dichloromethane and methanol is a good starting point. Adjust the ratio to achieve an Rf of ~0.35 for the desired compound.[7][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow it to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[8][9]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Starting Conditions for Purification

Purification MethodRecommended Solvents/Mobile PhasesKey Considerations
Recrystallization Ethanol, Isopropanol, Acetonitrile, TolueneScreen for a solvent with a large difference in solubility at high and low temperatures.
Column Chromatography (Normal Phase) Hexanes:Ethyl Acetate or Dichloromethane:MethanolAdjust polarity based on TLC. The aldehyde is moderately polar.
Column Chromatography (Reversed Phase) Water:Acetonitrile or Water:MethanolUseful if the compound is highly polar or unstable on silica gel.[10][11]

Visualization of Key Processes

Chromatography_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution with Non-Polar Mobile Phase column Start Crude Mixture End less_polar Less Polar Impurity (Travels Faster) column:f1->less_polar Elutes First product Product (Moderate Polarity) column:f3->product Elutes Second more_polar More Polar Impurity (Travels Slower) column:f5->more_polar Elutes Last

Caption: Principle of separation by normal phase column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this multi-step synthesis. We will delve into the causality behind the formation of these impurities and provide field-proven protocols to mitigate them, ensuring the integrity of your experimental outcomes.

The synthesis of this valuable intermediate typically involves the formylation of a 2-chloro-4-morpholinopyrimidine precursor, most commonly via the Vilsmeier-Haack reaction .[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[3][5][6] While effective, this process is sensitive to reaction conditions, and deviations can lead to a range of predictable side products.

This guide is structured in a question-and-answer format to directly address the specific challenges you may face.

Troubleshooting Guide & Frequently Asked Questions

Question 1: My reaction is sluggish, and the primary spot on my TLC/peak in my LCMS corresponds to the starting material, 2-chloro-4-morpholinopyrimidine. What is causing this low conversion?

Plausible Cause: Incomplete formation or insufficient reactivity of the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺) is the most common reason for low conversion. This can stem from several factors:

  • Moisture Contamination: The Vilsmeier reagent is highly electrophilic and reacts readily with water. Any moisture in the DMF, glassware, or reaction atmosphere will quench the reagent, rendering it inactive for the formylation of your pyrimidine substrate.

  • Sub-optimal Temperature: The formation of the Vilsmeier reagent from DMF and POCl₃ is typically performed at low temperatures (0-10 °C). If the temperature is too low, the formation may be too slow. Conversely, the subsequent formylation step often requires heating, but an insufficient reaction temperature or time will result in incomplete conversion.[5]

  • Incorrect Stoichiometry: An insufficient amount of POCl₃ or DMF will lead to incomplete generation of the Vilsmeier reagent, leaving unreacted starting material.

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (≥120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use a freshly opened bottle of anhydrous DMF or DMF distilled over a suitable drying agent (e.g., CaH₂).

    • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Optimize Reagent Addition and Temperature:

    • Add POCl₃ dropwise to the anhydrous DMF at 0 °C with vigorous stirring. A thick, white slurry of the Vilsmeier reagent should form.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the reagent.

    • Add the 2-chloro-4-morpholinopyrimidine substrate (dissolved in a minimal amount of anhydrous DMF if necessary) to the pre-formed reagent.

    • Slowly warm the reaction to the optimal temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Verify Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both DMF and POCl₃ relative to the pyrimidine substrate to drive the reaction to completion.

Question 2: I've isolated a side product with a mass (M+H)⁺ of 198.1. My starting material's mass is (M+H)⁺ 200.1, and my product is (M+H)⁺ 228.1. What is this impurity?

Plausible Cause: This mass corresponds to 4-morpholinopyrimidine-5-carbaldehyde , where the chlorine atom at the C2 position has been reductively cleaved and replaced with a hydrogen atom. This side reaction, known as dehalogenation, can occur under certain Vilsmeier-Haack conditions, particularly if the reaction is heated for prolonged periods or if certain impurities are present that can act as a hydride source.

Troubleshooting & Prevention Protocol:

  • Minimize Reaction Time and Temperature: Once the starting material is consumed (as monitored by TLC/LCMS), proceed with the workup immediately. Avoid unnecessarily long reaction times or excessive temperatures.

  • Purification: This side product can often be separated from the desired product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. The less polar dehalogenated product will usually elute first.

Question 3: My product is contaminated with a compound where the chloro group at C2 has been replaced by a hydroxyl group (pyrimidinone). How can I prevent this hydrolysis?

Plausible Cause: The formation of 2-hydroxy-4-morpholinopyrimidine-5-carbaldehyde (which exists in its tautomeric pyrimidinone form) is a result of hydrolysis. The chloroiminium ion intermediate formed after the electrophilic attack of the Vilsmeier reagent is hydrolyzed during aqueous workup to yield the final aldehyde.[2][3] However, the C2-chloro group is also susceptible to nucleophilic attack by water, especially under non-neutral pH conditions or elevated temperatures during the workup and purification steps.

Troubleshooting & Prevention Protocol:

  • Controlled Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the acidic byproducts (HCl, H₃PO₄) and keeps the temperature low, minimizing hydrolysis of the C2-Cl bond.

  • Avoid High Temperatures During Workup: Perform extractions and solvent removal at or below room temperature. Avoid heating the crude product mixture in the presence of water.

  • pH Control: Maintain a neutral or slightly basic pH during the aqueous workup and extraction. If the product is purified by chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent on-column hydrolysis.

Question 4: I've observed a side product with a mass corresponding to the addition of two morpholine units. Why did this form?

Plausible Cause: This side product is 2,4-dimorpholinopyrimidine-5-carbaldehyde . It forms if your synthesis starts from a precursor like 2,4-dichloropyrimidine-5-carbaldehyde. In the subsequent step, if the nucleophilic substitution with morpholine is not selective, the second chlorine atom can also be displaced, leading to the disubstituted product.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry and Temperature: When reacting a dichloropyrimidine with morpholine, carefully control the stoichiometry. Use close to 1.0 equivalent of morpholine to favor monosubstitution.

  • Low Temperature: Run the substitution reaction at a low temperature (e.g., 0 °C to room temperature) to exploit the difference in reactivity between the C4 and C2 positions. The C4 position is generally more activated towards nucleophilic substitution.

  • Alternative Route: A more robust synthetic route involves introducing the morpholine group first onto a precursor like 2,4-dichloropyrimidine and then performing the Vilsmeier-Haack formylation on the resulting 2-chloro-4-morpholinopyrimidine. This avoids the issue of competing substitution sites.

Summary of Common Side Products

Side Product NamePlausible CauseTroubleshooting Summary
Unreacted Starting Material Incomplete reaction (moisture, low temp.)Ensure anhydrous conditions, optimize temperature and stoichiometry.
2-Hydroxy-4-morpholinopyrimidine-5-carbaldehyde Hydrolysis of C2-Cl during workupControlled quench at low temp, maintain neutral pH.
4-Morpholinopyrimidine-5-carbaldehyde Reductive dehalogenationMinimize reaction time and temperature.
2,4-Dimorpholinopyrimidine-5-carbaldehyde Over-reaction with morpholine on a dichloro-precursorControl stoichiometry and temperature during substitution step.
Diformylated Product Harsh reaction conditions (high temp, excess reagent)Use milder conditions, monitor reaction closely.

Reaction and Side Product Formation Pathway

The following diagram illustrates the main synthetic pathway to the target compound and the points at which common side products can arise.

Synthesis_Troubleshooting sub 2-Chloro-4- morpholinopyrimidine iminium Iminium Salt Intermediate sub->iminium Electrophilic Attack incomplete Unreacted Starting Material sub->incomplete Incomplete Reaction reagent Vilsmeier Reagent (DMF + POCl3) reagent->iminium product 2-Chloro-4-morpholino- pyrimidine-5-carbaldehyde iminium->product H2O Workup hydrolysis 2-Hydroxy (Pyrimidinone) Side Product iminium->hydrolysis Harsh Workup (H2O, Heat, pH) dehalogenation Dehalogenated Side Product product->dehalogenation Prolonged Heating

Caption: Synthetic pathway and formation of key side products.

References

preventing byproduct formation in Vilsmeier-Haack reactions of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction on pyrimidine scaffolds. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the formylation of this important heterocyclic system. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to minimize byproduct formation and maximize the yield of your desired 5-formylpyrimidine derivative. We will delve into the mechanistic underpinnings of common side reactions and provide actionable protocols to steer your synthesis toward success.

Conceptual Overview: The Vilsmeier-Haack Reaction on Pyrimidines

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich C5 position of the pyrimidine ring, leading to the desired formyl group after hydrolysis.[1]

However, the inherent reactivity of both the Vilsmeier reagent and the pyrimidine ring can lead to undesired side reactions, primarily chlorination and N-formylation. The electron density of the pyrimidine ring, influenced by its substituents, plays a crucial role in directing the reaction pathway. Electron-donating groups (EDGs) such as amino and hydroxyl groups activate the ring towards electrophilic attack at the C5 position, but can also be sites for side reactions.[5]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and solutions based on established chemical principles.

Question 1: My primary byproduct is a chlorinated pyrimidine. How can I prevent this?

Answer: Chlorination, particularly at the C2 and C4 positions of pyrimidinone substrates, is the most common and significant side reaction in the Vilsmeier-Haack formylation of pyrimidines.[1][6] This occurs because the hydroxyl groups of the pyrimidinone tautomer can be converted to chloro groups by the Vilsmeier reagent or excess POCl₃.

Causality and Mitigation Strategies:

  • Stoichiometry of the Vilsmeier Reagent: An excess of POCl₃ is often the primary culprit for chlorination. The degree of chlorination can be controlled by carefully managing the stoichiometry of the Vilsmeier reagent.[1] Using a minimal excess of the pre-formed Vilsmeier reagent is advisable.

  • Choice of Solvent: The solvent can have a profound impact on the reaction outcome. For instance, in the formylation of 2-methylpyrimidine-4,6-diol, using DMF as the solvent resulted in the desired 5-formyl product with no chlorination, while other solvents like o-xylene, benzene, and dichloroethane were less effective and could potentially favor side reactions.[7] DMF can act as both a reagent and a solvent, and its use in appropriate amounts can help to moderate the reactivity of the system.

  • Reaction Temperature: Higher reaction temperatures can promote chlorination. Conducting the reaction at the lowest effective temperature is crucial. It is recommended to form the Vilsmeier reagent at a low temperature (e.g., 0 °C) and then add the pyrimidine substrate, maintaining a controlled temperature throughout the reaction.[7]

Question 2: I am observing N-formylation of my aminopyrimidine substrate instead of C5-formylation. What is happening and how can I promote C-formylation?

Answer: N-formylation is a potential side reaction when using aminopyrimidine substrates, as the amino group is a competing nucleophile.[8][9] The Vilsmeier reagent can react with the exocyclic amino group to form a formamidine derivative.

Causality and Mitigation Strategies:

  • Substrate Reactivity: The electronic nature of the pyrimidine ring and the basicity of the amino group influence the site of formylation. If the C5 position is not sufficiently activated, or if the amino group is highly nucleophilic, N-formylation can dominate.

  • Reaction Conditions: Careful control of reaction conditions is key. For substrates like 6-aminouracil, C5 formylation can be achieved without chlorination under carefully controlled conditions.[1] This often involves using a precise stoichiometry of the Vilsmeier reagent and maintaining a low reaction temperature.

  • Protecting Groups: In cases where N-formylation is persistent, considering the use of a suitable protecting group for the amino function might be a viable strategy, although this adds extra steps to the synthetic route.

Question 3: My reaction is sluggish, and upon forcing the conditions, I get a complex mixture of products. How can I improve the conversion to the desired 5-formylpyrimidine?

Answer: Sluggish reactions with pyrimidine substrates in a V-H reaction often indicate insufficient activation of the pyrimidine ring towards the electrophilic Vilsmeier reagent.

Causality and Mitigation Strategies:

  • Substituent Effects: Pyrimidines bearing electron-withdrawing groups (EWGs) are less reactive and may require more forcing conditions, which in turn can lead to byproduct formation. Conversely, electron-donating groups (EDGs) activate the ring, facilitating the reaction.[5]

  • Vilsmeier Reagent Reactivity: The reactivity of the Vilsmeier reagent can be tuned. While the DMF/POCl₃ system is standard, other amides or halogenating agents can be used to generate more or less reactive Vilsmeier reagents. However, for sensitive substrates, a less reactive reagent might be beneficial to avoid side reactions.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the stability of the intermediates. A solvent that ensures the homogeneity of the reaction mixture can improve reaction rates. As mentioned earlier, DMF has been shown to be an effective solvent for certain pyrimidine formylations.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Vilsmeier-Haack reaction on a pyrimidine?

A1: There is no single optimal temperature, as it is highly substrate-dependent. However, a general guideline is to form the Vilsmeier reagent at low temperatures (0-5 °C) and then conduct the reaction with the pyrimidine at a temperature ranging from room temperature to a moderate heat (e.g., 80 °C), while carefully monitoring the reaction progress to avoid decomposition and byproduct formation.[7]

Q2: Can I use other Vilsmeier reagents besides the one generated from DMF and POCl₃?

A2: Yes, other Vilsmeier reagents can be generated from different N,N-disubstituted formamides and halogenating agents like oxalyl chloride or thionyl chloride. The reactivity of these reagents varies, and they may offer advantages for specific substrates. For example, a less reactive Vilsmeier reagent might be more selective for a highly activated pyrimidine.

Q3: How do I properly quench a Vilsmeier-Haack reaction?

A3: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to hydrolyze the intermediate iminium salt and neutralize the acidic components.[1] Proper cooling and slow addition are crucial to control the exothermic nature of the quench.

Experimental Protocols

Protocol 1: Selective 5-Formylation of 2-Methylpyrimidine-4,6-diol[7]

This protocol is an example of how to achieve selective C5-formylation without the common chlorination byproduct.

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 2.0 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.0 equivalent) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in DMF (used as solvent), add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto crushed ice and stir overnight.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Table 1: Influence of Solvent on the Yield of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde[7]

SolventTemperature (°C)Time (h)Yield (%)
DMF80561
BenzeneReflux650
o-Xylene100749
DichloroethaneReflux650

Mechanistic Insights into Byproduct Formation

Understanding the mechanisms of byproduct formation is key to devising strategies for their prevention.

Mechanism of Chlorination:

The hydroxyl groups of pyrimidinones can react with the Vilsmeier reagent or excess POCl₃ to form a chlorophosphate intermediate, which then undergoes nucleophilic substitution by a chloride ion to yield the chlorinated pyrimidine.

Chlorination_Mechanism Pyrimidine_OH Pyrimidine-OH Intermediate Chlorophosphate Intermediate Pyrimidine_OH->Intermediate Reaction Vilsmeier_Reagent Vilsmeier Reagent / POCl₃ Vilsmeier_Reagent->Intermediate Chlorinated_Pyrimidine Chlorinated Pyrimidine Intermediate->Chlorinated_Pyrimidine Nucleophilic Attack Chloride Cl⁻ Chloride->Intermediate

Caption: Mechanism of pyrimidinone chlorination.

Mechanism of N-Formylation:

The exocyclic amino group of an aminopyrimidine can act as a nucleophile and attack the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a formamidinium salt, which upon hydrolysis gives the N-formyl derivative.

N_Formylation_Mechanism Aminopyrimidine Aminopyrimidine Formamidinium_Salt Formamidinium Salt Intermediate Aminopyrimidine->Formamidinium_Salt Nucleophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Formamidinium_Salt N_Formyl_Pyrimidine N-Formyl Pyrimidine Formamidinium_Salt->N_Formyl_Pyrimidine Hydrolysis H2O H₂O (Workup) H2O->Formamidinium_Salt

Caption: Mechanism of aminopyrimidine N-formylation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to troubleshoot common issues in the Vilsmeier-Haack reaction of pyrimidines.

Caption: Troubleshooting workflow for V-H reactions.

By understanding the underlying chemistry and carefully controlling the reaction parameters, you can successfully navigate the challenges of the Vilsmeier-Haack reaction on pyrimidines and achieve your desired synthetic outcomes.

References

stability and storage conditions for 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile synthetic intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal shelf-life, storage in a refrigerator at 2-8°C, protected from light, is advisable.[2] Some suppliers also recommend storing the compound under an inert atmosphere, such as nitrogen, to prevent potential degradation.[3]

Q2: What are the primary degradation pathways for this compound?

There are two primary points of reactivity on the molecule that can lead to degradation: the 2-chloro substituent and the 5-carbaldehyde group.

  • Hydrolysis of the 2-Chloro Group: Chloropyrimidines are susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of the corresponding pyrimidone.[1] The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrimidine ring.

  • Oxidation of the Aldehyde Group: The carbaldehyde group is prone to oxidation, which can convert it into a carboxylic acid. This can occur upon prolonged exposure to air (oxygen) or in the presence of oxidizing agents.[4]

Q3: Is this compound soluble in common organic solvents?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

It is likely to have limited solubility in non-polar solvents like hexanes and may have moderate solubility in alcohols such as ethanol and methanol. It is always best practice to perform a small-scale solubility test before preparing a large-scale reaction mixture.

Q4: What are the main safety precautions to take when handling this compound?

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Avoid breathing dust, fumes, or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Troubleshooting Guide

This section addresses common issues that may be encountered during the use of this compound in synthetic protocols.

Troubleshooting_Workflow Troubleshooting Workflow for Reactions cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting cluster_decomp Decomposition Troubleshooting start Reaction Issue Identified low_yield Low or No Product Yield start->low_yield Low Conversion side_products Multiple Spots on TLC/ Unexpected Side Products start->side_products Complex Mixture decomp Starting Material Decomposition start->decomp No Starting Material Left reagent_purity Check Reagent Purity (amine, solvent, etc.) low_yield->reagent_purity temp_time Optimize Reaction Temperature & Time low_yield->temp_time conditions Ensure Anhydrous Conditions (if required) low_yield->conditions hydrolysis Hydrolysis of 2-Chloro Group (forms pyrimidone) side_products->hydrolysis oxidation Oxidation of Aldehyde (forms carboxylic acid) side_products->oxidation self_condensation Aldehyde Self-Condensation or Polymerization side_products->self_condensation harsh_conditions Reduce Reaction Temperature or Use Milder Base/Acid decomp->harsh_conditions light_exposure Protect Reaction from Light decomp->light_exposure

Caption: A flowchart for troubleshooting common issues in reactions involving this compound.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Possible Cause 1: Insufficient Reactivity of the Nucleophile: The amine or other nucleophile being used may not be sufficiently reactive to displace the chloride at the C2 position.

    • Solution: Consider using a stronger base to deprotonate the nucleophile, or switch to a more nucleophilic reagent. For amine substitutions, increasing the reaction temperature can also be effective.[5]

  • Possible Cause 2: Steric Hindrance: Bulky substituents on the nucleophile may hinder its approach to the pyrimidine ring.

    • Solution: If possible, switch to a less sterically hindered nucleophile. Alternatively, prolonged reaction times or higher temperatures may be necessary.

  • Possible Cause 3: Inadequate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.

    • Solution: Screen a variety of polar aprotic solvents such as DMF, DMSO, or NMP. Ensure that all starting materials are fully dissolved at the reaction temperature.

Issue 2: Formation of a Major Side Product

  • Symptom: A significant new spot appears on TLC, which is not the desired product.

  • Possible Cause 1: Hydrolysis of the Starting Material: If there is residual water in the reaction mixture, especially under acidic or basic conditions, the 2-chloro group can hydrolyze to a hydroxyl group, forming the corresponding 2-hydroxypyrimidine (pyrimidone).

    • Solution: Ensure that all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures and use freshly opened reagents where possible. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Possible Cause 2: Competing Reaction at the Aldehyde: The aldehyde group can undergo side reactions such as condensation with the nucleophile or self-condensation, especially in the presence of strong bases or acids.[6][7][8]

    • Solution: Consider protecting the aldehyde group prior to the nucleophilic substitution reaction. Alternatively, carefully control the stoichiometry of the reagents and the reaction conditions (e.g., temperature, order of addition) to favor the desired substitution.

Issue 3: Starting Material Appears to Decompose

  • Symptom: The spot corresponding to the starting material on TLC disappears, but no clear product spot is formed.

  • Possible Cause: Instability under Reaction Conditions: The combination of temperature, pH, and reactants may be too harsh, leading to the decomposition of the pyrimidine ring.

    • Solution: Attempt the reaction at a lower temperature. If a base is being used, consider a milder, non-nucleophilic base. It is also prudent to protect the reaction from light, as heterocyclic compounds can sometimes be light-sensitive.

Experimental Protocol: Example Nucleophilic Aromatic Substitution

The following is a representative protocol for the reaction of this compound with an amine. This should be adapted based on the specific nucleophile being used.

Experimental_Workflow Experimental Workflow: Nucleophilic Substitution start Start reagents 1. Combine Reactants - this compound (1 eq) - Amine (1.1 eq) - Base (e.g., DIPEA, 1.5 eq) - Solvent (e.g., DMF) start->reagents reaction 2. Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction monitor 3. Monitor by TLC/LC-MS reaction->monitor workup 4. Aqueous Work-up - Dilute with EtOAc - Wash with water and brine monitor->workup Reaction Complete purify 5. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: A typical workflow for a nucleophilic substitution reaction using this compound.

Materials:

  • This compound

  • Amine of choice

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution, followed by DIPEA (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.

  • Characterize the product by NMR, mass spectrometry, and other appropriate analytical techniques.

Data Summary

PropertyValue/InformationSource(s)
Appearance White to yellow or pale-yellow to yellow-brown solid[2]
Storage Cool, dry, well-ventilated area. Refrigerate (2-8°C) for long-term storage, protect from light.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[5]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[5]
Key Hazards Skin, eye, and respiratory irritant.[1]

References

Technical Support Center: Troubleshooting Low Yield in Condensation Reactions with Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming challenges in condensation reactions involving pyrimidine aldehydes. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common issues leading to low product yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation between a pyrimidine aldehyde and an active methylene compound is resulting in a very low yield (<30%). What are the most probable causes?

Low yields in Knoevenagel condensations with pyrimidine aldehydes are a frequent challenge. The primary culprits often fall into one of the following categories:

  • Suboptimal Catalyst Choice or Concentration: The catalyst is a critical component in facilitating the condensation.[1] The use of a base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1] Conversely, a catalyst that is too weak may not be sufficient to deprotonate the active methylene compound effectively.

  • Inappropriate Solvent Selection: The polarity of the solvent can significantly influence both the reaction rate and the final yield.[1] Aprotic polar solvents like DMF and acetonitrile have been shown to be effective in many cases, leading to high conversions in shorter reaction times.[1]

  • Competing Side Reactions: The most common side reaction is the self-condensation of the pyrimidine aldehyde, especially when strong bases are employed.[1] Another possibility is the Michael addition of the active methylene compound to the desired α,β-unsaturated product, particularly with highly reactive methylene compounds and prolonged reaction times.[1]

  • Reversibility of the Reaction: The Knoevenagel condensation produces water as a byproduct.[1] The accumulation of water can inhibit the reaction or lead to the reverse reaction, thereby lowering the overall yield.[1]

Q2: I am observing a significant amount of unreacted pyrimidine aldehyde in my reaction mixture even after extended reaction times. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle that directly impacts yield.[1] Here are several strategies to improve conversion:

  • Optimize Reaction Time and Temperature: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] While many Knoevenagel condensations can proceed at room temperature, some substrates may require heating to achieve complete conversion.[1]

  • Water Removal: Since water is a byproduct of the condensation, its removal can shift the equilibrium towards the product.[1] This can be achieved by using a Dean-Stark trap for azeotropic distillation or by adding a dehydrating agent to the reaction mixture.[1]

  • Catalyst Screening: The choice of catalyst can dramatically affect the reaction rate. If a weak base like piperidine or pyridine is not effective, consider screening other catalysts. L-proline has been shown to be an effective catalyst in certain Knoevenagel condensations.[1] For some pyrimidine syntheses, solid base catalysts have also been successfully employed.[2]

Q3: My desired product is contaminated with a significant byproduct. How can I identify it and minimize its formation?

Byproduct formation is a major contributor to low yields of the desired product. The most common byproduct is often the result of the Knoevenagel condensation between the aldehyde and the β-ketoester, if one is used in a multi-component reaction like the Biginelli reaction.[3][4]

Identification:

  • Spectroscopic Analysis: Isolate the byproduct using column chromatography or preparative TLC.[3] Characterize the isolated compound using ¹H and ¹³C NMR spectroscopy and mass spectrometry to elucidate its structure.[3]

Minimization Strategies:

  • Adjust Stoichiometry: In multi-component reactions, using a slight excess of one of the reactants (e.g., 1.2–1.5 equivalents of urea in a Biginelli reaction) can favor the desired reaction pathway.[4]

  • Optimize Catalyst: The catalyst not only affects the reaction rate but also the selectivity. Experiment with different catalysts to find one that preferentially promotes the formation of the desired product over the byproduct.

  • Control Reaction Conditions: Temperature and solvent can influence the relative rates of competing reactions. Systematically varying these parameters can help to identify conditions that minimize byproduct formation.[4]

Troubleshooting Workflow

Here is a logical workflow to systematically troubleshoot low yields in your condensation reactions.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Initial Check Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Analyze_Byproducts Identify and Quantify Byproducts Optimize_Conditions->Analyze_Byproducts Yield Still Low Purification Optimize Purification Method Optimize_Conditions->Purification Yield Improved, Purity Issues Modify_Catalyst Screen Alternative Catalysts Analyze_Byproducts->Modify_Catalyst Byproduct Identified Analyze_Byproducts->Purification No Major Byproduct, Recovery Issue Modify_Catalyst->Optimize_Conditions New Catalyst Chosen Success Improved Yield Purification->Success Pure Product Obtained

Caption: A systematic approach to troubleshooting low yields.

Key Experimental Protocols

Protocol 1: General Procedure for a Trial Knoevenagel Condensation

This protocol provides a starting point for optimizing your reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrimidine aldehyde (1 equivalent).

  • Addition of Methylene Compound: Add the active methylene compound (1 to 1.2 equivalents).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, toluene) and a weak base catalyst (e.g., piperidine, 0.1 equivalents).[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent like ethanol.[1] If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[3]

Protocol 2: Catalyst Screening for Yield Optimization

A systematic approach to finding the most effective catalyst.

Catalyst Type Examples Typical Loading (mol%) Solvent Temperature
Weak Organic Bases Piperidine, Pyridine5-20Ethanol, TolueneRT to Reflux
Amino Acids L-proline10-30DMSO, DMFRT to 80 °C
Lewis Acids Boric Acid[5]10-20Ethanol/WaterRT
Solid Base Catalysts K₂O/Al₂O₃–CaO[2]Varies (by weight)Acetonitrile80 °C
Heterogeneous Catalysts Pyridine-functionalized Mesoporous Organosilica[6]Varies (by weight)EthanolRT

Procedure:

  • Set up parallel reactions in small vials, each with a different catalyst from the table above.

  • Use the same substrate concentrations, solvent, and temperature for all reactions initially.

  • Monitor each reaction by TLC or LC-MS at regular intervals to determine the rate of product formation and the extent of byproduct formation.

  • Based on the results, select the most promising catalyst for a larger-scale reaction and further optimization of other parameters.

Mechanistic Considerations

Understanding the reaction mechanism can provide valuable insights for troubleshooting. The Knoevenagel condensation catalyzed by a secondary amine like piperidine is believed to proceed through the formation of an iminium ion intermediate.

KnoevenagelMechanism cluster_activation Aldehyde Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Aldehyde Pyrimidine Aldehyde Iminium Iminium Ion (Electrophilic) Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Adduct Adduct ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophilic) ActiveMethylene->Enolate + Base Enolate->Adduct attacks Iminium Product α,β-Unsaturated Product Adduct->Product - Piperidine - H⁺

Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.

The formation of the iminium ion increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the enolate of the active methylene compound.[7] Any factor that hinders the formation of the iminium ion or the enolate will slow down the reaction and potentially lead to lower yields.

References

Technical Support Center: Regioselectivity in the Functionalization of Dichloropyrimidine Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complex regioselectivity issues encountered when functionalizing dichloropyrimidine carbaldehydes. Here, we move beyond simple protocols to explain the underlying chemical principles governing your reaction outcomes, empowering you to make informed decisions in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselectivity of dichloropyrimidine carbaldehydes.

Q1: What is the inherent regiochemical preference for nucleophilic substitution on a simple dichloropyrimidine, and how does a C5-carbaldehyde group affect this?

A1: In general, for 2,4- and 4,6-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions preferentially occur at the C4 (or C6) position over the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4/C6 position, which can be described as a para-quinoid-like structure, compared to the ortho-quinoid intermediate from C2 attack.[2]

The introduction of a C5-carbaldehyde, an electron-withdrawing group, further activates the pyrimidine ring towards nucleophilic attack. However, its influence on regioselectivity is nuanced. While it enhances the overall reactivity, the general C4/C6 preference often remains. The precise outcome will depend on a combination of factors including the nature of the nucleophile, the specific dichloropyrimidine isomer (e.g., 2,4-dichloro- vs. 4,6-dichloro-), and the reaction conditions. For 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, for instance, reactions can be directed to the C4/C6 positions.[3]

Q2: How do electronic effects of other ring substituents alter the C4 vs. C2 selectivity?

A2: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regioselectivity, sometimes even reversing the typical C4 preference.[4][5]

  • Electron-Donating Groups (EDGs): An EDG at the C6 position of a 2,4-dichloropyrimidine can steer nucleophilic attack to the C2 position.[4][5] This is because the EDG can destabilize the transition state leading to C4 substitution. Quantum mechanics calculations have shown that EDGs like -OMe or -NHMe at C6 can alter the Lowest Unoccupied Molecular Orbital (LUMO), making the LUMO lobes at C2 and C4 more similar in size and rendering the C2 position more susceptible to attack.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, an EWG at C6 would generally be expected to enhance the inherent preference for C4 substitution.

Q3: Can steric hindrance from the C5-carbaldehyde or the incoming nucleophile control regioselectivity?

A3: Absolutely. Steric hindrance is a critical factor. A bulky C5-substituent like a carbaldehyde can sterically hinder attack at the adjacent C4 and C6 positions, potentially favoring substitution at the more remote C2 position, especially with a sterically demanding nucleophile.[6][7] However, this effect is often in competition with the electronic factors. For instance, in Suzuki couplings, steric hindrance from a C5 substituent has been noted to favor C2 coupling over the electronically preferred C4 position.[6] Similarly, bulky nucleophiles may exhibit different selectivity compared to smaller ones.[8][9]

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for common regioselectivity issues encountered in the lab.

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Scenario: You are performing a Suzuki or Buchwald-Hartwig amination on a 2,4-dichloropyrimidine-5-carbaldehyde and obtaining a mixture of C2 and C4-substituted products, with the C4 isomer often being the major one when the C2 is desired.

Why it Happens: The C4 position is generally more reactive in palladium-catalyzed cross-couplings of 2,4-dichloropyrimidines.[2][10] The oxidative addition of the palladium catalyst to the C4-Cl bond is often kinetically favored.[6] The aldehyde at C5 can further complicate this by potentially coordinating with the metal center.

How to Fix It:

  • Ligand Selection is Key: The choice of phosphine ligand is paramount in directing the regioselectivity of cross-coupling reactions.

    • For C4-Selectivity: Standard ligands like PPh₃ or bulky biaryl phosphine ligands often favor C4 substitution.[6]

    • For C2-Selectivity: Achieving C2 selectivity is more challenging but possible. For Buchwald-Hartwig aminations on the related 2,4-dichloropyridine system, ligands like Xantphos have been shown to promote C2 selectivity.[11] In a groundbreaking study on 2,4-dichloropyrimidines, bulky N-heterocyclic carbene (NHC) ligands were found to uniquely effect C2-selective C-S coupling.[12][13] A systematic ligand screening is highly recommended.

  • Solvent and Base Optimization: The reaction medium can significantly influence the outcome.

    • For Suzuki couplings, alcoholic solvent mixtures have been shown to enhance reactivity and may influence selectivity.[10]

    • The choice of base (e.g., K₂CO₃, K₃PO₄, LiHMDS) can also alter the product ratio. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine was achieved using LiHMDS as the base.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product or by slowing down a competing, less selective pathway.

Problem 2: Unexpected Side Reactions with the Carbaldehyde Group

Scenario: During your attempts to functionalize the chloro-positions, you observe side reactions involving the C5-carbaldehyde, such as condensation or reduction.

Why it Happens: The carbaldehyde group is inherently reactive, especially under basic or reducing conditions that are common in many functionalization protocols.[14] For example, in the presence of a base and an alcohol solvent, solvolysis and condensation reactions can occur.[3] If your reaction involves reagents that can act as reducing agents, the aldehyde may be converted to an alcohol.[15]

How to Fix It:

  • Protect the Aldehyde: The most robust solution is to protect the carbaldehyde group before attempting to functionalize the chloro-positions. Common protecting groups for aldehydes include acetals (e.g., formed with ethylene glycol) or dithianes. These are generally stable to a wide range of nucleophilic and cross-coupling conditions and can be readily removed afterward.

  • Chemoselective Reagents: If protection is not feasible, carefully select reagents that are chemoselective for the C-Cl bond over the carbonyl group.[16] For example, certain palladium catalyst systems can be highly specific for cross-coupling and may not interfere with the aldehyde.

  • Reaction Condition Optimization:

    • Base: Use a non-nucleophilic, sterically hindered base to minimize addition to the carbonyl.

    • Temperature: Running the reaction at the lowest possible temperature that still allows for efficient conversion can help suppress side reactions.

Problem 3: Achieving C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are trying to introduce a nucleophile (e.g., an amine or alkoxide) at the C2 position of a 2,4-dichloropyrimidine-5-carbaldehyde but are exclusively getting the C4-substituted product.

Why it Happens: As previously discussed, the C4 position is electronically favored for SNAr on 2,4-dichloropyrimidines.[2][17] Overcoming this inherent preference requires a specific strategy.

How to Fix It:

  • Leverage Directing Groups: If your synthesis allows, introduce a substituent at the C5 or C6 position that can direct the reaction to C2. A bulky group at C5 can sterically block C4, making C2 more accessible.[18] An electron-donating group at C6 can electronically favor C2 attack.[4][5]

  • Use of a Surrogate: A clever strategy involves using a surrogate for the parent dichloropyrimidine. For instance, 5-trimethylsilyl-2,4-dichloropyrimidine has been used to achieve regioselective 2-amination. The bulky silyl group at C5 directs the nucleophile to the C2 position.[18]

  • Tertiary Amine Nucleophiles: In a notable exception to the C4 rule, tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines, followed by in situ N-dealkylation.[19]

  • Directed Ortho-Metalation (DoM): While not a direct SNAr, DoM offers an alternative route. If a suitable directing group is present on the pyrimidine ring, lithiation can be directed to a specific position, which can then be quenched with an electrophile.[20][21][22] For example, metalation of 2,4-dichloro-5-alkoxypyrimidines at the C6 position has been achieved.[23]

Section 3: Data and Protocols

Table 1: Influence of Reaction Conditions on Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine
EntryAmineConditionsC4:C2 RatioReference
1DibutylamineK₂CO₃, DMAc70:30[2]
2DibutylaminePd(OAc)₂, dppb, LiHMDS, THF, -20 °C>98:2[2]
3AnilineNo catalyst, -60 °C70:30[2]
4N-MethylanilineNo catalyst, -60 °C97:3[2]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination (Conceptual, based on pyridine systems)

This is a representative protocol adapted from methodologies for achieving C2 selectivity on analogous dichloropyridine systems and should be optimized for your specific dichloropyrimidine carbaldehyde substrate.[11]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add the 2,4-dichloropyrimidine-5-carbaldehyde (1.0 equiv.) and the amine (1.2 equiv.), followed by anhydrous dioxane.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 4: Visualizing Regioselectivity Principles

Diagram 1: General Reactivity of Dichloropyrimidines

G cluster_0 Reaction Pathways 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine C4_Substitution C4-Substituted Product (Generally Favored) 2,4-Dichloropyrimidine->C4_Substitution SₙAr / Cross-Coupling (Kinetic Preference) C2_Substitution C2-Substituted Product (Less Favored) 2,4-Dichloropyrimidine->C2_Substitution Specialized Conditions (e.g., Ligand Control, Directing Groups)

Caption: General regiochemical outcomes in the functionalization of 2,4-dichloropyrimidine.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of C2/C4 Isomers) Reaction_Type Reaction Type? Start->Reaction_Type SNAr SₙAr Reaction_Type->SNAr SₙAr Cross_Coupling Cross-Coupling Reaction_Type->Cross_Coupling Pd-Catalyzed Check_Sterics Assess Steric Hindrance (Substrate & Nucleophile) SNAr->Check_Sterics Ligand_Screen Systematic Ligand Screen (e.g., NHC, Xantphos) Cross_Coupling->Ligand_Screen Use_Directing_Group Employ Directing Group or Surrogate Check_Sterics->Use_Directing_Group Solvent_Base Optimize Solvent & Base Use_Directing_Group->Solvent_Base Ligand_Screen->Solvent_Base Temp Adjust Temperature Solvent_Base->Temp Result Improved Regioselectivity Temp->Result

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical and often challenging step of removing unreacted starting materials from your final product. Achieving high purity is paramount for the safety and efficacy of therapeutic compounds and for the reliability of experimental data.[1][2] This resource is designed to be a practical, experience-driven guide to navigate common purification challenges.

The Criticality of Purity in Scientific Research

The presence of unreacted starting materials can significantly impact downstream applications, leading to inaccurate biological data, and in the context of drug development, potential toxicity.[2] Therefore, the selection and optimization of a purification strategy are as crucial as the synthesis itself.[3][4] This guide will explore the nuances of common purification techniques, offering solutions to frequently encountered problems.

Choosing Your Purification Strategy: A Logic-Based Approach

The first step in any purification workflow is selecting the most appropriate technique. This decision is primarily driven by the physicochemical properties of your product and the unreacted starting materials, such as polarity, solubility, boiling point, and molecular weight.

Purification_Decision_Tree start Crude Product Mixture property_diff Significant Difference in Properties? start->property_diff polarity_diff Polarity Difference? property_diff->polarity_diff Yes complex_mixture Complex Mixture or Minor Differences property_diff->complex_mixture No solubility_diff Solubility Difference? polarity_diff->solubility_diff No chromatography Column Chromatography polarity_diff->chromatography Yes boiling_point_diff Boiling Point Difference? solubility_diff->boiling_point_diff No extraction Liquid-Liquid Extraction solubility_diff->extraction Yes crystallization Crystallization / Precipitation boiling_point_diff->crystallization No distillation Distillation boiling_point_diff->distillation Yes extraction->crystallization Consider in tandem hybrid_methods Consider Hybrid Methods complex_mixture->hybrid_methods

Caption: Decision tree for selecting a primary purification technique.

Troubleshooting Purification Techniques

This section provides a series of troubleshooting guides in a question-and-answer format for the most common purification methods.

Column Chromatography

Chromatography is a powerful and versatile technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][5]

FAQs and Troubleshooting:

  • Q1: My product and starting material are co-eluting or have very similar Rf values on the TLC plate. What should I do?

    • A1: This indicates that the polarity difference between your compounds is not significant enough for separation with the current solvent system.

      • Solution 1: Optimize the Mobile Phase. Try a less polar solvent system. A common mistake is to use a mobile phase that is too polar, causing all components to move too quickly up the column. Experiment with different solvent ratios, aiming for a significant difference in Rf values (ideally >0.2) on the TLC plate.[6]

      • Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For example, if you are using silica gel (a polar stationary phase), switching to alumina or a reverse-phase silica gel (non-polar) might provide the necessary selectivity.[6]

      • Solution 3: Gradient Elution. Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to first elute the less polar starting material and then increase the solvent strength to elute the more polar product.[6]

  • Q2: I have a low yield of my product after column chromatography. Where could it have gone?

    • A2: Low recovery can be due to several factors.

      • Solution 1: Check for Streaking on the Column. If your compound is acidic or basic, it may streak on the silica gel, leading to poor separation and recovery. Adding a small amount of a modifier to your mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can improve the peak shape and yield.[6]

      • Solution 2: Ensure Complete Elution. Your product might be too polar and strongly adsorbed to the stationary phase. Try flushing the column with a highly polar solvent, like methanol or a mixture of dichloromethane and methanol, to elute any remaining product.[6]

      • Solution 3: Analyze All Fractions. Before combining fractions, ensure you have analyzed all of them by TLC. Your product may have eluted in more fractions than anticipated.[6]

  • Q3: The column is running very slowly, or not at all.

    • A3: A slow or stopped flow rate is usually due to improper column packing or the introduction of fine particles.

      • Solution 1: Repack the Column. The most reliable solution is to repack the column, ensuring the silica gel is a uniform slurry and free of air bubbles.

      • Solution 2: Apply Gentle Pressure. Using a gentle positive pressure from a pump or an inert gas source can help to increase the flow rate. Be cautious not to apply excessive pressure, which can cause channeling.

      • Solution 3: Check for Sample Precipitation. If your sample is not fully dissolved in the loading solvent, it can precipitate at the top of the column and block the flow. Ensure your sample is completely dissolved before loading.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Select an appropriately sized column for the amount of crude material. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Packing: Pour the slurry into the column and allow it to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel.[6][7] Allow the sample to absorb completely into the silica gel.[6]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure to achieve the desired flow rate.[6]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.[6] Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.[6]

Liquid-Liquid Extraction

This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

FAQs and Troubleshooting:

  • Q1: An emulsion has formed between the two layers, and they are not separating.

    • A1: Emulsion formation is a common problem in liquid-liquid extraction.[8]

      • Solution 1: Be Patient. Sometimes, simply allowing the separatory funnel to stand for a period of time will allow the emulsion to break.[9]

      • Solution 2: Add Brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[8][9]

      • Solution 3: Gentle Swirling. Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[8]

      • Solution 4: Filtration. In persistent cases, filtering the mixture through a pad of celite or glass wool can help to break the emulsion.[8]

  • Q2: I'm not sure which layer is the organic and which is the aqueous.

    • A2: This is a critical determination to avoid discarding your product.

      • Solution: The "Drop Test". Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[9]

  • Q3: I have a poor recovery of my product from the organic layer.

    • A3: Inefficient extraction can lead to low yields.

      • Solution 1: Multiple Extractions. It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.

      • Solution 2: pH Adjustment. If your product is acidic or basic, you can manipulate its solubility by adjusting the pH of the aqueous layer. For example, an acidic product will be more soluble in an organic solvent at a low pH and more soluble in an aqueous base.

      • Solution 3: Check for Solubility in the Aqueous Layer. Your product may have some solubility in the aqueous layer. A "back-extraction" of the aqueous layer with fresh organic solvent can help to recover more product.

Diagram: Principles of Liquid-Liquid Extraction

LLE_Principle cluster_0 Initial Mixture cluster_1 After Extraction A Product (P) Organic Organic Layer (Product is more soluble) B Starting Material (SM) Aqueous Aqueous Layer (Starting Material is more soluble) P_in_Org P SM_in_Aq SM

Caption: Partitioning of compounds in liquid-liquid extraction.

Crystallization/Precipitation

Crystallization is a technique used to purify solids, where an impure solid is dissolved in a hot solvent and then allowed to cool slowly, forming pure crystals. Precipitation is a related technique where a substance is converted from a soluble form to an insoluble form.[10]

FAQs and Troubleshooting:

  • Q1: No crystals are forming, even after the solution has cooled.

    • A1: This is a common issue and can often be resolved with a few simple techniques.

      • Solution 1: Scratch the Flask. Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[11][12]

      • Solution 2: Add a Seed Crystal. If you have a small amount of the pure product, adding a single crystal to the solution can initiate crystallization.[13]

      • Solution 3: Reduce the Solvent Volume. You may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can lead to supersaturation and crystallization.[11][12]

      • Solution 4: Cool to a Lower Temperature. Placing the flask in an ice bath or even a freezer can sometimes induce crystallization.

  • Q2: The product has "oiled out" instead of forming crystals.

    • A2: This occurs when the solute comes out of solution above its melting point.

      • Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil, and then allow it to cool much more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice.

      • Solution 2: Use More Solvent. The solution may be too concentrated. Add a small amount of additional hot solvent and allow the solution to cool again.

      • Solution 3: Change the Solvent. The chosen solvent may not be appropriate. Experiment with a different solvent or a mixture of solvents.

  • Q3: The recrystallized product is still impure.

    • A3: This can happen if the impurities are incorporated into the crystal lattice or if the crystals are not washed properly.

      • Solution 1: Slow Down Crystallization. Rapid crystal growth can trap impurities. A slower cooling rate will favor the formation of purer crystals.[11]

      • Solution 2: Wash the Crystals. After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

      • Solution 3: Perform a Second Recrystallization. For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

Distillation

Distillation is a process of separating the component substances from a liquid mixture by selective boiling and condensation.[14] It is particularly useful for separating a volatile product from a non-volatile starting material, or when the boiling points of the components are significantly different.[2][14]

FAQs and Troubleshooting:

  • Q1: The product is co-distilling with the starting material.

    • A1: This suggests that the boiling points of your product and starting material are too close for simple distillation.

      • Solution 1: Fractional Distillation. Use a fractionating column between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation of liquids with close boiling points.[2]

      • Solution 2: Vacuum Distillation. If your compounds are high-boiling or heat-sensitive, performing the distillation under reduced pressure will lower their boiling points, potentially increasing the difference between them and allowing for a better separation.[15]

  • Q2: The distillation is very slow or has stopped.

    • A2: Insufficient heating or a leak in the system can cause these issues.

      • Solution 1: Check for Leaks. In a vacuum distillation, ensure all joints are properly sealed.

      • Solution 2: Increase the Heat. Gradually increase the temperature of the heating mantle. Be careful not to overheat, as this can cause decomposition.

      • Solution 3: Insulate the Apparatus. Insulating the distillation flask and the column can help to maintain the necessary temperature for distillation.

  • Q3: The product is decomposing during distillation.

    • A3: This is a common problem with heat-sensitive compounds.

      • Solution: Vacuum Distillation. As mentioned previously, vacuum distillation allows the compound to boil at a lower temperature, which can prevent thermal decomposition.[15]

Table: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest ForCommon Issues
Column Chromatography Differential adsorption onto a stationary phaseCompounds with different polaritiesCo-elution, low yield, slow flow rate
Liquid-Liquid Extraction Differential solubility in immiscible liquidsCompounds with different solubilities in aqueous and organic phasesEmulsion formation, poor recovery
Crystallization Difference in solubility at different temperaturesPurifying solid compoundsFailure to crystallize, "oiling out", impure crystals
Distillation Difference in boiling pointsSeparating liquids with different volatilitiesCo-distillation, slow distillation, decomposition

References

Technical Support Center: Characterization of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrimidines. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges encountered during the characterization of these vital heterocyclic compounds. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and interpret your data with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the analysis of substituted pyrimidines.

Q1: Why are the ¹H NMR spectra of substituted pyrimidines often so complex? The complexity arises from a combination of factors. Protons on the pyrimidine ring exhibit intricate spin-spin coupling patterns. Furthermore, the electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly influences the chemical environment of the ring protons, often leading to overlapping signals and non-first-order splitting patterns that can be challenging to interpret from a standard 1D spectrum.[1]

Q2: What is the most significant factor affecting the solubility of my pyrimidine derivative for analysis? Solubility is a multi-faceted issue, but the primary driver is the interplay between the crystal lattice energy of the solid and the solvation energy in the chosen solvent.[2] Substituted pyrimidines, particularly those with planar structures and hydrogen bonding motifs (like amino or hydroxyl groups), can pack very efficiently into a stable crystal lattice, making them difficult to dissolve. The polarity and hydrogen-bonding capability of both the substituent and the solvent are critical factors.[3][4]

Q3: My mass spectrum for a chloro- or bromo-substituted pyrimidine looks unusual. Why are there two molecular ion peaks? This is a classic isotopic signature. Chlorine and bromine naturally exist as a mixture of isotopes. For chlorine, you will see an M+ peak (for ³⁵Cl) and an M+2 peak (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.[5][6] For bromine, the M+ (⁷⁹Br) and M+2 (⁸¹Br) peaks have a nearly 1:1 intensity ratio.[5] This pattern is a powerful diagnostic tool for confirming the presence and number of these halogen atoms in your molecule.

Q4: I'm developing a purification method. Should I start with recrystallization or chromatography? The choice depends on the purity and quantity of your crude product. If you have a large amount of material (>1 g) and the crude purity is relatively high (>80-90%), recrystallization is often a highly efficient and scalable first choice.[7] For smaller quantities, complex mixtures with closely related impurities, or when very high purity is required, flash column chromatography or preparative HPLC is more appropriate.[7][8] Often, a combination is used: chromatography to isolate the product from major impurities, followed by recrystallization to achieve analytical purity.

Troubleshooting Guide: Specific Experimental Issues

This guide provides in-depth, question-and-answer troubleshooting for specific problems you may encounter during your experiments.

Section 1: NMR Spectroscopic Characterization

Issue 1: My ¹H NMR signals for an N-substituted aminopyrimidine are broad and poorly resolved at room temperature.

Q: I have synthesized a 4-aminopyrimidine derivative, and the NMR spectrum at 25°C shows significant line broadening for the pyrimidine ring protons and the substituent's α-protons. What is causing this, and how can I obtain a sharp spectrum?

A: Causality & Explanation: This is a classic case of dynamic NMR effects, most likely due to restricted rotation around the C4-N bond of the aminopyrimidine.[9][10] At room temperature, the rate of rotation between different conformations (rotamers) is comparable to the NMR timescale.[11] This chemical exchange process leads to the coalescence and broadening of signals for the protons that experience different chemical environments in each rotamer. This effect is particularly pronounced for primary amines substituted at the 4-position due to interactions between the N-H group and the proton at C5 of the pyrimidine ring.[9] Interestingly, this phenomenon is often not observed for substituents at the 2-position, providing a simple diagnostic tool to identify regioisomers.[9][10]

Troubleshooting Protocol: Variable Temperature (VT) NMR Spectroscopy

  • Initial Setup: Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Low-Temperature Analysis: Cool the sample in the NMR spectrometer, typically in 10-15°C increments (e.g., 25°C → 10°C → 0°C → -10°C, etc.). At a sufficiently low temperature (the "slow exchange regime"), the rotation will become slow on the NMR timescale. You should observe the broad signals resolving into two distinct sets of sharp signals, one for each rotamer.

  • High-Temperature Analysis: Heat the sample in 10-15°C increments (e.g., 25°C → 40°C → 60°C → 80°C). At a high enough temperature (the "fast exchange regime"), the rotation will become very fast. The two sets of signals will coalesce and then sharpen into a single, time-averaged set of sharp signals.[11]

  • Data Interpretation: A sharp, interpretable spectrum is typically obtained in the fast exchange regime (high temperature). This confirms that dynamic exchange is the cause of the broadening.

Data Summary: Typical Effects of Substituent Position on NMR Line Broadening

Substituent PositionObservation at Room TemperatureRationale
4-Aminopyrimidine Often exhibits significant line broadening.[9][10]Steric hindrance and electronic interactions between the amino substituent and the C5-H proton restrict C-N bond rotation.[9]
2-Aminopyrimidine Typically shows sharp signals.[9]Less steric hindrance from adjacent ring protons allows for faster rotation around the C-N bond.

Troubleshooting Workflow: NMR Signal Broadening

NMR_Troubleshooting start Broad NMR Signals Observed check_exchange Hypothesis: Chemical Exchange? (e.g., Rotamers, Tautomers, Proton Exchange) start->check_exchange vt_nmr Action: Perform Variable Temperature (VT) NMR check_exchange->vt_nmr result Observe Spectral Changes? vt_nmr->result slow_exchange Low Temp: Signals sharpen into multiple sets result->slow_exchange Yes fast_exchange High Temp: Signals coalesce and sharpen to one set result->fast_exchange Yes no_change No Significant Change with Temperature result->no_change No conclusion_exchange Conclusion: Dynamic exchange confirmed. Report structure from high-temp spectrum. slow_exchange->conclusion_exchange fast_exchange->conclusion_exchange conclusion_other Conclusion: Broadening due to other factors. Consider Paramagnetism, Aggregation, or Sample Viscosity. no_change->conclusion_other

Caption: Troubleshooting workflow for broad NMR signals.

Section 2: Mass Spectrometric Analysis

Issue 2: My Electron Impact (EI) mass spectrum does not show a molecular ion (M⁺·) peak, or it is very weak.

Q: I am analyzing a novel substituted pyrimidine with EI-MS, but I cannot find the molecular ion peak. How can I determine the molecular weight of my compound?

A: Causality & Explanation: Substituted pyrimidines, especially those with labile functional groups, can be prone to extensive fragmentation under the high-energy conditions of Electron Impact (EI) ionization (typically 70 eV).[5][12] If the molecular ion formed is unstable, it may fragment completely before it can be detected, resulting in an absent or very weak M⁺· peak.[5][13] The fragmentation often involves the loss of substituents or characteristic cleavages of the pyrimidine ring.[12][14]

Troubleshooting Protocol: Employing "Soft" Ionization Techniques

To observe the molecular ion, you need to use a lower-energy ("soft") ionization method that imparts less excess energy to the molecule, thus minimizing fragmentation.

  • Electrospray Ionization (ESI): This is the most common soft ionization technique, ideal for polar and ionizable pyrimidines. The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation) and infused into the mass spectrometer. ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), from which the molecular weight can be easily deduced.

  • Chemical Ionization (CI): In CI, a reagent gas (like methane or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule in the gas phase through proton or hydride transfer. This is a much gentler process than EI and usually produces a strong protonated molecule peak [M+H]⁺ with significantly less fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Regardless of the ionization technique used (preferably ESI), obtaining a high-resolution mass spectrum is crucial. HRMS provides a highly accurate mass measurement (to within 0.0005 amu), which allows you to determine the exact elemental formula of your compound, providing definitive confirmation of its identity.[13]

Decision Tree: Choosing an Ionization Method

MS_Ionization_Choice start Need to Determine MW of Substituted Pyrimidine initial_analysis Analyze by EI-MS start->initial_analysis m_peak_check Is M+ Peak Clear & Unambiguous? initial_analysis->m_peak_check success Success! Proceed with fragmentation analysis. m_peak_check->success Yes failure No or Weak M+ Peak m_peak_check->failure No soft_ionization_q Is the compound polar or ionizable? failure->soft_ionization_q esi_ms Use Electrospray Ionization (ESI) Look for [M+H]+ or [M+Na]+ soft_ionization_q->esi_ms Yes ci_ms Use Chemical Ionization (CI) Look for [M+H]+ soft_ionization_q->ci_ms No (Volatile) hrms Strongly Recommended: Confirm with High-Resolution MS (HRMS) to obtain elemental formula esi_ms->hrms ci_ms->hrms

Caption: Decision tree for selecting a mass spectrometry ionization method.

Section 3: Chromatographic Analysis & Purification

Issue 3: My pyrimidine compound shows poor peak shape (tailing) in Reverse-Phase HPLC.

Q: I am trying to analyze the purity of my aminopyrimidine derivative using C18 RP-HPLC, but the peak is broad and tails significantly. How can I improve the chromatography?

A: Causality & Explanation: Peak tailing in RP-HPLC for basic compounds like aminopyrimidines is most often caused by secondary interactions between the protonated amine groups on the analyte and residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism (reverse-phase and ion-exchange), causing poor peak shape.[15]

Troubleshooting Protocol: Optimizing RP-HPLC Method for Basic Pyrimidines

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanol groups.

    • Low pH (2.5-3.5): Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. At this low pH, the silanol groups are protonated and less likely to interact with the analyte. Your basic pyrimidine will be fully protonated and well-behaved. TFA is often more effective at masking silanols but can be difficult to remove from the sample post-purification.

    • Mid-Range pH (4-6): Using a buffer, such as ammonium acetate or ammonium formate (e.g., 10-20 mM), can provide good peak shape and is compatible with mass spectrometry.[15]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups, minimizing the opportunity for secondary interactions. If you continue to have issues, switching to a column specifically marketed for basic compounds is a wise investment.

  • Reduce Sample Mass Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing. Try reducing the injection volume or the sample concentration to see if the peak shape improves.

Workflow for Optimizing Chromatographic Purification

HPLC_Optimization start Crude Substituted Pyrimidine tlc Step 1: TLC Analysis Develop initial solvent system (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc rf_check Is Rf ~0.2-0.4 with good spot separation? tlc->rf_check flash_chrom Step 2: Flash Column Chromatography Use TLC solvent system. Collect fractions. rf_check->flash_chrom Yes adjust_solvent Adjust solvent polarity or add modifier (e.g., Et3N for basic compounds) rf_check->adjust_solvent No purity_check Step 3: Analyze Fractions (TLC/HPLC) Are fractions >95% pure? flash_chrom->purity_check combine_pure Combine pure fractions. Evaporate solvent. purity_check->combine_pure Yes hplc_q Need higher purity or separation is difficult? purity_check->hplc_q No adjust_solvent->tlc combine_pure->hplc_q recrystallize Consider Recrystallization for final polishing step combine_pure->recrystallize final_product Purified Product hplc_q->final_product No prep_hplc Use Preparative HPLC Develop method on analytical scale first hplc_q->prep_hplc Yes prep_hplc->combine_pure recrystallize->final_product

Caption: General workflow for purifying substituted pyrimidines.

Section 4: Solubility and Stability

Issue 4: My pyrimidine derivative has very low solubility in aqueous buffers for biological assays.

Q: My pyrazolo[3,4-d]pyrimidine kinase inhibitor is a promising compound, but I can't get it into solution for my cell-based assays. The final DMSO concentration must be below 0.5%. What can I do?

A: Causality & Explanation: Many potent, drug-like molecules, including those with pyrimidine scaffolds, suffer from poor aqueous solubility due to their hydrophobic and often planar structures, which favor a stable solid state.[16] Directly diluting a high-concentration DMSO stock into an aqueous buffer often leads to immediate precipitation, rendering biological testing impossible.[17]

Troubleshooting Protocol: Strategies for Solubility Enhancement in Biological Assays

  • Intermediate Dilution Protocol (Minimizing Precipitation): This is the first and simplest method to try.

    • Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.

    • Create an intermediate dilution (e.g., 100 µM) by adding a small volume of the DMSO stock to your complete cell culture medium or assay buffer. Mix vigorously by pipetting or vortexing immediately.

    • Perform your final serial dilutions from this 100 µM intermediate solution. This keeps the final DMSO concentration low and constant across all test wells.[17]

  • Use of Co-solvents and Excipients: If direct dilution fails, formulation strategies are necessary.

    • pH Adjustment: If your compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility. Most drug molecules are weak acids or bases.[17]

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclic oligosaccharide that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[17]

    • Polymer-Drug Formulations: Advanced methods involve creating solid dispersions of the drug within a biocompatible polymer. This can dramatically enhance the apparent solubility of the compound.[16] This is more complex but can be a powerful strategy for particularly challenging compounds.[16]

Issue 5: I suspect my compound is degrading during workup or storage.

Q: After purification, the re-analysis of my substituted pyrimidine shows new impurity peaks. How can I identify potential degradation pathways?

A: Causality & Explanation: The pyrimidine ring itself is relatively stable, but its stability can be influenced by substituents. Common degradation pathways include:

  • Hydrolysis: Ester, amide, or other labile functional groups on the pyrimidine ring or its substituents can be susceptible to hydrolysis, especially under acidic or basic conditions during workup or in unbuffered solutions.[18]

  • Oxidation: Electron-rich pyrimidines (e.g., those with multiple amino or hydroxyl groups) can be susceptible to oxidation.

  • Enzymatic Degradation: In biological systems or crude extracts, pyrimidines can be catabolized by enzymes like dihydropyrimidine dehydrogenase (DPD).[19][20][21] This involves the reduction of the pyrimidine ring, followed by ring opening.[21]

Troubleshooting Protocol: Stability Assessment

  • Forced Degradation Study: To quickly identify potential liabilities, subject your compound to a set of stressed conditions.

    • Prepare solutions of your compound in: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and buffer at neutral pH.

    • Keep another sample exposed to light (photolytic) and one at elevated temperature (thermal).

    • Analyze the samples by HPLC at various time points (e.g., 1, 4, 8, 24 hours) and compare them to a control sample stored at -20°C in the dark.

  • Identify Degradants: Use LC-MS to obtain the mass of the new impurity peaks. The mass difference between the parent compound and the degradant can provide crucial clues about the reaction (e.g., a +18 Da shift suggests hydrolysis).

  • Optimize Storage: Based on the results, store your compound under conditions that minimize degradation (e.g., protected from light, under an inert atmosphere, at low temperature, as a dry solid).

References

Technical Support Center: Navigating Solvolysis in SNAr Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common yet often frustrating challenge in Nucleophilic Aromatic Substitution (SNAr) reactions: the competing side reaction of solvolysis. My goal is to equip you with the foundational knowledge and practical protocols to minimize or eliminate this unwanted pathway, thereby improving your reaction yields and product purity.

Understanding the Competing Pathways: SNAr vs. Solvolysis

The SNAr reaction is a powerful tool for the synthesis of arylamines, ethers, and thioethers, which are common motifs in pharmaceuticals.[1] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The subsequent elimination of a leaving group restores aromaticity and yields the desired product.

However, when protic solvents such as water or alcohols are present, they can also act as nucleophiles, leading to the formation of undesired solvolysis byproducts. This is particularly problematic when using alcohol or water as the reaction medium, or when residual moisture is present in aprotic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during SNAr reactions where solvolysis is a suspected culprit.

Q1: My reaction is producing a significant amount of a phenolic byproduct instead of my desired arylamine. What is happening and how can I fix it?

A1: The formation of a phenol strongly suggests that hydrolysis, a specific type of solvolysis where water acts as the nucleophile, is competing with your desired amination reaction. This is a common issue, especially in reactions run at elevated temperatures or with prolonged reaction times.

Causality:

  • Presence of Water: The most obvious cause is the presence of water in your reaction mixture. This can come from wet solvents, reagents, or glassware.

  • Reaction Conditions: High temperatures can accelerate the rate of hydrolysis.[3] Additionally, if the concentration of your amine nucleophile is too low, the relative concentration of water (even at trace levels) becomes more significant, increasing the likelihood of hydrolysis.

  • Substrate Reactivity: Highly activated aromatic halides are more susceptible to nucleophilic attack in general, including attack by water.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. For highly sensitive reactions, consider passing the solvent through a column of activated molecular sieves (3Å or 4Å) immediately before use.

    • Reagents: Ensure your amine nucleophile and any solid reagents are dry. If necessary, dry them in a vacuum oven.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[5]

  • Optimize Nucleophile Concentration:

    • Increase the concentration of your amine nucleophile. A higher concentration of the desired nucleophile will kinetically favor the intended reaction over hydrolysis.[6][7]

  • Control Reaction Temperature:

    • If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on reducing the rate of hydrolysis.

Q2: I am trying to synthesize an aryl ether using an alkoxide nucleophile in its corresponding alcohol as the solvent, but my yields are low and I observe starting material decomposition. What are the likely side reactions?

A2: While using the conjugate alcohol as the solvent is a common strategy in Williamson ether synthesis to avoid trans-etherification, in SNAr, the alcohol solvent itself can compete with the alkoxide nucleophile, leading to a complex reaction profile.[8]

Causality:

  • Equilibrium between Alcohol and Alkoxide: The reaction mixture contains both the highly nucleophilic alkoxide and the less nucleophilic but abundant alcohol. At elevated temperatures, the alcohol can directly participate in the SNAr reaction, a process known as alcoholysis.[9]

  • Base-Mediated Decomposition: Strong bases like alkoxides can promote decomposition of sensitive substrates, especially at higher temperatures.

Troubleshooting Protocol:

  • Use a Non-Nucleophilic Solvent:

    • Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.[1] These solvents will not compete as nucleophiles.

    • Prepare the alkoxide in situ by adding a strong, non-nucleophilic base (e.g., NaH) to the alcohol in the aprotic solvent before adding the aryl halide.

  • Temperature Management:

    • Carefully control the reaction temperature. Start at a lower temperature and gradually increase it only if the reaction is not proceeding.

Q3: How can I control the pH of my reaction to minimize hydrolysis, especially when the reaction generates an acid byproduct?

A3: Controlling the pH is crucial, as both highly acidic and highly basic conditions can promote hydrolysis.[10] The generation of an acidic byproduct (e.g., HCl, HBr) during the SNAr reaction can lower the pH and catalyze hydrolysis.

Troubleshooting Protocol:

  • Use a Non-Nucleophilic Base as an Acid Scavenger:

    • Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine like diisopropylethylamine (DIPEA), into your reaction mixture. These bases will neutralize the acid generated during the reaction, maintaining a more neutral pH and preventing acid-catalyzed hydrolysis.

  • Buffered Systems:

    • For reactions in aqueous media, consider using a buffer system to maintain the pH in a range that is optimal for your desired reaction and minimizes hydrolysis.

Visualizing the Competing Reactions

The following diagram illustrates the competition between the desired SNAr pathway and the solvolysis side reaction.

SNAr_vs_Solvolysis cluster_0 Desired SNAr Pathway cluster_1 Solvolysis Side Reaction Aryl_X Activated Aryl Halide (Ar-X) Meisenheimer_Nu Meisenheimer Complex [Ar(X)Nu]⁻ Aryl_X->Meisenheimer_Nu + Nu⁻ Meisenheimer_Sol Meisenheimer Complex [Ar(X)SOH]⁻ Aryl_X->Meisenheimer_Sol + SOH Nucleophile Desired Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Nu Solvent Protic Solvent (SOH) Solvent->Meisenheimer_Sol Product Desired Product (Ar-Nu) Meisenheimer_Nu->Product - X⁻ Solvolysis_Product Solvolysis Byproduct (Ar-OS) Meisenheimer_Sol->Solvolysis_Product - X⁻

Caption: Competing SNAr and solvolysis pathways.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in an SNAr Reaction

This protocol outlines a general method for performing an SNAr reaction with an amine nucleophile under conditions designed to minimize hydrolysis.

  • Preparation of Glassware and Reagents:

    • Dry all glassware in an oven at 150 °C for at least 4 hours. Assemble the glassware while hot under a stream of dry nitrogen or argon and allow it to cool.

    • Use anhydrous solvents (e.g., DMF, DMSO) from a freshly opened bottle or dried over molecular sieves.

    • Ensure the amine nucleophile and base (e.g., K₂CO₃, dried in an oven) are anhydrous.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add the activated aryl halide (1.0 eq) and the anhydrous base (2.0 eq).

    • Add the anhydrous solvent via syringe.

    • Add the amine nucleophile (1.2 eq) to the stirred suspension.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Detection and Quantification of Phenolic Byproducts by HPLC

This protocol provides a general method for the analysis of an SNAr reaction mixture to detect and quantify a potential phenol byproduct resulting from hydrolysis.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it by diluting with a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material, product, and potential phenol byproduct have significant absorbance (e.g., 254 nm).

    • Quantification: Prepare standard solutions of the starting material, desired product, and the expected phenol byproduct at known concentrations to create a calibration curve for accurate quantification.

Data Presentation

The choice of solvent has a profound impact on the outcome of SNAr reactions. The following table summarizes the properties of common solvents and their suitability for minimizing solvolysis.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for Minimizing Solvolysis
Water (H₂O) Polar Protic80.1100Poor (is the solvolysis reagent)
Methanol (MeOH) Polar Protic32.765Poor (can undergo alcoholysis)
Ethanol (EtOH) Polar Protic24.578Poor (can undergo alcoholysis)
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189Excellent
Acetonitrile (MeCN) Polar Aprotic37.582Good
Tetrahydrofuran (THF) Polar Aprotic7.566Good

Logical Workflow for Troubleshooting

When faced with a suspected solvolysis side reaction, a systematic approach is key to identifying the root cause and implementing an effective solution.

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Impure Product check_solvolysis Identify Byproduct (LC-MS, NMR) start->check_solvolysis is_solvolysis Solvolysis Confirmed? check_solvolysis->is_solvolysis anhydrous Ensure Anhydrous Conditions (Solvents, Reagents, Glassware) is_solvolysis->anhydrous Yes analyze Analyze Results is_solvolysis->analyze No temp Lower Reaction Temperature anhydrous->temp conc Increase Nucleophile Concentration temp->conc solvent Switch to Polar Aprotic Solvent (DMF, DMSO) conc->solvent base Add Non-Nucleophilic Base (K₂CO₃, DIPEA) solvent->base re_run Re-run Reaction base->re_run re_run->analyze analyze->anhydrous No Improvement success Success! analyze->success Improved

Caption: A systematic workflow for troubleshooting solvolysis in SNAr reactions.

References

Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing catalyst systems for cross-coupling reactions. This resource is designed to help you troubleshoot common experimental challenges, enhance reaction efficiency, and select the most effective catalyst for your specific synthetic needs.

Introduction: The Central Role of the Catalyst System

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The success of these transformations, however, is critically dependent on the judicious choice of the catalyst system, which comprises the palladium source and, most importantly, the supporting ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

This guide provides a structured approach to troubleshooting and optimization, moving from frequently asked questions for quick problem-solving to detailed, mechanistically grounded troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during cross-coupling experiments.

Q1: My reaction is not working, or the yield is very low. What are the first things I should check?

A1: When a cross-coupling reaction fails, a systematic check of the basics is the most efficient first step.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5][6] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen) and that all solvents were rigorously degassed.[6]

  • Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst.[5] Boronic acids, in particular, can degrade during storage.[6] Amines should be purified before use.[7]

  • Catalyst Integrity: If you are using a Pd(0) source like Pd(PPh₃)₄, it can decompose over time. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species.[8][9] The appearance of a black precipitate ("palladium black") is a sign of catalyst decomposition.[5][6]

  • Base and Solvent: The choice and quality of the base are crucial. It must be sufficiently strong and soluble in the reaction medium.[10][11] For instance, some Suzuki-Miyaura reactions require an aqueous base to proceed efficiently.[12]

Q2: I'm observing significant formation of "palladium black." What does this mean and how can I prevent it?

A2: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to its deactivation.[5][6] This is a common issue and can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[5][6] Try running the reaction at the lowest effective temperature.

  • Ligand Instability or Insufficient Ligand: The ligand's role is to stabilize the palladium center. If the ligand degrades or if there is an insufficient amount (a low ligand-to-palladium ratio), the palladium will aggregate.[6] Consider using a more robust ligand, such as a bulky, electron-rich phosphine (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[3][6] It can also be beneficial to add an extra equivalent of ligand relative to palladium, especially when using amines as substrates, as they can also act as ligands.[7]

Q3: My reaction is producing a significant amount of homocoupling product. How can I minimize this side reaction?

A3: Homocoupling, the reaction of a coupling partner with itself, is a frequent side reaction, especially in Suzuki-Miyaura couplings involving boronic acids.[7][11]

  • Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen.[6][7] Improving the degassing procedure for your solvent is the most critical step to mitigate this.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway.[6]

  • Palladium Source: In some cases, using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in situ reduction of Pd(II) sources.[6]

Q4: How do I choose the right ligand for my specific reaction?

A4: There is no "universal" ligand; the optimal choice depends on the specific coupling partners and reaction type.[3] However, some general principles apply:

  • Electron-rich and Bulky Ligands: These are often the go-to choice for challenging substrates, such as aryl chlorides or sterically hindered starting materials.[9][13] The electron-donating character of the ligand promotes the oxidative addition step, which is often rate-limiting, while the steric bulk facilitates the final reductive elimination step to release the product.[9][14] Examples include Buchwald's biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[6][13]

  • Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., dppf) can offer greater stability to the palladium center.[2] However, for some transformations, the flexibility of monodentate ligands is advantageous.

  • Screening: For novel or difficult couplings, empirical screening of a small library of ligands is often the most practical approach to identify the optimal choice.[3]

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst system.

G cluster_start Substrate Analysis cluster_halide Electrophile Reactivity cluster_nucleophile Nucleophile Type cluster_catalyst Catalyst System Choice cluster_end Optimization Start Define Coupling Partners (Aryl Halide & Nucleophile) Halide Aryl Halide Type? Start->Halide I_Br Aryl Iodide / Bromide Halide->I_Br I, Br Cl_OTf Aryl Chloride / Triflate Halide->Cl_OTf Cl, OTf Nucleophile Sterically Hindered or Electronically Deactivated? I_Br->Nucleophile Cat2 Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) Cl_OTf->Cat2 Simple No Nucleophile->Simple No Complex Yes Nucleophile->Complex Yes Cat1 Standard Ligands (e.g., PPh₃, dppf) Simple->Cat1 Complex->Cat2 Optimize Proceed to Reaction Setup & Optimization Cat1->Optimize Cat2->Optimize G A LₙPd(0) B Oxidative Addition A->B + Ar-X C LₙPd(II)(Ar)(X) B->C D Transmetalation C->D + R-M E LₙPd(II)(Ar)(R) D->E F Reductive Elimination E->F F->A + Ar-R

References

Validation & Comparative

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of pyrimidine derivatives are paramount. These nitrogenous bases are fundamental to life as components of nucleic acids and are the core scaffolds of numerous therapeutic agents, from antivirals to the widely used anticancer drug 5-fluorouracil. High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive tool for this purpose, offering unparalleled accuracy and sensitivity.[1]

This guide provides an in-depth comparison of leading HRMS platforms and methodologies for pyrimidine analysis. Moving beyond a simple list of specifications, we will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on empowering you to select and implement the optimal analytical strategy for your specific research needs.

Section 1: The Analytical Imperative: Why HRMS for Pyrimidine Derivatives?

Pyrimidine derivatives, while structurally related, present diverse analytical challenges. They range from small, polar synthetic intermediates to complex, modified nucleosides within biological matrices. Low-resolution mass spectrometry can struggle to differentiate between isobaric interferences (compounds with the same nominal mass) and the analyte of interest, leading to erroneous identification and inaccurate quantification.

HRMS overcomes this limitation by providing:

  • High Mass Accuracy: Typically below 5 parts-per-million (ppm), HRMS allows for the confident determination of a molecule's elemental composition from its exact mass.[2][3] This is the cornerstone of unambiguous identification.

  • High Resolving Power: The ability to distinguish between two ions of very similar m/z is crucial in complex samples. Modern HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can resolve fine isotopic patterns, further confirming elemental compositions.[4]

  • Enhanced Sensitivity and Selectivity: By isolating the high-resolution mass of the target analyte, chemical noise is significantly reduced, leading to lower limits of detection and quantification.

Section 2: Choosing the Right Tool: A Head-to-Head Comparison of HRMS Analyzers

The two dominant technologies in the HRMS landscape are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass analyzers. The choice between them is not about which is "better," but which is better suited for a specific application.

The Orbitrap™ Mass Analyzer

The Orbitrap functions by trapping ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the ion's m/z ratio and is measured with exceptional accuracy.[4]

  • Causality of Choice: The primary advantage of the Orbitrap is its extraordinary resolving power (up to 500,000 FWHM or higher) and excellent mass accuracy (<1-3 ppm).[3] This makes it the instrument of choice for resolving complex mixtures where analytes may have very close m/z values or for definitively confirming elemental composition through fine isotope analysis. For identifying unknown metabolites or degradation products of a pyrimidine-based drug, the resolving power of the Orbitrap is invaluable.

The Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer

A Q-TOF instrument combines a quadrupole mass filter with a TOF mass analyzer. The TOF analyzer measures the time it takes for an ion to travel a fixed distance—a value that is proportional to the square root of its m/z.

  • Causality of Choice: The key strengths of Q-TOF systems are their high acquisition speed and wide dynamic range.[2] TOF analyzers are not "scanning" instruments; they acquire a full spectrum in microseconds. This makes them exceptionally well-suited for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), where chromatographic peaks can be just a few seconds wide.[3] For high-throughput quantitative studies of a known pyrimidine drug and its metabolites, a Q-TOF provides the speed needed to acquire sufficient data points across each narrow peak for reliable integration.[5]

Performance Comparison
FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Quadrupole Time-of-Flight (Q-TOF)Rationale for Pyrimidine Analysis
Resolving Power Exceptional (up to 500,000+)[3]Very Good (up to 60,000+)[2]Orbitrap is superior for complex metabolite identification and resolving isobaric interferences.
Mass Accuracy Excellent (< 1-3 ppm)[6]Excellent (< 3-5 ppm)[3]Both are excellent for formula determination. Orbitrap offers slightly higher confidence.
Acquisition Speed Slower (scan rate dependent on resolution)[5]Extremely Fast (full spectra acquisition)[2]Q-TOF is ideal for fast UHPLC methods, ensuring sufficient data points for quantification.
Dynamic Range Good to Very GoodExcellentQ-TOF may offer advantages in detecting low-abundance analytes in the presence of high-abundance matrix components.[5]
Primary Application Qualitative Analysis (Metabolite ID, Unknowns), High-Confidence QuantitationQuantitative Analysis, High-Throughput Screening, Fast LC applicationsChoose Orbitrap for discovery and structural confirmation; choose Q-TOF for high-throughput quantification.

Section 3: The Ionization Gateway: Selecting the Optimal Source

Before analysis, pyrimidine derivatives must be ionized. The choice of ionization source is critical and depends entirely on the analyte's physicochemical properties, particularly its polarity and thermal stability.[7]

  • Electrospray Ionization (ESI): This is the most common technique for pyrimidine derivatives, especially nucleosides and polar drug molecules like 5-fluorouracil.[8][9] ESI is a soft ionization method that transfers solvated ions into the gas phase with minimal fragmentation, preserving the crucial molecular ion.[8] It is ideal for polar, non-volatile compounds and is perfectly suited for coupling with liquid chromatography (LC).[10] Both positive and negative ion modes should be explored; pyrimidine nitrogens readily accept a proton in positive mode ([M+H]+), while deprotonation can occur in negative mode ([M-H]-), particularly on acidic protons of the base or sugar moiety in nucleosides.[11][12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for larger molecules but also effective for certain small molecules, particularly synthetic derivatives that may not ionize well by ESI.[9] The analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, typically producing singly charged ions ([M+H]+ or [M+Na]+).[13][14] MALDI is a high-throughput technique but is not directly coupled to LC, making it more suitable for direct sample analysis or purity checks of synthetic compounds.[15]

Section 4: Experimental Protocols & Workflows

A robust analytical method is a self-validating system. The following workflow and protocol for the analysis of the anticancer drug 5-Fluorouracil (5-FU) in human plasma serves as a validated template that can be adapted for other pyrimidine derivatives.

General Analytical Workflow

The diagram below illustrates a comprehensive workflow for the quantitative and qualitative analysis of pyrimidine derivatives using LC-HRMS.

HRMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Processing & Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC UHPLC Separation (e.g., C18 column) Dry->LC Ionize Ionization (e.g., ESI Negative Mode) LC->Ionize Analyze HRMS Analysis (Full Scan & dd-MS2) Ionize->Analyze Process Peak Detection & Integration Analyze->Process Quant Quantification (Calibration Curve) Process->Quant Qual Qualitative Analysis (Accurate Mass, Fragmentation) Process->Qual Report Reporting & Validation Quant->Report Qual->Report

Caption: General LC-HRMS workflow for pyrimidine analysis.

Detailed Protocol: Quantification of 5-Fluorouracil in Human Plasma via LC-HRMS

This protocol is adapted from validated methods and provides a robust starting point for quantitative analysis.[11][16][17]

1. Materials and Reagents:

  • 5-Fluorouracil (5-FU) analytical standard

  • 5-Bromouracil (5-BU) or a stable isotope-labeled 5-FU (e.g., ¹³C,¹⁵N₂-5-FU) as internal standard (IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 5-FU and the IS in methanol or water.

  • Calibration Standards: Serially dilute the 5-FU stock solution to prepare calibration standards in a surrogate matrix (e.g., water or stripped plasma) to cover the desired concentration range (e.g., 10-10,000 ng/mL).[11]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex to mix.

    • Transfer to an autosampler vial for injection.

3. LC-HRMS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Orbitrap or Q-TOF instrument

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), Negative Mode

  • Key MS Parameters:

    • Full Scan (FS) Resolution: >70,000 (Orbitrap) or >35,000 (Q-TOF)

    • Scan Range: m/z 50-200

    • Data-Dependent MS/MS (dd-MS2): Acquire fragmentation spectra for the top 3-5 most intense ions from the full scan to aid in confirmation.

    • Monitored Ions:

      • 5-FU ([M-H]⁻): m/z 129.0102

      • 5-BU ([M-H]⁻): m/z 188.9200 / 190.9179

4. Data Processing and Validation:

  • Quantification: Extract the ion chromatogram for 5-FU and the IS using a narrow mass window (e.g., ±5 ppm). Calculate the peak area ratio (Analyte/IS) and generate a calibration curve by plotting this ratio against the nominal concentration of the standards.[18][19]

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.[20]

Section 5: Decoding the Spectra: Fragmentation of Pyrimidine Derivatives

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation patterns of pyrimidine derivatives are predictable and provide a structural fingerprint.

For protonated nucleosides (e.g., cytidine, uridine), a characteristic fragmentation is the cleavage of the glycosidic C-N bond.[21][22] This results in two main product ions: the protonated base [B+H]⁺ and the sugar moiety, which is often lost as a neutral molecule. Further fragmentation of the pyrimidine ring itself can occur, often involving the loss of small neutral molecules like isocyanic acid (HNCO).[22]

Fragmentation cluster_pathway Characteristic Fragmentation of a Protonated Pyrimidine Nucleoside Parent [M+H]⁺ (Protonated Nucleoside) Fragment1 [B+H]⁺ (Protonated Base) Parent->Fragment1 Glycosidic Cleavage Fragment2 [M+H - Sugar]⁺ Neutral_Loss - Neutral Sugar Ring_Frag Ring Fragments (e.g., loss of HNCO) Fragment1->Ring_Frag Ring Opening

Caption: Key fragmentation pathway for pyrimidine nucleosides.

Conclusion

High-resolution mass spectrometry provides an indispensable toolkit for the modern researcher working with pyrimidine derivatives. The choice between an Orbitrap and a Q-TOF platform should be driven by the primary analytical goal: the unparalleled resolving power of the Orbitrap is best suited for structural elucidation and complex mixture analysis, while the speed of the Q-TOF excels in high-throughput quantitative workflows. By coupling these advanced analyzers with appropriate ionization techniques like ESI and implementing robust, self-validating protocols, researchers can achieve the highest levels of confidence in both the identification and quantification of these vital chemical entities.

References

A Comparative Guide to the Reactivity of C2-Chloro vs. Other Positions on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1] The functionalization of this privileged heterocycle is paramount in drug discovery, and halo-pyrimidines serve as versatile precursors for introducing molecular diversity. Understanding the relative reactivity of different positions on the pyrimidine ring is crucial for designing efficient and regioselective synthetic strategies.

This guide provides an in-depth comparison of the reactivity of the C2-chloro position with other positions on the pyrimidine ring, primarily focusing on the two most common transformation strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the electronic and steric factors governing this reactivity, supported by experimental data and detailed protocols.

The Electronic Landscape of the Pyrimidine Ring

The chemical behavior of pyrimidine is dictated by its electronic structure. As a heteroaromatic ring containing two nitrogen atoms at the 1 and 3 positions, it is inherently electron-deficient.[2][3][4] This electron deficiency is not uniform across the ring; the nitrogen atoms exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the carbon-hydrogen and carbon-halogen bonds.

The order of electron deficiency at the carbon positions is generally accepted as: C4(6) > C2 > C5

  • C4 and C6: These positions are para and ortho, respectively, to one of the ring nitrogens and meta to the other. They are the most electron-poor and, consequently, the most activated towards nucleophilic attack.[3][5]

  • C2: Positioned between two nitrogen atoms, the C2 position is also significantly electron-deficient, though generally less so than C4 and C6.

  • C5: This position is meta to both nitrogen atoms and is the most electron-rich (or least electron-deficient) carbon on the ring, making it the least reactive towards nucleophiles.[5]

This reactivity pattern is fundamental to predicting the outcome of many chemical transformations.

Caption: Relative reactivity of pyrimidine positions towards nucleophilic attack.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate (Meisenheimer complex). The stability of this intermediate is key to the reaction's feasibility and regioselectivity.[6]

General Reactivity Order: The established order of reactivity for SNAr on poly-halopyrimidines is C4 > C6 > C2 .[1][2][3][7]

C2-Chloro vs. C4-Chloro

In substrates like 2,4-dichloropyrimidine, nucleophilic attack overwhelmingly favors the C4 position.[1][8] The rationale is rooted in the stability of the Meisenheimer intermediate.

  • Attack at C4: The negative charge of the intermediate can be delocalized onto the para nitrogen atom (N1), which is a highly stabilizing resonance contributor.[9]

  • Attack at C2: The negative charge can only be delocalized onto the adjacent nitrogen atoms. While stabilizing, this is considered less effective than the para delocalization. Furthermore, the approach of a nucleophile to the C2 position may experience greater electrostatic repulsion from the lone pairs of the two flanking nitrogen atoms.[8]

This inherent preference makes the selective synthesis of 4-substituted-2-chloropyrimidines a common and reliable strategy in multistep syntheses.[1]

C2-Chloro vs. C5-Halogen

The C5 position is significantly less activated towards SNAr than C2, C4, or C6.[5] Therefore, a C2-chloro group is far more reactive. It is challenging to perform SNAr at C5 without activating electron-withdrawing groups at that position.

Overriding the Inherent Selectivity

While C4-selectivity is the norm, the reactivity order can be influenced or even reversed by other substituents on the ring.

  • Electron-Donating Groups (EDGs): An EDG at C6 (e.g., -OMe, -NHMe) can decrease the electrophilicity of the adjacent C4 position, making the C2 position comparatively more reactive and leading to C2-selective substitution.[10][11]

  • Specialized Substrates: In certain molecules, such as 2-MeSO₂-4-chloropyrimidine, SNAr with alkoxides occurs exclusively at the C2 position. This is attributed to the formation of a hydrogen bond between the nucleophile and the acidic protons of the methylsulfonyl group, which directs the attack to the C2 position.[12][13]

Data Summary: Regioselectivity in SNAr of Dichloropyrimidines
SubstrateNucleophileMajor ProductTypical Selectivity (C4:C2)Reference
2,4-DichloropyrimidineSecondary Amine4-Amino-2-chloropyrimidine>95:5[1][14]
2,4-DichloropyrimidineAlkoxide4-Alkoxy-2-chloropyrimidineHigh C4 selectivity[2]
2,4-Dichloro-6-methoxypyrimidineAmine2-Amino-4-chloro-6-methoxypyrimidineC2 selective[10][11]
2-MeSO₂-4-chloropyrimidineAlkoxide2-Alkoxy-4-chloropyrimidineC2 exclusive[12][13]

Experimental Protocol: Comparative SNAr of 2,4-Dichloropyrimidine

This protocol describes a typical experiment to demonstrate the preferential reactivity of the C4 position.

Objective: To synthesize 2-chloro-4-(piperidin-1-yl)pyrimidine by reacting 2,4-dichloropyrimidine with piperidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Add acetonitrile (5 mL) to the flask.

  • While stirring, add piperidine (1.1 mmol, 109 µL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-(piperidin-1-yl)pyrimidine. The C4-substituted product is expected as the major isomer.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[15] In these reactions, the reactivity is primarily governed by the ease of the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][16]

General Reactivity Order (Position): Similar to SNAr, the reactivity order for cross-coupling is C4(6) > C2 > C5 .[1][3][5] This correlates with the electron deficiency of the carbon atom, which facilitates the oxidative addition step.

General Reactivity Order (Halogen): The C-X bond strength is a critical factor, leading to a reactivity trend of I > Br > Cl >> F .[5] Chloropyrimidines are less reactive than their bromo or iodo counterparts and often require more robust catalytic systems.[5] However, their lower cost and greater commercial availability make them highly desirable substrates.[3]

C2-Chloro vs. C4-Chloro

Consistent with the electronic effects, the C4-Cl bond is more susceptible to oxidative addition than the C2-Cl bond.[1][3] Consequently, in Suzuki couplings of 2,4-dichloropyrimidine, the reaction selectively occurs at the C4 position.[1][16]

Achieving C2-selectivity in the presence of a C4-chloro group is exceptionally challenging and a subject of ongoing research. Recently, specific catalytic systems have been developed that can invert the conventional selectivity, for instance, in C-S coupling reactions, but this remains an exception rather than the rule.[1]

C2-Chloro vs. C5-Halogen

The C5 position is the least activated towards oxidative addition. Therefore, a C2-chloro group is significantly more reactive than a C5-chloro group. However, when comparing a C2-chloro group with a C5-bromo or C5-iodo group, the greater reactivity of the heavier halogen (due to the weaker C-X bond) often dominates, leading to selective coupling at C5.

Data Summary: Regioselectivity in Suzuki Coupling of Chloropyrimidines
SubstrateCoupling PartnerMajor ProductTypical Yield (Major Product)Reference
2,4-DichloropyrimidinePhenylboronic Acid2-Chloro-4-phenylpyrimidine74%[16]
2,4,6-TrichloropyrimidinePhenylboronic Acid (2 equiv)2-Chloro-4,6-diphenylpyrimidine88%[3]
2-Chloro-5-iodopyrimidine2-Pyridylzinc Chloride2-Chloro-5-(pyridin-2-yl)pyrimidineHigh Yield[17]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a standard procedure to demonstrate the C4-selectivity in the Suzuki coupling of 2,4-dichloropyrimidine.

Suzuki_Workflow cluster_0 Suzuki Coupling Experimental Workflow A 1. Combine Reagents - 2,4-Dichloropyrimidine - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) B 2. Add Solvents - e.g., 1,4-Dioxane/Water A->B C 3. Degas Mixture - Evacuate and backfill with N2/Ar (3x) B->C D 4. Heat Reaction - Stir at 80-100 °C C->D E 5. Monitor Progress - TLC or LC-MS D->E F 6. Workup - Dilute, extract with organic solvent E->F G 7. Purify - Flash Column Chromatography F->G H 8. Analyze Product - NMR, MS - Expect C4-Aryl-2-chloropyrimidine G->H

Caption: General workflow for a comparative Suzuki coupling experiment.

Objective: To synthesize 2-chloro-4-phenylpyrimidine via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-chloro-4-phenylpyrimidine.

Conclusion

The reactivity of chloro-substituted pyrimidines is a predictable yet nuanced interplay of electronic and steric factors. For both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the C4 position is overwhelmingly the most reactive site, followed by C2, with C5 being the least reactive. This inherent C4-selectivity for substrates like 2,4-dichloropyrimidine is a reliable tool for synthetic chemists.

While the C2-chloro position is less reactive than C4, it remains an activated site for substitution. Its functionalization can be achieved either sequentially after C4 has reacted or, in specific cases, preferentially through strategic placement of other substituents or the use of specialized reagents and catalysts. A thorough understanding of these reactivity principles is indispensable for professionals in drug discovery, enabling the rational design of synthetic routes to novel and impactful pyrimidine-based therapeutics.

References

The Morpholinopyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholinopyrimidine core represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of various kinases, coupled with the versatility of its substitution patterns, has led to the development of numerous clinical candidates. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of morpholinopyrimidine derivatives, focusing on two critical cancer-related kinase families: PI3K/mTOR and Aurora kinases. We will delve into the causal relationships behind experimental design, present detailed, self-validating protocols, and ground all mechanistic claims in authoritative sources.

The Allure of the Morpholine Moiety: A Foundation for Potency

The morpholine ring is a recurring motif in kinase inhibitors, and for good reason. Its oxygen atom acts as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase domain, a key feature for ATP-competitive inhibition.[1][2] The pyrimidine core serves as a rigid scaffold, allowing for the precise positioning of various substituents to explore different regions of the ATP-binding site and achieve selectivity.[3]

Comparative Analysis of Morpholinopyrimidine Derivatives as PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Morpholinopyrimidine derivatives have emerged as potent inhibitors of this pathway, with several compounds advancing to clinical trials.[6]

Key Structural-Activity Relationship Insights for PI3K Inhibition

The SAR of morpholinopyrimidine-based PI3K inhibitors highlights the importance of substitutions at the 2, 4, and 5-positions of the pyrimidine ring.

  • The 4-Morpholino Group: This is a near-ubiquitous feature and is considered a pharmacophore for PI3K inhibitory activity. The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα. Substitution of the morpholine with other groups generally leads to a significant decrease in potency.[7]

  • Substitution at the 2-Position: This position is often exploited to enhance potency and modulate selectivity. Introduction of a second morpholine group at this position has proven to be a successful strategy. Furthermore, the integration of various heterocyclic rings, with or without spacers, can significantly impact activity. For instance, the introduction of a 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile intermediate allows for the synthesis of diverse analogs, with Schiff bases demonstrating high potency.[6]

  • Substitution at the 5-Position: The addition of a cyano group at the 5-position of the pyrimidine ring has been shown to be beneficial for activity, contributing to the development of potent 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[7]

Comparative Inhibitory Activity of PI3K Inhibitors

The following table summarizes the in vitro activity of representative morpholinopyrimidine derivatives against PI3Kα, showcasing the impact of various substitutions.

Compound IDR1 (Position 2)R2 (Position 5)PI3Kα IC50 (nM)Reference
BKM-120 (Buparlisib) 2,6-dimethylmorpholinoH44.6 ± 3.6[7]
Compound 12b 2-(4-chlorophenyl)hydrazinylCN0.17 ± 0.01[6]
Compound 12d 2-(4-hydroxyphenyl)hydrazinylCN1.27 ± 0.07[6]
Compound 17p 4-(trifluoromethyl)pyridin-2-amineCN31.8 ± 4.1[7]

Analysis: The data clearly demonstrates that modifications at the 2 and 5-positions can yield compounds with significantly enhanced potency compared to the clinical candidate BKM-120. For instance, the introduction of a substituted hydrazinyl group at the 2-position and a cyano group at the 5-position (compounds 12b and 12d) leads to potent PI3Kα inhibition.[6] Similarly, a substituted pyridine at the 2-position (compound 17p) also results in a highly potent inhibitor.[7]

Comparative Analysis of Morpholinopyrimidine Derivatives as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8][9] Several pyrimidine-based Aurora kinase inhibitors have been developed, with some showing a morpholine substituent to be beneficial for activity.[10]

Key Structural-Activity Relationship Insights for Aurora Kinase Inhibition

While the SAR for morpholinopyrimidine derivatives as Aurora kinase inhibitors is less extensively documented in direct comparative studies, general principles for pyrimidine-based inhibitors can be applied.

  • Core Scaffold: The pyrimidine ring serves as a versatile scaffold for engaging with the ATP-binding pocket of Aurora kinases.[10]

  • Substitutions for Selectivity and Potency: Substitutions at various positions of the pyrimidine ring are crucial for achieving potency and selectivity against different Aurora kinase isoforms (A, B, and C).[11][12] For instance, replacement of a pyrrolopyrimidine core with a thienopyrimidine moiety has led to a series of potent and selective Aurora inhibitors.[13][14]

Comparative Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

The following table provides a comparison of the inhibitory activities of several pyrimidine-based Aurora kinase inhibitors.

Compound IDScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)Reference
VX-680 (Tozasertib) 4,6-diaminopyrimidine0.618[12]
AZD1152 (Barasertib) Pyrimidine derivative>10000.37[5]
SNS-314 Pyrrolopyrimidine931[11]
Compound 13 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine<200Not Reported[5]

Analysis: This data highlights the diversity of pyrimidine scaffolds that can effectively inhibit Aurora kinases. While not all of these examples contain a morpholine group, they underscore the importance of the pyrimidine core and its substitution patterns in achieving high potency and, in some cases, isoform selectivity. For instance, AZD1152 demonstrates remarkable selectivity for Aurora B.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Morpholinopyrimidine Derivatives

The synthesis of morpholinopyrimidine derivatives often involves sequential nucleophilic aromatic substitution and cross-coupling reactions.[15][16] A general procedure for the synthesis of a 2,4-disubstituted morpholinopyrimidine is outlined below.

General Procedure for the Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine:

  • To a solution of morpholine (1.0 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (K2CO3) (1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add 4,6-dichloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-(6-chloropyrimidin-4-yl)morpholine.[17]

This intermediate can then be further functionalized at the remaining chloro-position through various coupling reactions to generate a library of derivatives.[15][16]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method.[2][18]

Protocol for ADP-Glo™ Kinase Assay:

  • Prepare a reaction buffer specific for the kinase of interest (e.g., Aurora A Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[2]

  • In a 384-well plate, add 1 µl of the test compound at various concentrations (or DMSO as a vehicle control).

  • Add 2 µl of the kinase enzyme solution.

  • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[2][18]

Cellular Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[8]

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[8]

Signaling Pathway Visualizations

To provide a clear understanding of the biological context in which these inhibitors function, the following diagrams illustrate the PI3K/Akt/mTOR and Aurora kinase signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Morpholino Morpholinopyrimidine Inhibitors Morpholino->PI3K Inhibits Morpholino->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine derivatives.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_M G2/M Transition Cell_Cycle_Progression Cell Cycle Progression G2_M->Cell_Cycle_Progression Centrosome Centrosome Separation Centrosome->Cell_Cycle_Progression Spindle Spindle Assembly Spindle->Cell_Cycle_Progression Cytokinesis Cytokinesis Cytokinesis->Cell_Cycle_Progression Aurora_A Aurora A Kinase Aurora_A->G2_M Aurora_A->Centrosome Aurora_A->Spindle Aurora_B Aurora B Kinase Aurora_B->Cytokinesis Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to Morpholino_Pyr Morpholinopyrimidine Inhibitors Morpholino_Pyr->Aurora_A Inhibits Morpholino_Pyr->Aurora_B Inhibits

Caption: The role of Aurora kinases in mitosis and their inhibition by morpholinopyrimidine derivatives.

Conclusion

The morpholinopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, offering a robust platform for generating potent and selective drug candidates. The comparative analysis of derivatives targeting the PI3K/mTOR and Aurora kinase pathways reveals key structure-activity relationships that can guide future drug design efforts. The morpholine moiety consistently proves to be a critical pharmacophore for PI3K inhibition, while the broader pyrimidine core provides a versatile template for targeting Aurora kinases. By understanding the intricate interplay between chemical structure and biological activity, and by employing rigorous and reproducible experimental methodologies, researchers can continue to leverage the power of the morpholinopyrimidine scaffold to develop novel and effective cancer therapeutics.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous therapeutic agents. The inherent versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities. Within this broad class of compounds, 2,4,5-substituted pyrimidines have garnered significant attention, particularly those bearing a morpholine moiety at the 4-position. The morpholine group is often employed to enhance aqueous solubility and introduce favorable interactions with biological targets.

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde serves as a key intermediate in the synthesis of a diverse range of pyrimidine-based derivatives. While direct and extensive biological data for this specific precursor is not widely published, its structural analogs have been extensively studied, revealing potent activities as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This guide will therefore focus on a comparative analysis of these analogs to deduce the potential biological profile of the parent compound and to understand the impact of various structural modifications.

Comparative Biological Activity: A Focus on Kinase Inhibition and Cytotoxicity

The primary therapeutic potential of 4-morpholinopyrimidine derivatives lies in their ability to inhibit protein kinases, key regulators of cellular processes that are often hyperactive in cancer. The following sections compare the biological activities of various analogs of this compound, focusing on their potency as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-morpholinopyrimidine derivatives is highly dependent on the nature of the substituents at the 2- and 5-positions of the pyrimidine ring.

  • Substitution at the 2-Position: The chlorine atom at the 2-position of the parent compound is a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. Studies on various 2-substituted-4-morpholinopyrimidine analogs have revealed that the nature of this substituent is a critical determinant of kinase inhibitory activity. For instance, the introduction of aryl urea scaffolds at this position has been shown to significantly enhance antitumor activities, with aryl pyridine urea moieties demonstrating the most potent effects. Variations in the substitution pattern on the aryl ring, such as the presence of chloro, fluoro, or trifluoromethyl groups, can further modulate the inhibitory potency.

  • Modification of the 5-Position: The 5-carbaldehyde group of the parent compound is also amenable to chemical modification. Conversion of this aldehyde to other functional groups, such as a carbonitrile, can influence the compound's biological profile. For example, a series of 2-substituted-6-morpholinopyrimidine-5-carbonitriles have been synthesized and evaluated as dual PI3K/mTOR inhibitors. In these analogs, the insertion of a substituted heterocycle at the 2-position was found to generally increase anticancer efficacy.

Comparative Cytotoxicity Data

The in vitro cytotoxic effects of various 4-morpholinopyrimidine analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of 2,5-substituted 4-morpholinopyrimidine derivatives.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog A -NH-(3-chlorophenyl)-CNLeukemia SR0.10 ± 0.01[1]
Analog B -NH-(4-methoxyphenyl)-CNLeukemia SR0.09 ± 0.01[1]
Analog C -NH-(p-tolyl)-CNCNS SNB-75>100[1]
Analog D -NH-NH2-CNRenal A498>100[1]
Analog E 3,5-dimethyl-1H-pyrazol-1-yl-CNRenal A498moderately active[1]
Kinase Inhibitory Activity

The primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. The table below presents the kinase inhibitory activity of selected analogs.

Compound IDTarget KinaseIC50 (µM)Reference
Analog A PI3Kα0.17 ± 0.01[1]
Analog A PI3Kβ0.13 ± 0.01[1]
Analog A PI3Kδ0.76 ± 0.04[1]
Analog A mTOR0.83 ± 0.05[1]
Analog B PI3Kα1.27 ± 0.07[1]
Analog B PI3Kβ3.20 ± 0.16[1]
Analog B PI3Kδ1.98 ± 0.11[1]
Analog B mTOR2.85 ± 0.17[1]

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it an attractive target for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor 4-Morpholinopyrimidine Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-morpholinopyrimidine analogs.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay (PI3K)

This assay measures the ability of a compound to inhibit the activity of a specific PI3K isoform.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add ATP/Substrate Mixture Incubate->Add_Substrate Reaction Kinase Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze Data (Calculate IC50) Detect_Signal->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[2]

  • Substrate (e.g., PIP2)

  • ATP

  • Test compound (this compound analog)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)[2]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and the lipid substrate (PIP2) in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO).

  • Enzyme Addition: Add the diluted PI3K enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.[3]

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 1 hour).[3]

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which correlates with kinase activity.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., Leukemia SR, CNS SNB-75, Renal A498)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH) to determine the effect of the compound on protein phosphorylation.

Conclusion

While this compound is a critical synthetic intermediate, its direct biological activity profile is not extensively documented. However, a comprehensive analysis of its structural analogs reveals a consistent pattern of activity as potent inhibitors of the PI3K/Akt/mTOR signaling pathway with significant anticancer potential. The structure-activity relationship data strongly suggest that modifications at the 2- and 5-positions of the pyrimidine ring are crucial for achieving high potency. This guide provides a framework for the rational design and evaluation of novel 4-morpholinopyrimidine derivatives as potential therapeutic agents. The detailed experimental protocols included herein offer a standardized approach for assessing their biological activity, ensuring the generation of reliable and comparable data. Further investigation into the biological effects of this compound itself would be valuable to fully elucidate the foundational biological properties of this versatile scaffold.

References

comparative cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: HCT-116 vs. MCF-7

In the landscape of preclinical cancer research, the nuanced understanding of how a potential therapeutic agent impacts different cancer cell lines is paramount. This guide provides a comprehensive framework for conducting and interpreting comparative cytotoxicity studies, with a specific focus on two of the most widely utilized human cancer cell lines: HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). As researchers and drug development professionals, our goal extends beyond mere data generation; we aim to build a robust narrative around a compound's activity, grounded in rigorous experimental design and a deep understanding of the underlying cellular biology.

The Rationale for Comparative Cytotoxicity Studies

The decision to test a novel compound against a panel of cell lines is a foundational step in drug discovery. HCT-116 and MCF-7 cells are often chosen for their distinct genetic backgrounds and phenotypes, which can reveal selective cytotoxicity.

  • HCT-116: This human colorectal cancer cell line is characterized by a mutation in the KRAS proto-oncogene[1][2]. HCT-116 cells are also known for their microsatellite instability due to a defect in the DNA mismatch repair gene MLH1[3]. These cells exhibit an epithelial morphology and are tumorigenic in xenograft models[1][2].

  • MCF-7: As a luminal A breast cancer cell line, MCF-7 is distinguished by its expression of estrogen receptor alpha (ER-α) and progesterone receptors[4][5]. These cells retain several characteristics of differentiated mammary epithelium, including the ability to process estradiol[5][6]. The growth of MCF-7 cells can be inhibited by tumor necrosis factor alpha (TNF-α)[5].

By comparing a compound's effect on these two cell lines, we can begin to hypothesize about its mechanism of action. For instance, a compound that is significantly more potent in HCT-116 cells might be interacting with pathways downstream of KRAS signaling. Conversely, a compound with greater efficacy in MCF-7 cells could be leveraging hormone receptor pathways.

Choosing the Right Cytotoxicity Assay: A Matter of Mechanism

The selection of a cytotoxicity assay is not a one-size-fits-all decision. The choice should be guided by the anticipated mechanism of cell death and the nature of the compound being tested. Here, we compare three commonly employed assays: MTT, SRB, and LDH.

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]Well-established, high-throughput, relatively inexpensive.Can be influenced by compounds that affect cellular metabolism without directly causing cell death. Formazan crystals require a solubilization step.
SRB Assay Measures total protein content, which is proportional to cell number.[8][9] Sulforhodamine B (SRB) is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8]Independent of cellular metabolism, simple, reproducible, and provides a stable endpoint.[8]Less sensitive than some other assays, requires cell fixation.
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[10][11][12]Directly measures cell death (necrosis or late apoptosis), non-destructive to remaining viable cells, allowing for further analysis.Less sensitive for detecting early apoptosis, as membrane integrity is often maintained in the initial stages.

For initial screening, the MTT or SRB assays are often preferred due to their simplicity and high-throughput nature. However, if the compound is suspected to induce necrosis or late-stage apoptosis, the LDH assay can provide more direct evidence of cytotoxicity.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture HCT-116 & MCF-7 cells cell_counting Trypsinize and count cells cell_culture->cell_counting seeding Seed cells into 96-well plates cell_counting->seeding compound_prep Prepare serial dilutions of test compounds treatment Add compounds to cells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay_choice Perform chosen assay (e.g., MTT, SRB, LDH) incubation->assay_choice measurement Measure absorbance/fluorescence assay_choice->measurement data_norm Normalize data to untreated controls measurement->data_norm ic50_calc Calculate IC50 values data_norm->ic50_calc comparison Compare cytotoxicity between cell lines ic50_calc->comparison

Caption: A generalized workflow for assessing comparative cytotoxicity.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol provides a step-by-step guide for performing an SRB assay to compare the cytotoxicity of a compound against HCT-116 and MCF-7 cells.

  • Cell Seeding:

    • Culture HCT-116 and MCF-7 cells in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for HCT-116, 8,000 cells/well for MCF-7) and seed 100 µL into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the appropriate wells. Include untreated control wells that receive medium with the same final solvent concentration.

    • Return the plates to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation and Staining:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

    • Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[13]

    • Allow the plates to air dry completely at room temperature.

    • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

    • Allow the plates to air dry completely.

  • Measurement and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Read the absorbance at 510 nm using a microplate reader.[13]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[14][15]

Interpreting the Data: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.[14][16] A lower IC50 value indicates greater potency.[15]

Hypothetical Comparative Cytotoxicity Data

Compound HCT-116 IC50 (µM) MCF-7 IC50 (µM) Selectivity Index (SI)
Compound A 2.525.010.0 (HCT-116 selective)
Compound B 50.05.00.1 (MCF-7 selective)
Doxorubicin 0.10.55.0 (HCT-116 selective)
Cisplatin 8.015.01.88 (Slightly HCT-116 selective)

The Selectivity Index (SI) is calculated as (IC50 in MCF-7) / (IC50 in HCT-116). An SI > 1 suggests selectivity for HCT-116, while an SI < 1 indicates selectivity for MCF-7.

Mechanistic Insights: Connecting Cytotoxicity to Cellular Pathways

To provide a deeper understanding of the observed cytotoxicity, it is crucial to consider the established mechanisms of action of control compounds like Doxorubicin and Cisplatin.

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which disrupts topoisomerase-II-mediated DNA repair and generates free radicals that damage cellular components.[17][18][19][20]

Cisplatin: Cisplatin is a platinum-based drug that forms covalent DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[21][22][23][24][25]

The following diagram illustrates the apoptotic pathway often triggered by DNA-damaging agents.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_response Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade dna_damage DNA Damage (e.g., Doxorubicin, Cisplatin) p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

By understanding these pathways, we can design follow-up experiments, such as Western blotting for key apoptotic proteins or cell cycle analysis, to further elucidate the mechanism of a novel compound.

Conclusion

Comparative cytotoxicity studies are a cornerstone of early-stage cancer drug discovery. By carefully selecting cell lines, employing appropriate assays, and rigorously analyzing the data, researchers can gain valuable insights into a compound's potency, selectivity, and potential mechanism of action. This guide provides a framework for conducting such studies with scientific integrity, ensuring that the data generated is both reliable and informative for guiding future drug development efforts.

References

A Senior Application Scientist's Guide to the In-Vitro Validation of Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases are fundamental regulators of cellular processes, acting as master switches in signaling pathways that govern cell growth, differentiation, and metabolism.[1] With over 500 kinases identified in the human genome, their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most significant and "druggable" target families for therapeutic intervention.[2][3] The journey from a potential compound to a viable drug candidate is arduous, and a critical, foundational step is the rigorous in-vitro validation of its inhibitory activity.

This guide provides an in-depth comparison of modern in-vitro assay platforms for assessing kinase inhibition. We will move beyond simple protocol recitation to explore the causality behind experimental design, emphasizing the establishment of self-validating, robust assays that yield trustworthy and comparable data. As drug discovery pipelines increasingly demand not just potency but also selectivity, understanding the nuances of each assay technology is paramount for making informed decisions and accelerating your research.

Pillar 1: Choosing Your Assay Platform - A Comparative Analysis

The selection of an in-vitro kinase assay is a critical decision dictated by the specific research question, whether it's high-throughput screening (HTS) of large compound libraries, detailed mechanism of action (MoA) studies, or selectivity profiling.[2] Assays can be broadly categorized by what they measure: the consequence of the enzymatic reaction (substrate phosphorylation or ATP consumption) or the direct binding of an inhibitor to the kinase.

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cluster_0 Assay Choice Logic Goal Goal HTS High-Throughput Screening (Identify Hits) Goal->HTS Screening Many Compounds MoA Mechanism of Action (Characterize Hits) Goal->MoA Lead Optimization Selectivity Selectivity Profiling (Assess Off-Targets) Goal->Selectivity Safety & Specificity HTS_Assays Luminescence (ADP-Glo) TR-FRET (HTRF) AlphaScreen HTS->HTS_Assays MoA_Assays Biophysical (SPR, ITC) Kinetic Assays (e.g., PhosphoSens) MoA->MoA_Assays Selectivity_Assays Radiometric Assays Broad Kinase Panels (e.g., KinomeScan) Selectivity->Selectivity_Assays

Caption: Decision workflow for selecting an appropriate kinase assay platform based on the primary research goal.

Activity Assays: Measuring the Enzymatic Event

Activity assays directly measure the catalytic function of the kinase.[4] They are the workhorses of inhibitor discovery and can be further divided into two main types.

1. Assays Measuring Substrate Phosphorylation: These are the most direct methods for assessing kinase activity.

  • Radiometric Assays: Long considered the "gold standard," these assays use radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) to directly measure the incorporation of a phosphate group onto a protein or peptide substrate.[2][5][6] Their high sensitivity and universal applicability to any kinase-substrate pair make them ideal for selectivity profiling.[2] However, the significant safety precautions and waste disposal requirements associated with handling radioactive materials are major drawbacks.[2]

  • Fluorescence-Based Assays: These non-radioactive methods have become dominant in HTS due to their scalability and safety.[4]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like HTRF® utilize a phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a substrate labeled with an acceptor fluorophore.[7][8] When the substrate is phosphorylated, the antibody binds, bringing the fluorophores into proximity and generating a FRET signal.[7] Inhibition of the kinase prevents this, leading to a decrease in signal. This homogeneous ("mix-and-read") format is highly amenable to automation.

    • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1] In a common format, a fluorescently labeled phosphopeptide tracer competes with the phosphopeptide generated by the kinase for binding to a phospho-specific antibody.[1] Increased kinase activity leads to displacement of the tracer and a decrease in polarization.

    • AlphaScreen®/AlphaLISA®: This bead-based technology uses donor and acceptor beads that are brought into proximity by a specific binding event (e.g., a phosphorylated substrate binding a phospho-specific antibody).[1] Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[1][9]

2. Assays Measuring ATP/ADP Conversion: These assays can be applied to virtually any kinase, as they monitor the consumption of the co-substrate ATP or the generation of the product ADP.[9]

  • Luminescence-Based Assays: These are extremely popular for HTS.

    • Kinase-Glo®: This assay quantifies the amount of ATP remaining after the kinase reaction.[9][10] The detection reagent contains luciferase and luciferin; the light produced is directly proportional to the ATP concentration.[9] Therefore, potent kinase inhibition results in less ATP consumption and a higher luminescent signal.[9][11]

    • ADP-Glo™: This assay measures the amount of ADP produced. It's a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back into ATP, which is subsequently detected using a luciferase reaction.[9] In this format, kinase activity is directly proportional to the light signal, which is often preferred for HTS data analysis.

Binding Assays: Quantifying Inhibitor-Target Engagement

Binding assays directly measure the interaction between an inhibitor and the kinase, providing valuable data on affinity (K D ) and kinetics (k on /k off ).[3][6] They are indispensable for MoA studies and can detect inhibitors that are not ATP-competitive.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that detects binding events in real-time.[12][13] The kinase is immobilized on a sensor chip, and potential inhibitors are flowed over the surface.[13] Binding causes a change in the refractive index at the surface, which is measured.[12] SPR provides detailed kinetic information, including association and dissociation rates, which are used to calculate the target residence time of an inhibitor.[12][14]

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[15][16] It directly measures the heat released or absorbed when an inhibitor binds to a kinase.[15][17] This label-free, in-solution technique provides a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS).[16][17]

Comparative Summary of In-Vitro Assay Platforms
Assay PlatformPrincipleProsConsPrimary Application
Radiometric Measures direct incorporation of ³²P/³³P from ATP into a substrate.[2][18]Gold standard, highly sensitive, universal for any substrate type.[2]Safety concerns, radioactive waste, low throughput.[2]Selectivity profiling, validation of HTS hits.[5]
TR-FRET (e.g., HTRF®) Proximity-based FRET signal upon substrate phosphorylation.[7][9]Homogeneous, high throughput, robust, reduced interference.[4][19]Requires specific antibodies and labeled substrates.HTS, IC₅₀ determination.
Fluorescence Polarization (FP) Measures change in rotational mobility of a fluorescent tracer.[1][4]Homogeneous, cost-effective, simple format.[1]Can be prone to compound interference, smaller assay window.HTS, IC₅₀ determination.
Luminescence (e.g., ADP-Glo™) Quantifies ADP produced via conversion to ATP and a luciferase reaction.[4][9]Highly sensitive, broad dynamic range, universal for ATPases.[10]Indirect measurement, susceptible to ATP-hydrolyzing contaminants.HTS, IC₅₀ determination.
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor surface upon binding.[12][13]Real-time kinetics (kₒₙ, kₒff), label-free, determines residence time.[3][14]Requires protein immobilization, can be complex to set up.[12]MoA studies, fragment screening, kinetic analysis.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding of inhibitor to kinase in solution.[15][17]Gold standard for thermodynamics, label-free, direct measurement of K D .[15][16]Low throughput, requires larger amounts of pure protein.[16]Lead validation, MoA studies, thermodynamic profiling.

Pillar 2: Experimental Design for Trustworthy Data

The trustworthiness of your data hinges on meticulous experimental design and the inclusion of a self-validating system of controls.

Determining Inhibitor Potency: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency.[5] It represents the concentration of inhibitor required to reduce kinase activity by 50%.[5]

  • The Causality of ATP Concentration: A critical, often overlooked parameter is the ATP concentration used in the assay. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration.[6] To ensure data comparability across different studies and kinases, it is best practice to run assays at an ATP concentration that is equal to the Michaelis constant (K m(ATP) ) of the specific kinase.[5] Using ATP concentrations that mimic physiological levels (typically in the low millimolar range) can provide a more relevant measure of a compound's potential cellular efficacy.[2]

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cluster_0 Mechanism of Inhibition cluster_atp ATP-Competitive Inhibition cluster_allo Allosteric Inhibition Kinase_A Kinase ATP_A ATP ATP_A->Kinase_A Binds Active Site Inhibitor_A Inhibitor Inhibitor_A->Kinase_A Competes for Active Site Kinase_B Kinase ATP_B ATP ATP_B->Kinase_B Binds Active Site Inhibitor_B Inhibitor Inhibitor_B->Kinase_B Binds Distal Allosteric Site

Caption: Comparison of ATP-competitive inhibitors, which bind the ATP pocket, and allosteric inhibitors, which bind a separate site to modulate activity.

  • Mechanism of Action (MoA): Kinase inhibitors are broadly classified as ATP-competitive, binding to the highly conserved ATP pocket, or allosteric, binding to a site distinct from the ATP pocket.[20][21][22] Allosteric inhibitors are often more selective as their binding sites are typically less conserved across the kinome.[22] Biochemical assays can help distinguish these mechanisms. For instance, the IC₅₀ of an ATP-competitive inhibitor will increase as the assay's ATP concentration increases, whereas the potency of a non-competitive allosteric inhibitor will be unaffected.[3][10] TR-FRET binding assays have also been shown to detect both ATP-competitive and allosteric inhibitors.[11]

Essential Controls and Data Validation

Every plate must include a set of controls to ensure the data is valid and interpretable.

  • Negative Control (0% Inhibition): Contains the kinase, substrate, and ATP, but only the vehicle (e.g., DMSO) used to dissolve the inhibitor. This defines the maximum signal or full activity.

  • Positive Control (100% Inhibition): Contains a known, potent inhibitor of the kinase at a saturating concentration. This defines the minimum signal or background.

  • No Enzyme Control: Contains substrate, ATP, and vehicle, but no kinase. This helps identify any background signal from the reagents themselves.

Assay Quality Control - The Z'-Factor: The robustness and suitability of an assay for HTS are often quantified using the Z'-factor. This statistical parameter takes into account the dynamic range of the assay and the data variation.

Z' = 1 - (3σ p + 3σ n ) / |μ p - μ n |

Where σ is the standard deviation, μ is the mean, p is the positive control (0% inhibition), and n is the negative control (100% inhibition). A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[1][19]

Pillar 3: Key Experimental Protocols

Here we provide streamlined, step-by-step protocols for two common, non-radioactive assay formats.

Protocol 1: Luminescence-Based IC₅₀ Determination using ADP-Glo™

This protocol outlines the determination of an inhibitor's IC₅₀ value by measuring ADP production.

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cluster_workflow ADP-Glo™ Workflow A 1. Kinase Reaction Dispense Kinase, Substrate, and serial dilutions of Inhibitor. B 2. Start Reaction Add ATP solution to all wells. A->B C 3. Incubate Allow reaction to proceed (e.g., 60 min at RT). B->C D 4. Stop & Deplete ATP Add ADP-Glo™ Reagent. (Incubate 40 min at RT). C->D E 5. Detect ADP Add Kinase Detection Reagent. (Incubate 30-60 min at RT). D->E F 6. Read Luminescence Measure signal on a plate reader. E->F

Caption: Step-by-step experimental workflow for the ADP-Glo™ kinase assay.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in an appropriate assay plate (e.g., 384-well). Typically, a 10-point, 3-fold dilution series is used. Include vehicle-only wells for the 0% inhibition control and a saturating concentration of a known inhibitor for the 100% inhibition control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Dispense this mix into all wells.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer (at a concentration of 2x the final desired concentration, e.g., 2x K m(ATP) ). Add this solution to all wells to start the reaction.

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay development.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[23]

Protocol 2: TR-FRET-Based Assay using HTRF® KinEASE™

This protocol describes a universal method for measuring the activity of Serine/Threonine or Tyrosine kinases.[7]

Methodology:

  • Reagent Preparation: Reconstitute the lyophilized reagents (e.g., biotinylated substrate, europium cryptate-labeled antibody, streptavidin-XL665) as per the manufacturer's instructions.[7] Prepare working solutions of kinase, substrate, and ATP in the provided enzymatic buffer.[7]

  • Kinase Reaction:

    • Dispense the test inhibitor dilutions into the assay plate.

    • Add the biotinylated substrate solution.

    • Add the kinase solution.

    • Initiate the reaction by adding the ATP solution.[7]

  • Incubation: Seal the plate and incubate at room temperature. The incubation time depends on the specific kinase's activity and should be optimized beforehand.[7]

  • Detection: Prepare a premixed solution of the detection reagents (Eu-antibody and SA-XL665) in the detection buffer, which contains EDTA to stop the enzymatic reaction.[7][24] Add this detection mix to all wells.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow for the detection complex to form.[7]

  • Data Acquisition: Remove the plate seal and read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and analyze the data as described for the ADP-Glo™ assay to determine inhibitor potency.

Conclusion: From In-Vitro Data to In-Vivo Confidence

Rigorous in-vitro validation is the bedrock upon which successful kinase inhibitor drug discovery programs are built. While biochemical assays are a critical starting point, it is essential to remember that they are a simplified model.[21] The ultimate goal is to identify compounds that are effective in the complex environment of a living cell.[21] Therefore, promising hits from these in-vitro screens must be advanced to cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[3][25][26] By carefully selecting the appropriate assay platform, designing robust, self-validating experiments, and critically interpreting the data, researchers can confidently identify and optimize the next generation of targeted kinase therapies.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrimidines: A Comparative Analysis of Classic and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active compounds, including anti-cancer, anti-viral, and anti-microbial agents, underscores the critical need for efficient and versatile synthetic methodologies.[1][2] This guide provides an in-depth, objective comparison of established and contemporary synthetic routes to functionalized pyrimidines, grounded in experimental data and mechanistic understanding to empower you in selecting the optimal strategy for your research endeavors.

The Enduring Classic: The Principal Synthesis

The Principal Synthesis remains a foundational approach for constructing the pyrimidine core, typically involving the cyclization of a β-dicarbonyl compound with an N-C-N synthon.[3] This family of reactions, including the well-known Biginelli and Pinner reactions, offers a straightforward and often high-yielding entry into dihydropyrimidines and fully aromatized pyrimidines.

The Biginelli Reaction: A One-Pot Three-Component Classic

The Biginelli reaction is a powerful one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis to produce dihydropyrimidinones (DHPMs).[4][5] The choice of an acid catalyst is crucial; it serves to activate the aldehyde for nucleophilic attack and facilitate the cyclization and dehydration steps.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium H+ Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Urea Urea Urea->Acyliminium Acyliminium->Enamine Nucleophilic attack Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized_Intermediate->DHPM Dehydration Suzuki_Coupling cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition PdII_B R-Pd(II)-R' L2 PdII->PdII_B Transmetalation (Base) PdII_B->Pd0 Reductive Elimination RR Functionalized Pyrimidine (R-R') PdII_B->RR RX Halopyrimidine (R-X) RX->PdII R_B Boronic Acid (R'-B(OH)2) R_B->PdII_B Sonogashira_Coupling cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition PdII_alkyne R-Pd(II)-C≡CR' L2 PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination R_alkyne Alkynylpyrimidine (R-C≡CR') PdII_alkyne->R_alkyne Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->PdII_alkyne RX Halopyrimidine (R-X) RX->PdII Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_alkyne Cu(I), Base Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 PdII_halide R-Pd(II)-X L2 Pd0->PdII_halide Oxidative Addition PdII_amide R-Pd(II)-NR'R'' L2 PdII_halide->PdII_amide Amine Coordination & Deprotonation (Base) PdII_amide->Pd0 Reductive Elimination R_amine Aminopyrimidine (R-NR'R'') PdII_amide->R_amine RX Halopyrimidine (R-X) RX->PdII_halide Amine Amine (HNR'R'') Amine->PdII_halide CH_Arylation cluster_workflow Direct C-H Arylation Workflow Start Pyrimidine & Aryl Halide Mix Add Pd Catalyst, Ligand, & Base Start->Mix React Heat under Inert Atmosphere Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product Arylated Pyrimidine Purify->Product

References

A Comparative Guide to Purity Assessment of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), for the purity assessment of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a key heterocyclic intermediate. Furthermore, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique for identifying and quantifying volatile impurities. This guide is designed to provide not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity analysis.

Introduction to this compound and the Imperative of Purity

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of impurities, even in trace amounts, can have a significant impact on the downstream synthetic steps and the toxicological profile of the final drug substance. Therefore, a precise and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its versatility and precision in separating and quantifying components in a mixture[1]. This guide will detail a robust reversed-phase HPLC (RP-HPLC) method, and compare its performance with the more recent UPLC technology, which offers significant advantages in terms of speed and resolution[2][3].

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C9H11ClN4O2Inferred from related structures
Molecular Weight 242.66 g/mol Inferred from related structures
General Solubility Soluble in organic solvents like acetonitrile, methanol.General knowledge of similar heterocyclic compounds.
UV Absorbance Expected to have strong absorbance in the UV region (approx. 254-280 nm) due to the pyrimidine ring system.Based on the chemical structure and common chromophores.

High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC remains a widely adopted and trusted method for purity analysis in the pharmaceutical industry due to its robustness and versatility[1][4]. The principle lies in the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase[5]. For a compound like this compound, a reversed-phase method is the most appropriate choice.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides good retention for moderately polar compounds like our target analyte. The 5 µm particle size is a standard choice for conventional HPLC, offering a balance between efficiency and backpressure[2].

  • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, and a gradient allows for the effective elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte and any acidic or basic impurities[6].

  • Detection: UV detection is chosen due to the presence of the UV-active pyrimidine chromophore in the analyte. A wavelength of 254 nm is a common starting point for aromatic and heterocyclic compounds and is likely to provide good sensitivity.

Detailed Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of this compound (known purity).

  • Sample of this compound for testing.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase (at initial conditions) to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the reference standard.

4. System Suitability: Before sample analysis, perform system suitability tests as per USP <621>[5][7][8] and Ph. Eur. 2.2.46[9][10] to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Typically >2000 for the main peak.

  • Repeatability (RSD%): Inject the reference standard solution six times; the relative standard deviation of the peak area should be ≤ 2.0%.

5. Data Analysis: The purity of the sample is calculated by the area percent method, assuming all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis SamplePrep Dissolve Sample & Reference Standard Injector Autosampler SamplePrep->Injector MobilePhasePrep Prepare Mobile Phases (A: Aqueous, B: Organic) Pump Gradient Pump MobilePhasePrep->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: A schematic overview of the HPLC purity assessment workflow.

Ultra-Performance Liquid Chromatography (UPLC) - The High-Efficiency Alternative

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures[2][4]. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC[3][11].

Key Advantages of UPLC over HPLC:
  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.

  • Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, enabling the detection of lower-level impurities.

  • Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.

Detailed Experimental Protocol: UPLC

The UPLC method is a direct adaptation of the HPLC method, with adjustments to the flow rate and gradient time to accommodate the smaller column dimensions and particle size.

1. Instrumentation and Materials:

  • UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) or tunable UV (TUV) detector.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • UPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2.5 min: 30-70% B

    • 2.5-3.0 min: 70-30% B

    • 3.0-3.5 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 254 nm (or PDA detection from 200-400 nm)

3. Sample Preparation and System Suitability: Follow the same procedures as outlined for the HPLC method, ensuring the concentrations are appropriate for the increased sensitivity of the UPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC and UPLC are excellent for non-volatile and thermally labile compounds, they are not suitable for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis process. For this, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice[1][12].

Rationale for Using GC-MS

GC separates volatile compounds in a gaseous mobile phase, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions, offering high specificity.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with a headspace autosampler.

  • Capillary column suitable for residual solvent analysis (e.g., DB-624).

  • Helium carrier gas.

  • Reference standards for expected residual solvents.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 35-350

3. Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

  • Add a suitable solvent (e.g., DMSO) and an internal standard.

  • Seal the vial and heat in the headspace autosampler to allow volatile compounds to partition into the gas phase.

Visualizing the Analytical Strategy

Analytical_Strategy cluster_sample Test Sample cluster_analysis Purity Assessment cluster_results Comprehensive Purity Profile Sample 2-Chloro-4-morpholinopyrimidine- 5-carbaldehyde HPLC HPLC / UPLC (Non-volatile impurities) Sample->HPLC GCMS GC-MS (Volatile impurities) Sample->GCMS Purity Overall Purity HPLC->Purity ImpurityProfile Impurity Profile (Identified & Unidentified) HPLC->ImpurityProfile GCMS->Purity GCMS->ImpurityProfile

Caption: A comprehensive analytical strategy for purity assessment.

Comparative Data Analysis

The following tables present a hypothetical but realistic comparison of the performance of HPLC and UPLC for the analysis of a sample of this compound containing two known impurities.

Table 1: Performance Comparison of HPLC and UPLC
ParameterHPLCUPLC
Analysis Time ~30 min~3.5 min
Resolution (Main Peak and Impurity 1) 1.82.5
Resolution (Impurity 1 and Impurity 2) 1.52.1
Theoretical Plates (Main Peak) ~12,000~25,000
Solvent Consumption per Run ~30 mL~1.4 mL
Table 2: Purity Results Comparison
MethodMain Peak Retention Time (min)Purity by % AreaImpurity 1 (% Area)Impurity 2 (% Area)
HPLC 15.299.1%0.4%0.5%
UPLC 1.899.1%0.4%0.5%

While both techniques provide similar purity results in this example, the UPLC method offers a significant improvement in efficiency and resolution, allowing for greater confidence in the separation of all components.

Conclusion and Recommendations

Both HPLC and UPLC are highly suitable for determining the purity of this compound.

  • HPLC is a robust and reliable method, ideal for laboratories where high throughput is not a primary concern. The longer run times allow for more straightforward method transfer between different laboratories and instruments.

  • UPLC is the superior choice for laboratories focused on high-throughput analysis, method development, and achieving the highest possible resolution. The significant reduction in analysis time and solvent consumption offers considerable economic and environmental benefits.

For a comprehensive purity assessment, it is crucial to complement liquid chromatography techniques with GC-MS to analyze for volatile impurities and residual solvents. This integrated approach provides a complete picture of the sample's purity, ensuring the quality and safety of this important pharmaceutical intermediate. Adherence to pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46 is essential for ensuring the validity of the analytical results.

References

X-ray crystallography of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde Derivatives

Introduction: Unveiling Molecular Architecture for Advanced Drug Design

In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The this compound framework, in particular, represents a versatile building block for synthesizing compounds with significant biological potential, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] The precise three-dimensional arrangement of atoms and molecules within a solid-state material dictates its physicochemical properties and, crucially, its biological activity. Therefore, the unambiguous determination of molecular structure is a cornerstone of rational drug design.[3][4][5]

Single-crystal X-ray crystallography remains the gold standard for elucidating the absolute 3D structure of chemical compounds.[3][6] It provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insights into molecular conformation and crystal packing. This guide serves as a comprehensive comparison of crystallographic techniques for analyzing this compound derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to navigate experimental choices and interpret structural data. We will explore the journey from synthesis to structural refinement, compare X-ray crystallography with alternative analytical methods, and present supporting data to illustrate key concepts.

Part 1: The Experimental Keystone - From Synthesis to a Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This is often the most challenging and rate-limiting step in the entire process.[3][4]

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically follows a multi-step protocol. A common starting point is a commercially available pyrimidine, such as uracil or 2,4-dichloropyrimidine-5-carbaldehyde.

General Synthetic Protocol:

  • Vilsmeier-Haack Formylation: Uracil can be formylated using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the C5 position and chlorinate the C2 and C4 positions, yielding 2,4-dichloro-5-pyrimidinecarbaldehyde.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is more reactive than the one at C2. Selective substitution can be achieved by reacting 2,4-dichloro-5-pyrimidinecarbaldehyde with morpholine at controlled temperatures. This regioselectivity is a key principle in the functionalization of such pyrimidines. The reaction typically uses a base like potassium carbonate (K₂CO₃) in a solvent such as DMF or dioxane.[1]

  • Derivatization (Optional): The aldehyde group can be further modified, for example, through condensation reactions to form Schiff bases or other complex structures, expanding the chemical diversity of the library.[8]

The purity of the synthesized compound is paramount for successful crystallization and is typically confirmed using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[1][9]

The Art and Science of Crystallization

Growing diffraction-quality single crystals is an empirical science that involves slowly bringing a solution to a state of supersaturation. The choice of solvent and technique is critical. For many pyrimidine derivatives, which may exhibit good solubility in high-boiling point solvents like DMF or DMSO, specialized techniques are required.[10][11]

Common Crystallization Techniques for Pyrimidine Derivatives:

TechniqueDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.Compounds that are moderately soluble and stable in the chosen solvent.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.Compounds whose solubility is highly dependent on temperature.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" or "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[10]This is highly effective for compounds soluble only in high-boiling point solvents like DMF or DMSO.[10][11] Common anti-solvents include dichloromethane (DCM), diethyl ether, or pentane.[10][11]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, creating a diffusion interface where crystals can form.Useful when direct mixing causes rapid precipitation.

Causality Behind Experimental Choices: The vapor diffusion method is often preferred for challenging compounds because it provides a very slow and controlled approach to supersaturation. The gradual diffusion of the anti-solvent prevents rapid precipitation, which would lead to amorphous powder or poorly ordered microcrystals, and instead promotes the growth of a single, well-ordered crystal lattice.

Part 2: The X-ray Crystallography Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the process of structure determination can begin. This involves a standardized four-step workflow.[3]

dot digraph "X-ray Crystallography Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} केंदोट Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: A Step-by-Step Guide

  • Crystal Selection and Mounting: A visually clear, well-formed crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil before being flash-cooled in a stream of liquid nitrogen. This cryo-cooling minimizes radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various orientations. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that is recorded by a detector.

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The primary challenge, known as the "phase problem," is then solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.

  • Structure Refinement and Validation: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data. The final structure is validated for geometric correctness and overall quality.

Part 3: Comparative Analysis - Structural Insights and Alternative Techniques

Interpreting Crystallographic Data: A Comparative Table

The true power of crystallography lies in comparing a series of related derivatives to understand structure-activity relationships (SAR). Subtle changes in chemical structure can lead to significant differences in crystal packing and molecular conformation. The following table presents hypothetical but realistic data for a series of this compound derivatives to illustrate this comparative analysis.

Table 1: Comparative Crystallographic Data for Hypothetical Derivatives

Derivative (R-group at C6)Crystal SystemSpace GroupKey Torsion Angle (°C)¹Dominant Intermolecular Interaction
H (Parent Compound)MonoclinicP2₁/c175.2C-H···O hydrogen bonds
-CH₃ (Methyl)OrthorhombicP2₁2₁2₁168.5C-H···N hydrogen bonds
-F (Fluoro)MonoclinicP2₁/n178.9C-H···F and C-H···O interactions
-Ph (Phenyl)TriclinicP-1145.7π-π stacking, C-H···π interactions

¹ Torsion angle defined by C4-N(morpholine)-C(morpholine)-C(morpholine).

Trustworthiness Through Self-Validation: The data in this table, while hypothetical, is structured based on known principles of crystal engineering. For example, the introduction of a flat, aromatic phenyl group often leads to π-π stacking interactions, which can favor a more densely packed triclinic system.[12] Conversely, small substituents like methyl or fluoro groups may only subtly alter the packing, potentially retaining the original monoclinic system or shifting to a closely related orthorhombic one. This logical progression demonstrates how crystallographic data provides a self-validating system for understanding molecular behavior.

Performance Comparison: SCXRD vs. Other Analytical Techniques

While single-crystal X-ray diffraction (SCXRD) is powerful, it is not always feasible, especially when high-quality crystals cannot be grown.[13] In such cases, a suite of alternative and complementary techniques is available.

dot digraph "TechniqueSelection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} केंदोट Caption: Decision tree for selecting a structural analysis method.

A Comparative Overview:

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Performance: Provides the most accurate and unambiguous 3D molecular structure, including absolute configuration.[3]

    • Limitation: Requires single crystals of sufficient size and quality, which can be a significant bottleneck.[13]

  • Three-Dimensional Electron Diffraction (3DED):

    • Performance: An emerging and powerful technique capable of determining structures from nano- or micron-sized crystals, far too small for conventional X-ray methods.[13][14] It has become a reliable method for small molecule structure analysis.[15]

    • Limitation: Data can be affected by strong dynamical scattering effects, and the resolution may sometimes be lower than that of SCXRD.[13][16]

  • Powder X-ray Diffraction (PXRD):

    • Performance: Excellent for analyzing microcrystalline powders to identify crystalline phases and assess purity. When combined with Crystal Structure Prediction (CSP) computational methods, it can be used to solve structures without single crystals.[14][17]

    • Limitation: Structure solution from powder data alone is often challenging and may not provide the same level of accuracy for atomic positions as SCXRD.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Performance: Essential for confirming the chemical connectivity and constitution of the molecule in solution. Spectroscopic techniques like ¹H and ¹³C NMR are routinely used to verify the successful synthesis of pyrimidine derivatives.[8][9][18]

    • Limitation: Provides information about the average structure in solution, not the precise atomic arrangement in the solid state. It does not directly yield a 3D crystal structure.

Conclusion

The provides indispensable information for the advancement of drug discovery and materials science. It offers a definitive view of the molecular architecture, revealing the subtle conformational preferences and intermolecular interactions that govern a compound's properties. While the growth of suitable crystals remains a primary challenge, the detailed structural insights gained from a successful crystallographic analysis are unparalleled. Furthermore, when single crystals are elusive, a range of powerful alternative techniques, such as 3D electron diffraction and powder XRD, can be employed to solve the structural puzzle. By judiciously applying these methods, researchers can build a comprehensive understanding of their molecules, accelerating the design and development of next-generation therapeutics.

References

A Comparative Guide to PI3K Inhibitory Potency: Benchmarking Against the Classic Standard, LY294002

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the inhibitory potency of various Phosphoinositide 3-Kinase (PI3K) inhibitors, with the well-established, first-generation compound LY294002 serving as a key benchmark. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, isoform selectivity, and cellular effects of these critical research tools. We will explore the evolution from broad-spectrum inhibitors to highly selective agents, supported by experimental data and detailed methodologies to inform your experimental design and interpretation.

The PI3K Signaling Pathway: A Central Node in Cellular Regulation

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, which recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK LY294002 LY294002 (Pan-PI3K Inhibitor) LY294002->PI3K Isoform_Selective Isoform-Selective Inhibitors Isoform_Selective->PI3K

Caption: The PI3K/Akt signaling pathway with points of inhibition.

Comparative Inhibitory Potency: From Broad-Spectrum to Isoform-Specific

The efficacy of a PI3K inhibitor is defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity against the different Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).

LY294002: The Prototypical Pan-PI3K Inhibitor

LY294002 was one of the first synthetic, cell-permeable inhibitors of PI3K and has been an invaluable research tool.[5] It acts as a reversible, ATP-competitive inhibitor of all Class I PI3K isoforms.[5] However, its broad inhibitory profile and off-target effects, including inhibition of mTOR, DNA-PK, and CK2, can complicate the interpretation of experimental data.[5][6]

The Evolution to Isoform-Selective Inhibition

To overcome the limitations of broad-spectrum inhibitors, a new generation of isoform-selective PI3K inhibitors has been developed. These compounds offer greater precision in targeting specific arms of the PI3K pathway, which is crucial given the distinct roles of the different isoforms in normal physiology and disease.

Inhibitorp110α (PIK3CA) IC50p110β (PIK3CB) IC50p110γ (PIK3CG) IC50p110δ (PIK3CD) IC50Key Characteristics & Off-Targets
LY294002 0.5 µM[7][8]0.97 µM[7][8]Not Widely Reported0.57 µM[7][8]Broad-spectrum; inhibits mTOR, DNA-PK (1.4 µM), CK2 (98 nM)[5][8]
Wortmannin ~5 nM[9]~5 nM[9]~5 nM[9]~5 nM[9]Irreversible, covalent inhibitor; more potent but less stable than LY294002; also inhibits mTOR, DNA-PKcs, MLCK, MAPK at high concentrations[9][10]
Pictilisib (GDC-0941) 3 nM[11][12]33 nM[11][12]75 nM[11][12]3 nM[11][12]Potent pan-Class I inhibitor with some selectivity; also inhibits mTOR (580 nM) and DNA-PK (1230 nM)[11][12]
Alpelisib (BYL719) 5 nM[7][13]1200 nM[13]250 nM[13]290 nM[13]Highly selective for p110α[7][13]
Idelalisib (CAL-101) 8600 nM[14]4000 nM[14]2100 nM[14]2.5 nM[15]Highly selective for p110δ[15][16]
PI-103 2 nM[7]3 nM[7]15 nM[7]3 nM[7]Potent pan-Class I inhibitor; also a potent mTOR inhibitor (30 nM)[1][7]
Buparlisib (BKM120) 52 nM[7]166 nM[7]262 nM[7]116 nM[7]Pan-Class I inhibitor with reduced potency against mTOR and DNA-PK[7]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols for Assessing PI3K Inhibition

The determination of an inhibitor's potency and selectivity relies on robust and reproducible experimental methodologies.

In Vitro Kinase Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of a purified PI3K isoform in the presence of varying concentrations of an inhibitor. A common method is a luminescent ADP-detection assay.[17]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of inhibitor Incubation Incubate enzyme, substrate, ATP, and inhibitor Inhibitor_Dilution->Incubation Enzyme_Prep Prepare PI3K enzyme and substrate (PIP2) Enzyme_Prep->Incubation ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->ADP_Glo Luminescence Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal ADP_Glo->Luminescence Readout Measure luminescence Luminescence->Readout IC50_Calc Plot luminescence vs. inhibitor concentration and calculate IC50 Readout->IC50_Calc

Caption: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[18]

    • Prepare a stock solution of the test inhibitor in DMSO and perform serial dilutions.

    • Reconstitute the recombinant PI3K enzyme and prepare the PIP2 substrate and ATP solutions.[1]

  • Assay Setup:

    • In a 384-well plate, add the diluted inhibitor or a vehicle control (DMSO).[18]

    • Add the PI3K enzyme to each well.[1]

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.[19]

  • Reaction Initiation:

    • Start the kinase reaction by adding a mixture of PIP2 and ATP.[1]

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[18]

  • Signal Detection (using a luminescent assay like ADP-Glo™):

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[18]

    • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and then uses the newly synthesized ATP to produce a luminescent signal.[18]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the luminescence against the inhibitor concentration and use a sigmoidal dose-response curve fit to determine the IC50 value.[20]

Cell-Based Assays for Evaluating PI3K Inhibition

While in vitro assays are essential for determining direct inhibitory potency, cell-based assays are critical for understanding an inhibitor's effects in a more biologically relevant context.[21] These assays can assess the inhibition of downstream signaling, cell proliferation, and apoptosis.

Western Blotting for Downstream Signaling:

A common method to confirm target engagement in cells is to measure the phosphorylation status of Akt, a key downstream effector of PI3K.

  • Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of the PI3K inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt.[22]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A potent and on-target PI3K inhibitor should cause a dose-dependent decrease in the level of phosphorylated Akt, while the total Akt levels remain unchanged.

Cell Proliferation Assays:

These assays measure the effect of an inhibitor on cell growth and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Inhibitor Treatment: After allowing the cells to adhere, treat them with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Use a reagent such as MTT or a commercially available kit to quantify the number of viable cells.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value.

Conclusion

The landscape of PI3K inhibitors has evolved significantly from the broad-spectrum, invaluable research tool LY294002 to a diverse array of highly potent and isoform-selective compounds. While LY294002 remains a useful tool for initial investigations into the role of the PI3K pathway, its off-target effects necessitate careful interpretation of results.[5][6] For studies requiring a more precise understanding of the contribution of individual PI3K isoforms, the use of selective inhibitors is paramount. This guide provides a framework for understanding the comparative potencies of these inhibitors and the experimental methodologies required to rigorously assess their activity, empowering researchers to make informed decisions in their pursuit of scientific discovery and therapeutic innovation.

References

A Senior Application Scientist's Guide to In Silico Docking of Morpholinopyrimidine Ligands in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the morpholinopyrimidine scaffold represents a significant area of interest, particularly in the inhibition of protein kinases.[1] This guide provides an in-depth, objective comparison of in silico docking methodologies for these ligands, grounded in scientific principles and supported by experimental data. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols, and provide authoritative references to support our claims.

The morpholinopyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers.[2][4] Consequently, designing potent and selective inhibitors is a primary objective in oncology drug discovery.[5] In silico molecular docking has become an indispensable tool in this endeavor, offering a rational approach to predict the binding modes and affinities of ligands within an enzyme's active site.[6][7]

Section 1: The Rationale Behind In Silico Docking for Morpholinopyrimidine Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] For morpholinopyrimidine ligands, which typically target the ATP-binding pocket of kinases, docking helps elucidate key interactions that drive potency and selectivity.[8][9] The morpholine moiety, for instance, often acts as a crucial hydrogen bond acceptor, a feature that can be meticulously analyzed through docking simulations.[2]

The primary goals of docking these ligands are:

  • Binding Mode Prediction: To understand how the ligand orients itself within the active site.

  • Affinity Estimation: To rank potential inhibitors based on their predicted binding energy.

  • Structure-Activity Relationship (SAR) Elucidation: To correlate structural modifications with changes in binding affinity and biological activity.[10][11]

  • Virtual Screening: To identify novel hit compounds from large chemical libraries.[12]

The Importance of Target Selection: Kinases as a Prime Target

Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[6] The PI3K/Akt/mTOR pathway, in particular, is a focal point for morpholinopyrimidine-based inhibitors.[2][3] Several compounds with this scaffold have been investigated as inhibitors of PI3Kα, PI3Kδ, and mTOR.[3][8] The structural similarities and differences among the ATP-binding sites of these kinases make docking a powerful tool for designing isoform-selective inhibitors.

A critical aspect of successful docking studies is the quality of the protein structure. Whenever possible, high-resolution crystal structures from the Protein Data Bank (PDB) should be utilized. In the absence of an experimental structure, homology modeling can be employed to generate a reliable 3D model of the target protein.[13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"] A[Identify Target Enzyme e.g., PI3Kα] --> B{Obtain 3D Structure}; B --> C[PDB Crystal Structure]; B --> D[Homology Modeling if no structure]; C --> E[Prepare Protein for Docking]; D --> E; F[Prepare Morpholinopyrimidine Ligand Library] --> G[Perform Molecular Docking]; E --> G; G --> H[Analyze Docking Results (Binding Energy, Pose)]; H --> I{Post-Docking Analysis}; I --> J[MM/GBSA or MM/PBSA Rescoring]; I --> K[Molecular Dynamics Simulations]; J --> L[Prioritize Compounds for Synthesis]; K --> L; } caption [label="Figure 1: General workflow for in silico docking studies.", fontcolor="#5F6368", fontsize=12]

Section 2: Comparative Analysis of Docking Software and Scoring Functions

The choice of docking software is a critical decision that can significantly impact the outcome of a study. Different programs employ distinct search algorithms and scoring functions, leading to variations in predictive accuracy. Below, we compare some commonly used docking tools in the context of kinase inhibitor design.

Docking SoftwareSearch AlgorithmScoring Function PrincipleStrengths for Kinase DockingLimitations
AutoDock Vina Iterated Local Search Global OptimizerEmpirical and knowledge-basedFast and widely used, good for virtual screening.[14]Scoring function may oversimplify desolvation effects.
GOLD Genetic AlgorithmEmpirical (ChemPLP, GoldScore)High accuracy in pose prediction, considers ligand and protein flexibility.[15]Computationally more intensive than Vina.
Glide (Schrödinger) Hierarchical search protocolEmpirical (SP and XP modes)Excellent for pose prediction and scoring, widely used in industry.Commercial software with a steep learning curve.
MOE (Chemical Computing Group) Triangle Matcher and Alpha PMIKnowledge-based (London dG, GBVI/WSA dG)Integrated environment for various modeling tasks, good for SAR analysis.Can be computationally demanding for large libraries.

Causality in Software Selection: The choice between these programs often depends on the specific research question. For large-scale virtual screening, the speed of AutoDock Vina is a significant advantage.[14] For lead optimization, where accurate prediction of binding poses and interactions is paramount, the more rigorous algorithms of GOLD or Glide are often preferred.[15] It is also a common practice to use multiple docking programs and scoring functions to build consensus and increase confidence in the predictions.[16]

Section 3: A Step-by-Step Protocol for Docking Morpholinopyrimidine Ligands

This section provides a detailed, self-validating protocol for a typical docking study targeting a kinase active site.

Part 1: Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., PI3Kα, PDB ID: 4JPS) from the Protein Data Bank.[12]

  • Pre-processing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

  • Add Hydrogens: Add hydrogen atoms to the protein, which are typically absent in crystal structures.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Part 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of the morpholinopyrimidine ligands and convert them to 3D structures.

  • Generate Tautomers and Ionization States: Enumerate possible tautomeric and ionization states of the ligands at physiological pH.

  • Energy Minimization: Minimize the energy of each ligand conformation.

Part 3: Docking Execution
  • Define the Binding Site: Define the docking grid box around the ATP-binding site of the kinase. This is often guided by the position of a co-crystallized ligand.

  • Run Docking Simulation: Execute the docking algorithm to place the ligand conformations into the defined binding site.

  • Pose Clustering and Selection: The software will generate multiple binding poses for each ligand. These are typically clustered based on root-mean-square deviation (RMSD), and the lowest energy pose from the most populated cluster is often selected as the most probable binding mode.

Part 4: Results Analysis and Validation
  • Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are chemically reasonable and make key interactions with active site residues. For PI3Kα, key interactions often involve residues like Val851, Asp933, and Gln859.[17]

  • Scoring Function Analysis: Analyze the docking scores to rank the ligands. It is important to remember that these scores are estimations of binding affinity and should not be interpreted as absolute values.

  • Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • Re-docking of Co-crystallized Ligand: As a crucial validation step, re-dock the co-crystallized ligand into the active site. A low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol is reliable.[15]

dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontcolor="#FFFFFF"] edge [color="#EA4335"] subgraph "Enzyme Active Site" node [fillcolor="#5F6368"] A[Val851] B[Asp933] C[Gln859] D[Lys802] end subgraph "Morpholinopyrimidine Ligand" node [fillcolor="#4285F4"] L1[Morpholine Ring] L2[Pyrimidine Core] L3[Substituent R1] L4[Substituent R2] end L1 -- "H-bond" --> A; L2 -- "H-bond" --> B; L3 -- "Hydrophobic Interaction" --> C; L4 -- "Ionic Interaction" --> D; } caption [label="Figure 2: Key interactions of a morpholinopyrimidine ligand.", fontcolor="#5F6368", fontsize=12]

Section 4: Case Studies and Experimental Data Correlation

The ultimate validation of any in silico model is its correlation with experimental data. Here, we present case studies where docking of morpholinopyrimidine ligands has successfully predicted or explained their biological activity.

Case Study 1: Discovery of Novel PI3K Inhibitors

A study by Helwa et al. (2020) described the design and synthesis of novel morpholinopyrimidine derivatives as PI3K inhibitors.[18] Molecular docking studies were performed to understand the binding mode of these compounds in the PI3Kα ATP-binding site. The docking results revealed that the most active compounds formed key hydrogen bonds with the hinge region of the enzyme, a finding consistent with the binding mode of many known kinase inhibitors.[18] The predicted binding affinities from docking showed a good correlation with the experimentally determined IC50 values.[18]

CompoundPI3Kα IC50 (µM)[18]PI3Kβ IC50 (µM)[18]PI3Kδ IC50 (µM)[18]Docking Score (kcal/mol)
6e 11.736.0911.18-8.5
6g 8.4315.8430.62-9.1
6l 13.987.2210.94-8.8
LY294002 (Ref.) 6.284.514.60-9.5

Note: Docking scores are representative and can vary based on the software and protocol used.

Case Study 2: Dual PI3K/mTOR Inhibitors

In another study, morpholinopyrimidine-5-carbonitrile derivatives were designed as dual PI3K/mTOR inhibitors.[3] Docking analysis supported the experimental findings, showing that the lead compounds could effectively bind to the active sites of both PI3K and mTOR.[3] The ability of these compounds to simultaneously target both kinases is a promising strategy to overcome drug resistance in cancer therapy.[3]

CompoundPI3Kα IC50 (µM)[3]mTOR IC50 (µM)[3]
12b 0.170.83
12d 1.272.85

These case studies highlight the predictive power of in silico docking when integrated with experimental validation. The insights gained from docking can guide the rational design of more potent and selective inhibitors.

Section 5: Advanced Techniques and Future Directions

While standard docking protocols are powerful, more advanced computational methods can provide deeper insights into ligand-protein interactions.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked pose over time and to account for protein flexibility, which is often neglected in standard docking.[19][20]

  • Free Energy Calculations (MM/GBSA and MM/PBSA): These methods can be used to re-score docking poses and provide a more accurate estimation of binding affinity by considering solvation effects.[12]

  • Machine Learning and AI: The integration of machine learning and artificial intelligence is poised to revolutionize in silico drug design.[21] These approaches can learn from vast datasets of protein-ligand interactions to build more accurate predictive models.

The continued development of these advanced techniques, coupled with the increasing availability of high-performance computing resources, will undoubtedly enhance our ability to design novel and effective morpholinopyrimidine-based enzyme inhibitors.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde (CAS No. 1820740-39-3). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated pyrimidine compounds.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the compound's inherent risks. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its toxicological profile. The primary directive for this compound is that it must not be disposed of via standard drains or mixed with general laboratory trash.[1] All waste streams containing this chemical must be collected, segregated, and transferred to an approved waste disposal facility.[1][2][3][4][5]

Hazard Profile Summary

The GHS classification for this compound necessitates the stringent handling and disposal protocols outlined in this guide. Skin and eye contact, along with inhalation of dust, are the primary routes of exposure to be mitigated.[1]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe working environment. The choice of controls and PPE is a direct response to the identified hazards of irritation and respiratory effects.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[6] This is the most effective way to control airborne concentrations and prevent respiratory exposure.[1][5] The facility should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2][5]

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential to prevent skin and eye contact.[1]

    • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use and wash hands thoroughly after handling.[1][2]

    • Body Protection : A fully-buttoned laboratory coat must be worn to protect skin and clothing.[2][5]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions. As a chlorinated organic compound, this chemical belongs to the halogenated solvent/solid waste stream .[9]

Solid Waste Collection

This stream includes unused or expired solid chemicals, contaminated weighing paper, and disposable labware.

  • Designate a Container : Obtain a dedicated, sealable hazardous waste container compatible with solid chemical waste.

  • Transfer Waste : Carefully transfer the solid waste into the container, minimizing the generation of dust.

  • Label Immediately : Affix a "Hazardous Waste" label to the container.[8] The label must include the full chemical name, "this compound," and the date accumulation started.[7][8]

  • Seal and Store : Securely close the container when not in use and store it in a designated satellite accumulation area within the laboratory.[7][8]

Liquid Waste Collection

This stream includes reaction mother liquors, solutions, and solvent rinses.

  • Designate a Container : Use a dedicated, non-reactive, and sealable container specifically for halogenated liquid waste .[9] Do not mix with non-halogenated solvents.[10]

  • Transfer Waste : Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening.[8] For safety, do not fill containers beyond 75-90% capacity to allow for vapor expansion.[8][10]

  • Label Immediately : As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration or percentage of the contents.[8]

  • Seal and Store : Keep the container tightly sealed at all times except when adding waste.[8] Store in the satellite accumulation area, ensuring segregation from incompatible materials like acids and bases.[8]

Decontamination of Empty Containers

Empty containers that once held the chemical must be treated as hazardous waste until properly decontaminated.[11]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste in the designated halogenated waste stream.[7][11]

  • Final Disposal : Once triple-rinsed, deface or remove the original label. The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

G start Waste Generation (this compound) waste_type Determine Waste Form start->waste_type solid Solid Waste (e.g., residual chemical, contaminated labware) waste_type->solid  Solid   liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid  Liquid   container_solid Place in designated, sealed 'Hazardous Waste - Halogenated Solids' container solid->container_solid container_liquid Place in designated, sealed 'Hazardous Waste - Halogenated Liquids' container liquid->container_liquid label Label container with: - 'Hazardous Waste' - Full Chemical Name - Date of Accumulation container_solid->label container_liquid->label storage Store in designated Satellite Accumulation Area (Away from incompatibles) label->storage pickup Contact EHS or Licensed Contractor for Waste Pickup storage->pickup end Document Waste Transfer pickup->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Alert others in the immediate area and evacuate non-essential personnel. Ensure the area is well-ventilated.[11]

  • Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][11]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][11]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7][11]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.[7]

Final Disposal Logistics

The ultimate disposal of this chemical must be handled by professionals.

  • Contact Authority : Arrange for waste collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][11]

  • Provide Information : Accurately describe the waste, including its name and quantity, to the disposal company.

  • Final Destination : The accepted method for final disposal is typically high-temperature incineration at a permitted hazardous waste facility.[11] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

By implementing this comprehensive disposal strategy, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that the valuable work of research and development does not come at the cost of personal or ecological well-being.

References

Navigating the Safe Handling of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde represent a critical class of building blocks. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to maintain a secure research environment.

Immediate Safety Profile and Hazard Assessment

This compound is a chlorinated pyrimidine derivative that, based on its Safety Data Sheet (SDS) and structural alerts, requires careful handling to avoid adverse health effects. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of the powder can irritate the respiratory tract, causing coughing and discomfort.[1]

Given its powdered form, there is a notable risk of aerosolization during handling, which necessitates stringent engineering controls and personal protective equipment (PPE) to mitigate exposure. The toxicological properties of halogenated pyrimidines are an active area of research, with some demonstrating the potential to induce cellular responses, underscoring the need for prudent handling.[2][3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Requirement Rationale and Specifications
Hands Double-gloving with chemically resistant glovesThe outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves are a suitable initial choice due to their resistance to a range of chemicals and good dexterity. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult a chemical resistance chart for specific glove materials.[7]
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against airborne powder and splashes.[8] A face shield offers an additional layer of protection for the entire face.
Body A fully buttoned laboratory coat with tight-fitting cuffsA lab coat prevents incidental skin contact. The tight cuffs are crucial to prevent powder from entering the sleeves. For tasks with a higher risk of contamination, a disposable gown over the lab coat is recommended.
Respiratory NIOSH-approved respiratorA respirator is essential when handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust. An N95 respirator may be sufficient for low-energy transfers, but for tasks with a higher potential for aerosolization, a respirator with appropriate cartridges for organic vapors and particulates is recommended.[9][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE correctly. gather_materials->don_ppe Proceed to handling weigh Weigh the compound in a fume hood or ventilated balance enclosure. don_ppe->weigh dissolve Dissolve or use the compound in a closed or contained system. weigh->dissolve decontaminate_tools Decontaminate all equipment and surfaces. dissolve->decontaminate_tools After experiment doff_ppe Doff PPE in the correct order to avoid self-contamination. decontaminate_tools->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands segregate_waste Segregate halogenated organic waste from other waste streams. wash_hands->segregate_waste Final step label_waste Label waste container clearly and accurately. segregate_waste->label_waste store_waste Store waste in a designated, secure area. label_waste->store_waste

Caption: Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood, for handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary PPE and inspect for any defects.

    • Gather all required laboratory equipment, including spatulas, weighing paper, and reaction vessels.

  • Handling:

    • Don all PPE as specified in the table above.

    • When weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to capture any airborne particles.

    • Use a spatula to carefully transfer the powder, avoiding any actions that could generate dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of the solid compound closed when not in use.

  • Cleanup and Decontamination:

    • Wipe down the work surface and any equipment used with a suitable solvent (e.g., isopropanol) and then with a detergent solution.

    • Dispose of all contaminated disposable materials in the designated halogenated waste container.

    • Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Close the doors to the laboratory to contain any airborne powder.

  • Assess: From a safe distance, assess the extent of the spill. For a small spill that you are trained and equipped to handle, proceed with cleanup. For a large spill, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.[11][12]

  • PPE: Before cleaning, don the appropriate PPE, including a respirator.

  • Cleanup:

    • Gently cover the spill with a damp paper towel to avoid making the powder airborne.[11]

    • For larger spills, use an absorbent material to contain the powder.[13]

    • Carefully collect the contaminated material using a scoop or dustpan and place it in a clearly labeled, sealed container for hazardous waste.[14]

    • Decontaminate the spill area with a suitable solvent and then a detergent solution.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[15]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's EHS department for final disposal.

By adhering to these detailed procedures, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.